Dibutylchlorophosphine
Description
The exact mass of the compound Dibutylchlorophosphine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203027. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Dibutylchlorophosphine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibutylchlorophosphine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
dibutyl(chloro)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18ClP/c1-3-5-7-10(9)8-6-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAZMDLULSVYMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCP(CCCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10308307 | |
| Record name | Dibutylchlorophosphine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID10308307 | |
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Molecular Weight |
180.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4323-64-2 | |
| Record name | NSC203027 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203027 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibutylchlorophosphine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID10308307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibutylchlorophosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
What are the physical properties of dibutylchlorophosphine?
An In-Depth Technical Guide to Dibutylchlorophosphine
Introduction: Understanding Dibutylchlorophosphine
Dibutylchlorophosphine (C₈H₁₈ClP) is a versatile organophosphorus compound that serves as a critical intermediate and precursor in a wide range of chemical syntheses. As a member of the dialkylchlorophosphine family, its reactivity is dominated by the phosphorus(III) center, which possesses a lone pair of electrons and is bonded to a labile chlorine atom. These features make it a potent nucleophile and a valuable building block for creating more complex phosphine ligands, which are essential in catalysis, and for synthesizing other organophosphorus compounds. This guide provides a comprehensive overview of its physical properties, chemical behavior, and handling protocols, designed for researchers and professionals in chemistry and drug development.
Core Physical and Molecular Properties
The fundamental physical constants of dibutylchlorophosphine define its behavior in a laboratory setting and are crucial for designing experimental procedures. These properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₈H₁₈ClP | [1] |
| Molecular Weight | 180.66 g/mol | [1] |
| CAS Number | 4323-64-2 | [1] |
| Appearance | Oily, colorless liquid | [2] |
| Boiling Point | 198.5 °C at 760 mmHg | N/A |
| Density | 1.0267 g/cm³ at 20 °C | N/A |
| Refractive Index (n²⁰/D) | 1.474 | N/A |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of dibutylchlorophosphine.
-
³¹P NMR: This is the most direct method for characterizing phosphorus compounds. Dibutylchlorophosphine is expected to exhibit a single, sharp resonance in the proton-decoupled ³¹P NMR spectrum. The chemical shift for the closely related di-tert-butylchlorophosphine is reported to be in the range of +140 to +150 ppm.[3] Therefore, a similar chemical shift is anticipated for dibutylchlorophosphine, which is characteristic of chlorophosphines.
-
¹H NMR: The proton NMR spectrum will show signals corresponding to the butyl chains. The protons on the carbon alpha to the phosphorus atom will be split into a doublet by the phosphorus nucleus (²JP-H coupling). The signals for the protons on the beta, gamma, and delta carbons will appear as multiplets further upfield.
-
¹³C NMR: The carbon NMR spectrum will display four distinct signals for the four non-equivalent carbons of the butyl chains. Each of these signals will be split into a doublet due to coupling with the phosphorus atom (¹JP-C, ²JP-C, etc.), with the one-bond coupling to the alpha-carbon being the largest.
Infrared (IR) Spectroscopy
The IR spectrum of dibutylchlorophosphine is dominated by the vibrations of its alkyl groups.
-
C-H Stretching: Strong absorptions are expected in the 2850-2960 cm⁻¹ region, characteristic of sp³ C-H bonds in the butyl chains.[4]
-
C-H Bending: Absorptions corresponding to the scissoring and bending vibrations of the CH₂ and CH₃ groups will be present in the 1300-1470 cm⁻¹ range.[5]
-
P-Cl Stretching: A medium to strong absorption band for the P-Cl stretch is expected to appear in the fingerprint region, typically between 450 and 550 cm⁻¹.
Chemical Reactivity and Handling
Dibutylchlorophosphine is a highly reactive compound, and a thorough understanding of its chemical behavior is paramount for its safe handling and effective use in synthesis.
Key Reactions and Reactivity Profile
The reactivity is centered on the phosphorus atom. The lone pair of electrons makes it nucleophilic, while the P-Cl bond is susceptible to cleavage by nucleophiles.
-
Pyrophoric Nature: Dibutylchlorophosphine is pyrophoric, meaning it can ignite spontaneously upon contact with air. This is due to the rapid oxidation of the phosphorus(III) center to form the more thermodynamically stable dibutylphosphinic chloride or other phosphorus(V) oxides. This necessitates handling the compound under an inert atmosphere (e.g., argon or nitrogen) at all times.
-
Reaction with Water: It reacts violently with water and other protic solvents in a hydrolysis reaction to produce dibutylphosphine oxide and corrosive hydrogen chloride (HCl) gas.
-
Nucleophilic Substitution: The chloride is a good leaving group, making it an excellent electrophile for reactions with nucleophiles such as Grignard reagents, organolithium compounds, or amines to form new P-C or P-N bonds, respectively. This is the primary utility of dibutylchlorophosphine in synthesis.
-
Oxidation: It is readily oxidized by common oxidizing agents to the corresponding phosphorus(V) species.
A diagram illustrating these key reactivity and incompatibility relationships is provided below.
Caption: Chemical reactivity and incompatibility of dibutylchlorophosphine.
Safety and Handling Precautions
Given its hazardous nature, strict safety protocols must be followed.
-
Inert Atmosphere: All manipulations must be conducted under an inert atmosphere using Schlenk line or glovebox techniques.
-
Personal Protective Equipment (PPE): Wear flame-retardant laboratory coats, chemical-resistant gloves (e.g., neoprene or nitrile), and tightly sealed safety goggles or a full-face shield.
-
Ventilation: Work in a well-ventilated chemical fume hood.
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, well-ventilated area away from sources of ignition, water, and oxidizing agents.
-
Spills: In case of a spill, do not use water. Smother the spill with a dry absorbent material such as sand or vermiculite and dispose of it as hazardous waste.
Synthesis and Purification
Dibutylchlorophosphine is typically synthesized via the reaction of a Grignard reagent with phosphorus trichloride.
Experimental Protocol: Synthesis via Grignard Reaction
This protocol describes a common laboratory-scale synthesis. The causality behind this choice is the high reactivity and commercial availability of the starting materials, allowing for efficient P-C bond formation.[6][7]
-
Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser under a positive pressure of argon or nitrogen.
-
Grignard Reagent Formation: Prepare butylmagnesium chloride or bromide (2.0 equivalents) in anhydrous diethyl ether or THF in the flask.
-
Reaction with PCl₃: Cool the Grignard solution to -10 °C or lower in an ice-salt or dry ice/acetone bath. Add a solution of phosphorus trichloride (PCl₃, 1.0 equivalent) in the same anhydrous solvent dropwise via the dropping funnel, maintaining the low temperature to control the exothermic reaction and prevent over-alkylation.
-
Reaction Workup: After the addition is complete, allow the mixture to warm to room temperature and stir overnight. The reaction is then quenched by carefully pouring it over crushed ice.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure. The crude dibutylchlorophosphine is then purified by vacuum distillation to yield a clear, colorless liquid.
The workflow for this synthesis is depicted in the diagram below.
Caption: General workflow for the synthesis of dibutylchlorophosphine.
Solubility Profile
While specific quantitative solubility data is not widely published, the chemical structure of dibutylchlorophosphine—an oily liquid with long alkyl chains—allows for a reliable qualitative assessment.
-
Polar Solvents: It is insoluble and reactive with protic polar solvents like water, methanol, and ethanol.
-
Non-Polar/Aprotic Solvents: It is expected to be miscible with common non-protic organic solvents such as tetrahydrofuran (THF), diethyl ether, hexane, toluene, and dichloromethane. The choice of solvent for reactions is typically dictated by the requirements of the other reagents, with THF and diethyl ether being common choices for Grignard-based reactions.
Conclusion
Dibutylchlorophosphine is a cornerstone reagent in organophosphorus chemistry. Its high reactivity, while demanding careful handling procedures and an inert atmosphere, is precisely what makes it so valuable for the synthesis of a diverse array of phosphine ligands and other functionalized phosphorus compounds. A comprehensive understanding of its physical properties, spectroscopic signatures, and chemical behavior, as outlined in this guide, is essential for its safe and effective application in research and development.
References
- University of California, Los Angeles. (n.d.). IR Absorption Table. WebSpectra.
- SpectraBase. (n.d.). Di-tert-butylchlorophosphine.
- Wikipedia. (2023). Tributylphosphine.
- ChemistryViews. (2021). Synthesis of Aryl-Dichlorophosphines.
- ResearchGate. (n.d.). 1H, 13C, and 31P NMR chemical shifts δ [ppm] and coupling constants.
- ResearchGate. (n.d.). The 1H, 13C and 31P NMR chemical shifts (δ, ppm) and coupling.
- MDPI. (2022). Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach.
- CORE. (2010).
- Chem.libretexts.org. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
- University of California, Santa Cruz. (n.d.). IR Tables.
- PubMed. (1987).
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.
- Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents.
- YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry.
- Google Patents. (2014). US20140142332A1 - Process of preparing grignard reagent.
- ResearchGate. (2023).
- ChemicalBook. (n.d.). 4323-64-2(DIBUTYLCHLOROPHOSPHINE) Product Description.
- ECHEMI. (n.d.). 4323-64-2, DIBUTYLCHLOROPHOSPHINE Formula.
- TCI America. (2024).
- Fisher Scientific. (2009).
- LookChem. (n.d.). Di- tert -butylchlorophosphine.
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A Guide to the 31P NMR Chemical Shift of Dibutylchlorophosphine
Executive Summary
This technical guide provides a comprehensive analysis of the 31P Nuclear Magnetic Resonance (NMR) chemical shift of dibutylchlorophosphine (C8H18ClP). Designed for researchers, scientists, and professionals in drug development and organometallic chemistry, this document moves beyond a simple data repository. It delves into the fundamental principles governing the 31P NMR signature of trivalent chlorophosphines, explains the causality behind experimental choices for acquiring high-fidelity data, and presents a self-validating protocol for the analysis of this air-sensitive compound. By integrating theoretical underpinnings with practical, field-proven insights, this guide serves as an authoritative resource for the characterization and quality control of dibutylchlorophosphine and related organophosphorus reagents.
Introduction to 31P NMR Spectroscopy
Phosphorus-31 NMR spectroscopy is a powerful and indispensable analytical technique for the structural elucidation and purity assessment of organophosphorus compounds.[1] The utility of 31P NMR stems from several advantageous nuclear properties: the 31P isotope has a 100% natural abundance and a nuclear spin of ½.[1] These characteristics, combined with a relatively high gyromagnetic ratio, result in high sensitivity and the acquisition of sharp, easily interpretable spectra, typically free from quadrupolar broadening effects.[2]
Fundamental Principles
The position of a signal in an NMR spectrum, its chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus. Unlike 1H NMR, where diamagnetic shielding is the primary determinant of chemical shift, 31P NMR chemical shifts are dominated by the paramagnetic shielding tensor.[1] This tensor is influenced by factors such as the symmetry of the electron cloud, the energies of molecular orbitals, and the nature of bonding (e.g., σ- and π-character), leading to a very wide chemical shift range of approximately -250 to +250 ppm.[3] This expansive range provides excellent signal dispersion, making 31P NMR an exceptional tool for distinguishing between subtly different phosphorus environments.
Significance for Phosphorus(III) Compounds
For trivalent phosphorus compounds like dibutylchlorophosphine, the 31P chemical shift is a direct reporter of the substituents attached to the phosphorus atom. The electronegativity and steric bulk of these substituents profoundly influence the electronic structure at the phosphorus center, providing a distinct and diagnostic chemical shift value. Accurate determination of this value is critical for reaction monitoring, intermediate identification, and final product quality assurance.
The 31P NMR Signature of Dibutylchlorophosphine
Expected Chemical Shift Range
Based on available data for similar compounds, the 31P NMR chemical shift for dibutylchlorophosphine is predicted to be in the +90 to +110 ppm range when referenced to 85% H3PO4.
Table 1: Comparative 31P NMR Chemical Shifts of Related Chlorophosphines
| Compound | Structure | 31P Chemical Shift (δ, ppm) | Source |
|---|---|---|---|
| Phenylphosphine | PhPH2 | -122.00 | [4] |
| Diphenylphosphine | Ph2PH | -41.00 | [4] |
| Diphenylchlorophosphine | Ph2PCl | +81.00 | [4] |
| Methylphosphine | MePH2 | -164.00 | [4] |
| Dimethylphosphine | Me2PH | -99.00 | [4] |
| Dimethylchlorophosphine | Me2PCl | +94.00 | [4] |
| Dibutylchlorophosphine (Estimated) | Bu2PCl | +90 to +110 | Estimated |
| Phosphorus Trichloride | PCl3 | +219.00 |[4] |
Factors Influencing the Chemical Shift
The precise chemical shift of dibutylchlorophosphine is governed by a confluence of electronic and structural factors. Understanding these relationships is key to interpreting spectral data correctly.
-
Electronegativity: The primary determinant of the downfield shift in chlorophosphines is the high electronegativity of the chlorine atom. It withdraws electron density from the phosphorus atom, reducing its shielding and shifting the resonance to a higher frequency (higher ppm value).[5]
-
Bond Angles (C-P-C): The bond angles at the phosphorus center influence the hybridization of the phosphorus orbitals. Deviations from idealized geometries can alter the electronic environment and subtly shift the resonance.
-
Solvent Effects: While often minor, the choice of solvent can influence the chemical shift by several ppm through solute-solvent interactions that polarize the P-Cl bond or otherwise alter the electronic distribution around the phosphorus nucleus.
-
Oxidation State: Any oxidation of the P(III) center to P(V) will result in a dramatic change in chemical shift. This is a critical point for sample integrity validation, as discussed in Section 4.2.
Caption: Key factors governing the 31P NMR chemical shift of dibutylchlorophosphine.
Coupling Constants
In a proton-coupled (1H-31P) spectrum, the phosphorus signal would appear as a complex multiplet due to coupling with the protons on the butyl chains. The magnitude of the coupling constant (J) decreases with the number of bonds separating the nuclei.
-
2JP-H (to α-CH2): Typically in the range of 2-15 Hz.
-
3JP-H (to β-CH2): Typically in the range of 10-25 Hz.
-
4JP-H and 5JP-H: Generally small (<3 Hz) and often not resolved.
However, for routine characterization and purity assessment, 31P NMR spectra are almost always acquired with proton decoupling, resulting in a single sharp singlet for dibutylchlorophosphine.[2]
Experimental Protocol for Accurate Data Acquisition
Dibutylchlorophosphine is highly sensitive to air and moisture, readily oxidizing and hydrolyzing.[6] Therefore, rigorous anaerobic and anhydrous techniques are not optional; they are essential for obtaining data that reflects the true nature of the sample. This protocol is designed as a self-validating system to ensure data integrity.
Rationale for Handling Air-Sensitive Samples
Exposure to oxygen will convert dibutylchlorophosphine (Bu2PCl) to dibutylphosphinic chloride (Bu2P(O)Cl). Exposure to water will hydrolyze it to dibutylphosphinous acid (Bu2P(OH)). Both of these P(V) species have vastly different 31P chemical shifts, and their presence, even in trace amounts, invalidates the analysis for the starting material. The use of a glovebox or Schlenk line is mandatory.
Step-by-Step Sample Preparation
This protocol assumes the use of a nitrogen- or argon-filled glovebox.
-
Material Preparation: Bring a vial of dibutylchlorophosphine, a vial of anhydrous deuterated solvent (e.g., C6D6, CDCl3, or THF-d8), a J. Young NMR tube with a PTFE valve, pipettes, and a sample vial into the glovebox antechamber. Cycle the antechamber at least three times.
-
Solvent Aliquoting: Inside the glovebox, unseal the deuterated solvent and draw approximately 0.6 mL into a clean, dry pipette. Dispense the solvent into the J. Young NMR tube.
-
Sample Transfer: Using a separate, clean micropipette, draw 10-20 µL of dibutylchlorophosphine. Causality Note: This volume provides sufficient concentration for rapid data acquisition without causing viscosity or solubility issues.
-
Sample Addition: Dispense the dibutylchlorophosphine directly into the solvent in the NMR tube. Gently swirl the tube to mix.
-
Sealing: Securely close the J. Young valve on the NMR tube. The sample is now safely contained in an inert atmosphere.
-
Final Check: Before removing from the glovebox, wipe the outside of the NMR tube with a tissue dampened with a suitable solvent (e.g., isopropanol) to remove any external contaminants.
NMR Spectrometer Setup and Parameters
Table 2: Recommended 31P NMR Acquisition Parameters (400 MHz Spectrometer)
| Parameter | Setting | Rationale & Field-Proven Insight |
|---|---|---|
| Experiment | zgpg30 | A 30-degree pulse with proton-gated decoupling provides a good signal-to-noise ratio while minimizing potential NOE inconsistencies. For quantitative results, a 90-degree pulse with inverse-gated decoupling is required.[2] |
| Frequency (SFO1) | ~162 MHz | Center of the 31P spectral window. |
| Spectral Width (SW) | 200 ppm | A wide window (-50 to +150 ppm) is sufficient to capture the target peak and potential P(V) oxidation byproducts. |
| Transmitter Offset (O1P) | ~50 ppm | Center the spectral window near the region of interest. |
| Relaxation Delay (D1) | 5 seconds | P(III) compounds can have long T1 relaxation times. A shorter delay can lead to signal saturation and inaccurate quantification. 5s is a safe starting point for qualitative analysis. |
| Acquisition Time (AQ) | ~1.0 sec | Balances resolution with experiment time. |
| Number of Scans (NS) | 16-64 | Adjust to achieve a signal-to-noise ratio >100:1 for the main peak. |
| Decoupling | cpd | Standard proton decoupling to produce a sharp singlet. |
Data Processing and Referencing
-
Fourier Transform: Apply an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing and Baseline Correction: Carefully phase the spectrum to achieve a pure absorption lineshape and apply a baseline correction.
-
Referencing: The chemical shift must be referenced to an external standard of 85% H3PO4 (δ = 0.0 ppm).[1][7] Modern spectrometers use an indirect referencing method based on the known frequency of the deuterium lock signal. Ensure the spectrometer is correctly calibrated for this method.
Caption: A robust experimental workflow for acquiring a 31P NMR spectrum of dibutylchlorophosphine.
Data Interpretation and Validation
Correlating Structure with the Observed Spectrum
A high-quality sample of pure dibutylchlorophosphine should yield a 31P{1H} NMR spectrum containing a single, sharp peak in the expected region of +90 to +110 ppm. The absence of other signals in the 31P spectrum is a strong indicator of high purity.
Common Pitfalls and Troubleshooting: A Self-Validating System
The primary value of 31P NMR in this context is its ability to instantly reveal sample degradation.
-
Oxidation: If the sample has been exposed to air, a second peak will appear, corresponding to dibutylphosphinic chloride (Bu2P(O)Cl). This P(V) species will be significantly upfield, typically in the +40 to +60 ppm region. Its presence is an unambiguous marker of oxidation.
-
Hydrolysis: Exposure to moisture will produce dibutylphosphinous acid (Bu2P(OH)), which exists in equilibrium with its tautomer, dibutylphosphine oxide (Bu2P(O)H). The P(V) tautomer is dominant and will exhibit a signal in the +20 to +40 ppm range, often coupled to the P-H proton if decoupling is not perfect.
The presence of any signals outside the expected +90 to +110 ppm region indicates that the sample is impure or has degraded, thereby invalidating it for use in sensitive applications.
Conclusion
The 31P NMR chemical shift of dibutylchlorophosphine is a highly sensitive and diagnostic parameter for structural confirmation and purity assessment. While its precise value is estimated to be in the +90 to +110 ppm range, the true power of the technique lies in its ability to provide a clear and unambiguous fingerprint of the P(III) center. By employing the rigorous, self-validating experimental protocol detailed in this guide, researchers can acquire high-fidelity data, ensuring the integrity of their materials and the reliability of their subsequent scientific endeavors. This fusion of theoretical understanding and meticulous experimental practice represents the gold standard for the characterization of reactive organophosphorus compounds.
References
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SpectraBase. Di-tert-butylchlorophosphine - Optional[31P NMR] - Chemical Shifts. Available from: [Link]
-
ResearchGate. P-31 NMR Data for Protonated Trialkyl Phosphines. Available from: [Link]
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Oxford Instruments. Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Available from: [Link]
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Wikipedia. Phosphorus-31 nuclear magnetic resonance. Available from: [Link]
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University of Ottawa. 31 Phosphorus NMR. Available from: [Link]
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Lin, Z. 31P NMR Chemical Shift of Phosphorous Compounds. Available from: [Link]
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NPTEL IIT Bombay. Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. YouTube. Available from: [Link]
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SciELO. Synthesis, Spectroscopic Characterization, DFT Calculations and Preliminary Antifungal Activity of New Piperine Derivatives. Available from: [Link]
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MDPI. Novel Sterically Crowded and Conformationally Constrained α-Aminophosphonates with a Near-Neutral pKa as Highly Accurate 31P NMR pH Probes. Application to Subtle pH Gradients Determination in Dictyostelium discoideum Cells. Available from: [Link]
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A Comprehensive Technical Guide to Dibutylchlorophosphine: Properties, Synthesis, and Applications in Modern Chemistry
This guide provides an in-depth exploration of dibutylchlorophosphine, a versatile organophosphorus compound. Recognizing the common ambiguity in its nomenclature, this document will primarily focus on the sterically hindered and catalytically significant di-tert-butylchlorophosphine (CAS: 13716-10-4) , while also providing comparative information for its linear isomer, di-n-butylchlorophosphine (CAS: 4323-64-2) . This resource is intended for researchers, chemists, and professionals in drug development and fine chemical synthesis who seek a deeper understanding of this reagent's utility and handling.
Introduction: The Significance of Steric Hindrance in Phosphorus Ligands
Organophosphorus compounds, particularly phosphine ligands, are cornerstones of modern catalysis, enabling a vast array of chemical transformations. Dibutylchlorophosphine represents a class of phosphinous chlorides that serve as crucial precursors to these indispensable ligands. The arrangement of the butyl groups—either as linear n-butyl chains or bulky tert-butyl groups—dramatically influences the electronic and steric properties of the resulting phosphine, thereby dictating its reactivity and suitability for specific catalytic cycles.
Di-tert-butylchlorophosphine, in particular, is a precursor to bulky electron-rich phosphine ligands.[1] These ligands are instrumental in stabilizing metal centers and promoting challenging cross-coupling reactions, which are fundamental to the synthesis of complex molecules, including active pharmaceutical ingredients.[2]
Physicochemical Properties: A Tale of Two Isomers
The structural differences between di-n-butylchlorophosphine and di-tert-butylchlorophosphine lead to distinct physical properties, which are summarized in the table below. This data is critical for designing experimental setups, particularly concerning reaction temperature and solvent choice.
| Property | Di-tert-butylchlorophosphine | Di-n-butylchlorophosphine |
| CAS Number | 13716-10-4 | 4323-64-2 |
| Molecular Formula | C₈H₁₈ClP[3] | C₈H₁₈ClP[4] |
| Molecular Weight | 180.66 g/mol [3] | 180.66 g/mol [4] |
| Appearance | Colorless to light yellow liquid[3] | Colorless to light yellow liquid |
| Boiling Point | 48 °C at 3 mmHg[3] | 216-217 °C[5] |
| Melting Point | 2-3 °C[3][6] | N/A |
| Density | 0.951 g/mL at 25 °C[3] | 1.0267 g/cm³[5] |
| Refractive Index | n20/D 1.482[3] | n20/D 1.474[5] |
The significantly lower boiling point of the tert-butyl isomer under vacuum is a direct consequence of its more spherical shape and reduced van der Waals interactions compared to the linear n-butyl isomer. This property is advantageous for purification by distillation.
Synthesis of Di-tert-butylchlorophosphine: A Step-by-Step Protocol
The synthesis of di-tert-butylchlorophosphine is typically achieved through the chlorination of a suitable P(III) precursor. The following protocol is a representative example of its preparation.
Reaction Principle
The synthesis involves the reaction of di-tert-butylphosphine with a chlorinating agent. The choice of the chlorinating agent is crucial to ensure high yield and purity, avoiding over-oxidation or side reactions.
Experimental Workflow
Caption: Experimental workflow for the synthesis of di-tert-butylchlorophosphine.
Rationale Behind Procedural Choices
-
Inert Atmosphere: Organophosphines are highly susceptible to oxidation. Conducting the reaction under a nitrogen or argon atmosphere is essential to prevent the formation of the corresponding phosphine oxide, which would be a significant impurity.
-
Controlled Addition: The reaction can be exothermic. Slow, dropwise addition of the chlorinating agent allows for better temperature control, minimizing the risk of side reactions and ensuring a safer procedure.
-
Reaction Monitoring: The use of Gas Chromatography (GC) to monitor the disappearance of the starting material ensures that the reaction is allowed to proceed to completion, maximizing the yield.[7]
-
Vacuum Distillation: As noted in the physicochemical properties, di-tert-butylchlorophosphine has a relatively low boiling point under reduced pressure, making vacuum distillation an effective method for purification.[7]
Applications in Catalysis: The Power of a Bulky Ligand Precursor
Di-tert-butylchlorophosphine is rarely used as a ligand itself. Instead, its primary value lies in its role as a precursor for the synthesis of bulky, electron-rich phosphine ligands. These ligands, when coordinated to a transition metal (commonly palladium), form highly active catalysts.
Suzuki-Miyaura Cross-Coupling
One of the most prominent applications is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The bulky tert-butyl groups on the phosphine ligand increase the electron density on the palladium center, which facilitates the initial oxidative addition step. Furthermore, the steric hindrance promotes the final reductive elimination step, which releases the desired product and regenerates the active catalyst.
Other Cross-Coupling Reactions
The ligands derived from di-tert-butylchlorophosphine are also effective in other transition metal-catalyzed reactions, including C-N and C-O bond-forming reactions, which are crucial in the synthesis of pharmaceuticals and other fine chemicals.
Safety and Handling: A Critical Overview
Both isomers of dibutylchlorophosphine are hazardous materials and must be handled with appropriate safety precautions.
-
Pyrophoricity of Di-n-butylchlorophosphine: The n-butyl isomer is pyrophoric and can ignite spontaneously upon contact with air.[8] It must be handled under an inert atmosphere at all times.
-
Corrosivity and Reactivity: Di-tert-butylchlorophosphine is corrosive and causes severe skin burns and eye damage.[9][10] It is also sensitive to air and moisture.[3]
-
Personal Protective Equipment (PPE): When handling these compounds, it is mandatory to use appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[11] All manipulations should be performed in a well-ventilated fume hood.[12]
-
Storage: Store in a tightly sealed container under an inert gas, in a cool, dry, and well-ventilated area, away from sources of ignition and moisture.[10]
Conclusion
Di-tert-butylchlorophosphine is a valuable reagent for the synthesis of bulky phosphine ligands that are essential for modern catalytic cross-coupling reactions. Its unique steric and electronic properties, derived from the tert-butyl groups, enable the formation of highly active and selective catalysts. While its handling requires stringent safety measures due to its reactivity and corrosivity, a thorough understanding of its properties and synthesis allows for its effective and safe use in the development of complex molecules for the pharmaceutical and chemical industries.
References
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Di-tert-butylchlorophosphine - LookChem. LookChem. [Link]
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Di-tert-butylchlorophosphine. MySkinRecipes. [Link]
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Di-tert-butylchlorophosphine | C8H18ClP | CID 139566. PubChem. [Link]
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An In-Depth Technical Guide to the Safe Handling of Dibutylchlorophosphine
For Researchers, Scientists, and Drug Development Professionals
Foreword
Dibutylchlorophosphine (CAS No. 4323-64-2) is a highly reactive organophosphorus compound utilized in a variety of chemical syntheses, including in the development of novel pharmaceutical agents. Its utility, however, is matched by its significant hazardous properties. As a pyrophoric and water-reactive substance, improper handling can lead to severe accidents, including fires, explosions, and chemical burns. This guide, prepared for laboratory personnel, provides a comprehensive overview of the essential safety precautions and handling protocols necessary to mitigate the risks associated with this compound. Adherence to these guidelines is paramount to ensuring a safe laboratory environment for all personnel.
Hazard Identification and Risk Assessment: Understanding the Threat
Dibutylchlorophosphine presents a multifaceted threat profile that demands a thorough understanding before any laboratory work is initiated. The primary hazards are its pyrophoricity and violent reaction with water.
1.1. Pyrophoricity: Dibutylchlorophosphine is classified as a pyrophoric liquid, meaning it can spontaneously ignite upon contact with air.[1] This property is due to the high reactivity of the phosphorus-chlorine bond and the electron-donating nature of the butyl groups, which makes the phosphorus atom susceptible to rapid oxidation. The immediate ignition upon exposure to atmospheric oxygen necessitates that all handling be conducted under an inert atmosphere.
1.2. Water Reactivity: This compound reacts violently with water and other protic solvents. This reaction is highly exothermic and can generate flammable and toxic gases, including phosphine and hydrogen chloride. The rapid evolution of gas can cause a dangerous pressure buildup in enclosed systems, leading to potential explosions.
1.3. Corrosivity: Dibutylchlorophosphine is corrosive and can cause severe chemical burns to the skin and eyes.[2] Inhalation of its vapors can lead to respiratory tract irritation and damage.
1.4. Incompatibilities: Beyond air and water, dibutylchlorophosphine is incompatible with strong oxidizing agents, alcohols, and acids. Contact with these substances can lead to vigorous and potentially explosive reactions.
Table 1: Key Properties of Dibutylchlorophosphine
| Property | Value | Source |
| CAS Number | 4323-64-2 | [1][3] |
| Molecular Formula | C8H18ClP | [1][3] |
| Molecular Weight | 180.66 g/mol | [3] |
| Appearance | Liquid | N/A |
| Density | 1.0267 g/cm³ | [1] |
| Boiling Point | 198.5°C at 760 mmHg | [1] |
| Flash Point | 73.9°C | [1] |
Engineering Controls: The First Line of Defense
The primary strategy for mitigating the hazards of dibutylchlorophosphine is the implementation of robust engineering controls. These controls are designed to isolate the researcher from the hazardous material.
2.1. Inert Atmosphere Handling: All manipulations of dibutylchlorophosphine must be performed under an inert atmosphere, such as nitrogen or argon. This can be achieved through the use of a glovebox or by employing Schlenk line techniques. A glovebox provides a fully enclosed and controlled environment, making it the preferred method for handling larger quantities or for prolonged procedures. Schlenk techniques, which involve the use of specialized glassware and a dual-manifold system for vacuum and inert gas, are suitable for smaller-scale reactions.
2.2. Fume Hood: All work with dibutylchlorophosphine, even within a glovebox or using Schlenk techniques, should be conducted inside a certified chemical fume hood.[2] The fume hood provides a critical secondary containment in the event of a breach of the primary inert atmosphere, and it will effectively capture any released toxic or flammable gases. The sash of the fume hood should be kept as low as possible during all operations.
2.3. Ventilation: Adequate ventilation is crucial in the laboratory where dibutylchlorophosphine is handled. The laboratory should have a ventilation system that ensures a sufficient number of air changes per hour to prevent the accumulation of flammable or toxic vapors.
Diagram 1: Hierarchy of Controls for Handling Dibutylchlorophosphine
Caption: The hierarchy of controls prioritizes engineering and administrative measures over personal protective equipment.
Personal Protective Equipment (PPE): Essential Individual Protection
While engineering controls are the primary means of protection, the use of appropriate Personal Protective Equipment (PPE) is mandatory for all personnel handling dibutylchlorophosphine.
3.1. Body Protection: A flame-resistant (FR) lab coat is essential. Standard cotton or polyester lab coats offer inadequate protection against the pyrophoric nature of this chemical. In the event of a fire, a non-FR lab coat can ignite and exacerbate injuries.
3.2. Eye and Face Protection: Chemical splash goggles in combination with a full-face shield are required.[2] This combination provides protection from splashes, projectiles, and the intense heat of a potential fire.
3.3. Hand Protection: Double gloving is recommended. An inner layer of nitrile gloves should be worn for dexterity, with an outer layer of chemical-resistant gloves, such as neoprene or butyl rubber, for robust protection against chemical breakthrough. Gloves should be inspected for any signs of degradation before each use and changed immediately if contaminated.
3.4. Footwear: Closed-toe shoes made of a non-porous material, such as leather, are mandatory. Perforated shoes or those made of woven materials are not permitted in the laboratory.
Safe Handling and Storage Protocols
Strict adherence to established protocols for handling and storage is critical to preventing accidents.
4.1. General Handling Procedures:
-
Never work alone: Always have a second person present and aware of the procedure when working with pyrophoric materials.
-
Minimize quantities: Only work with the smallest practical amount of dibutylchlorophosphine required for the experiment.
-
Clear the work area: Before starting, remove all flammable materials, excess chemicals, and unnecessary equipment from the fume hood and the immediate vicinity.
-
Inert gas purging: Ensure all glassware and transfer equipment are thoroughly dried and purged with an inert gas before introducing the chemical.
4.2. Transferring Dibutylchlorophosphine:
-
Syringe/Cannula Transfer: For liquid transfers, use a gas-tight syringe or a stainless-steel cannula under a positive pressure of inert gas.
-
Avoid positive pressure buildup: Ensure that the receiving vessel is vented to the inert gas manifold or a bubbler to prevent over-pressurization.
4.3. Storage:
-
Inert Atmosphere: Dibutylchlorophosphine must be stored under an inert atmosphere in a tightly sealed, properly labeled container.
-
Segregation: Store away from incompatible materials such as water, acids, alcohols, and oxidizing agents.
-
Designated Storage Area: Keep in a cool, dry, and well-ventilated area designated for pyrophoric reagents. A flammable storage cabinet is appropriate.
-
Secondary Containment: The primary container should be placed within a secondary container, such as a metal can filled with an inert absorbent material like vermiculite.
Diagram 2: Experimental Workflow for Handling Dibutylchlorophosphine
Caption: A logical workflow for experiments involving dibutylchlorophosphine, emphasizing safety at each step.
Spill and Emergency Response
Preparedness for emergencies is a critical component of safe laboratory practice. All personnel must be familiar with the location and operation of safety equipment.
5.1. Minor Spills (in a fume hood or glovebox):
-
Alert personnel: Immediately notify others in the laboratory.
-
Containment: If possible without risk, use a non-reactive absorbent material such as dry sand, vermiculite, or a specialized spill pillow to contain the spill. DO NOT use water or combustible materials like paper towels.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled container for hazardous waste disposal.
-
Decontamination: The spill area should be decontaminated with a suitable solvent (e.g., isopropanol) followed by a soap and water wash, ensuring all residual pyrophoric material is quenched.
5.2. Major Spills or Spills Outside of a Contained Area:
-
Evacuate: Immediately evacuate the laboratory, closing the doors behind you.
-
Activate Alarm: Activate the nearest fire alarm to alert emergency services and building occupants.
-
Call for Help: From a safe location, call emergency services and provide details of the spill, including the chemical name and location.
-
Do not re-enter: Do not attempt to clean up a major spill yourself. Await the arrival of trained emergency responders.
5.3. Fire Emergency:
-
Small Fires: If you are trained and it is safe to do so, a small fire involving dibutylchlorophosphine can be extinguished using a Class D fire extinguisher (for combustible metals) or a dry chemical extinguisher (ABC or BC type). NEVER USE WATER, A CARBON DIOXIDE EXTINGUISHER, OR A SODA-ACID EXTINGUISHER , as these will react violently with the chemical.
-
Large Fires: In the event of a large fire, evacuate immediately and follow the procedures for a major spill.
5.4. First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, removing any contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Waste Disposal
All waste materials contaminated with dibutylchlorophosphine must be treated as hazardous waste.
6.1. Quenching Residual Reagent: Before disposal, any residual dibutylchlorophosphine in reaction vessels or on equipment must be carefully quenched. This should be done in a fume hood by slowly adding a less reactive solvent such as isopropanol, followed by a more protic solvent like methanol, and finally, very cautiously, water. The quenching process is exothermic and may produce flammable gas, so it must be done with appropriate cooling and ventilation.
6.2. Solid Waste: All contaminated solid waste, including gloves, absorbent materials, and empty containers, must be collected in a designated, labeled hazardous waste container. The empty container should be triple-rinsed with an inert solvent, and the rinsate must also be treated as hazardous waste.
Conclusion
Dibutylchlorophosphine is a valuable reagent in chemical synthesis, but its hazardous nature demands the utmost respect and adherence to stringent safety protocols. By understanding the risks, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can handle this compound safely and effectively. A proactive and vigilant approach to safety is not merely a procedural requirement but a fundamental aspect of responsible scientific practice.
References
-
dibutyl-chloro-phosphane | CAS#:4323-64-2. Chemsrc. [Link]
-
Di-tert-butylchlorophosphine Safety Data Sheet. LookChem. [Link]
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A-Z Guide to Solvent Selection for Dibutylchlorophosphine: A Technical Guide for Researchers
Introduction: The Critical Role of Solvent Choice
Dibutylchlorophosphine (C₈H₁₈ClP) is a pivotal intermediate in organophosphorus chemistry, widely utilized in the synthesis of specialized ligands, catalysts, and pharmaceutical precursors. However, its utility is intrinsically linked to its reactivity. As a pyrophoric liquid, dibutylchlorophosphine ignites spontaneously in air and reacts violently with water and other protic substances.[1][2][3] This hazardous nature dictates that all manipulations must be performed under a dry, inert atmosphere.[3][4] Consequently, the choice of an appropriate organic solvent is not merely a matter of convenience but a critical parameter that governs reaction success, safety, and product purity.
This guide provides an in-depth analysis of the solubility of dibutylchlorophosphine in common organic solvents. Moving beyond a simple list of soluble/insoluble classifications, we will explore the underlying physicochemical principles that dictate its behavior. By understanding the causality behind solute-solvent interactions, researchers can make informed decisions, optimizing reaction conditions and ensuring the safe and effective handling of this versatile yet challenging reagent.
Foundational Principles: Predicting Solubility
The solubility of dibutylchlorophosphine is primarily governed by the "like dissolves like" principle, which relates to the polarity and intermolecular forces of both the solute and the solvent.[5]
-
Solute Analysis (Dibutylchlorophosphine): Dibutylchlorophosphine is a molecule with a dual nature.
-
Polar Head: The phosphorus-chlorine (P-Cl) bond is highly polarized, creating a significant dipole moment and a reactive electrophilic center at the phosphorus atom.
-
Nonpolar Tails: The two butyl (C₄H₉) chains are nonpolar, consisting of carbon-carbon and carbon-hydrogen bonds with similar electronegativities.[5] These alkyl groups contribute significant van der Waals forces.
-
-
Solvent Interaction:
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact favorably with the nonpolar butyl chains of dibutylchlorophosphine through London dispersion forces. They are excellent choices for dissolving the compound without promoting unwanted ionic reaction pathways.
-
Polar Aprotic Solvents (e.g., THF, Diethyl Ether): These solvents possess dipole moments that can solvate the polar P-Cl bond.[6] Ethers, in particular, are often favored as they are relatively inert and effectively dissolve both the polar and nonpolar regions of the molecule.
-
Polar Protic Solvents (e.g., Alcohols, Water): These are strictly contraindicated. The labile protons (O-H or N-H bonds) in these solvents will readily and exothermically react with the electrophilic phosphorus center, leading to hydrolysis or alcoholysis, destroying the reagent and creating hazardous byproducts like HCl and dibutylphosphinous acid.[6][7]
-
This interplay of forces means that dibutylchlorophosphine exhibits good solubility in a range of nonpolar and polar aprotic solvents, while being completely reactive and incompatible with protic solvents.
Solubility Profile of Dibutylchlorophosphine
The following table summarizes the qualitative solubility of dibutylchlorophosphine in various common, anhydrous organic solvents. This data is synthesized from analogous compounds and chemical principles, as specific quantitative public data is scarce due to the compound's reactivity.
| Solvent Class | Solvent Name | IUPAC Name | Polarity | Suitability/Solubility | Rationale & Key Considerations |
| Hydrocarbons | Hexane / Heptane | Hexane / Heptane | Nonpolar | High / Recommended | Excellent choice for inert reactions. Solvates the butyl chains effectively. Ensures the reagent's reactivity is directed towards the desired substrate, not the solvent. |
| Toluene | Methylbenzene | Nonpolar | High / Recommended | Similar to alkanes but can participate in π-stacking. Its higher boiling point (111 °C) is advantageous for reactions requiring elevated temperatures. | |
| Ethers | Diethyl Ether | Ethoxyethane | Polar Aprotic | High / Recommended | A very common and effective solvent. Its polarity solvates the P-Cl bond, while its alkyl groups interact with the butyl chains. Volatility (BP 34.6°C) allows for easy removal. |
| Tetrahydrofuran (THF) | Oxolane | Polar Aprotic | High / Recommended | Excellent solvent with slightly higher polarity than diethyl ether.[8] Higher boiling point (66 °C) offers a wider temperature range for reactions. Caution: Must be rigorously dried and checked for peroxides. | |
| 1,4-Dioxane | 1,4-Dioxane | Polar Aprotic | Moderate / Use with Caution | Good solvent, but its higher freezing point (11.8 °C) can be a limitation. Must be peroxide-free. | |
| Chlorinated | Dichloromethane (DCM) | Dichloromethane | Polar Aprotic | Moderate / Use with Caution | Generally soluble. However, there is a risk of reaction between the phosphine and the chlorinated solvent, especially at elevated temperatures or in the presence of catalysts. Not a first-choice solvent. |
| Protic Solvents | Alcohols (Methanol, Ethanol) | Methanol / Ethanol | Polar Protic | Incompatible / Reactive | DO NOT USE. Rapidly reacts with the P-Cl bond, leading to decomposition of the starting material.[7] |
| Water | Water | Polar Protic | Incompatible / Violently Reactive | DO NOT USE. Causes immediate and violent hydrolysis, releasing HCl gas.[2][3] | |
| Other Aprotics | Acetonitrile (MeCN) | Ethanenitrile | Polar Aprotic | Low / Not Recommended | While aprotic, the nitrile group can potentially coordinate to the phosphorus center, acting as a Lewis base and interfering with desired reactions. |
| Dimethylformamide (DMF) | N,N-Dimethylformamide | Polar Aprotic | Low / Not Recommended | Can react with chlorophosphines, especially upon heating. Not recommended as an inert solvent for this compound. |
Experimental Protocol: Gravimetric Determination of Solubility
Determining the precise solubility of a pyrophoric compound like dibutylchlorophosphine requires meticulous adherence to inert atmosphere techniques. This protocol provides a reliable, self-validating method using a glovebox environment.
Objective: To determine the solubility (in g/100 mL) of dibutylchlorophosphine in a selected anhydrous solvent at a constant temperature.
Core Principle: A saturated solution is prepared by adding an excess of the solute to a known volume of solvent. After equilibration, the solid-free supernatant is carefully removed, and the mass of the dissolved solute is determined gravimetrically after solvent evaporation.
Mandatory Safety & Handling Precautions
-
Inert Atmosphere: All operations must be performed in a glovebox with an oxygen and moisture level below 1 ppm or using Schlenk line techniques.[3]
-
Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, a face shield, and dual-layer gloves (nitrile underneath neoprene or butyl rubber) are mandatory.[4][9]
-
Contingency Plan: Ensure a Class D fire extinguisher (for combustible metals) and powdered lime or sand are immediately accessible for spill control. Never use water or a CO₂ extinguisher.[3]
-
Waste Disposal: All contaminated materials (syringes, flasks, etc.) must be quenched carefully (e.g., with isopropanol) and disposed of as hazardous waste.[4][10]
Experimental Workflow
Step-by-Step Methodology
-
Preparation (Inside Glovebox):
-
Label and weigh three 20 mL scintillation vials with their caps (Mass A). Record the masses to ±0.1 mg.
-
Using a Grade A volumetric pipette, add exactly 10.0 mL of the desired anhydrous solvent (e.g., anhydrous THF) to each vial.
-
Allow the vials to sit for 30 minutes to ensure they reach the stable temperature of the glovebox interior.
-
-
Equilibration (Inside Glovebox):
-
To one vial, begin adding dibutylchlorophosphine dropwise from a syringe while stirring with a magnetic stir bar.
-
Continue adding until a slight, persistent cloudiness (or a second liquid phase) is observed, indicating saturation. Add one more drop to ensure an excess of solute.
-
Seal the vial and allow it to stir for a minimum of 2 hours to ensure equilibrium is reached.
-
Turn off the stirrer and let the vial stand undisturbed for 30 minutes, allowing any excess solute to settle.
-
-
Sampling (Inside Glovebox):
-
Tare a new, clean 20 mL vial (Mass B).
-
Draw up approximately 5 mL of the clear supernatant from the equilibrated solution into a gas-tight syringe fitted with a PTFE filter tip. The filter is critical to prevent the transfer of undissolved microdroplets.
-
Dispense the clear, saturated solution into the tared vial (from step 3a), seal it, and weigh it (Mass C).
-
-
Analysis (In Fume Hood):
-
Remove the sealed vial containing the saturated aliquot from the glovebox.
-
In a well-ventilated fume hood, uncap the vial and place it in a beaker for stability.
-
Gently evaporate the solvent under a slow stream of dry nitrogen. Avoid heating, as dibutylchlorophosphine has a finite vapor pressure.
-
Once the solvent is fully evaporated, place the vial in a desiccator for 30 minutes.
-
Weigh the vial containing the non-volatile solute residue (Mass D).
-
-
Calculation:
-
Mass of saturated solution transferred = Mass C - Mass B
-
Mass of solvent in aliquot = (Mass C - Mass B) - (Mass D - Mass B) = Mass C - Mass D
-
Mass of solute in aliquot = Mass D - Mass B
-
Volume of solvent in aliquot (mL) = (Mass of solvent in aliquot) / (Density of solvent in g/mL)
-
Solubility ( g/100 mL) = (Mass of solute in aliquot / Volume of solvent in aliquot) * 100
-
Conclusion
The selection of a solvent for dibutylchlorophosphine is a decision guided by the principles of polarity and chemical compatibility. Nonpolar hydrocarbons (hexane, toluene) and polar aprotic ethers (diethyl ether, THF) are the solvents of choice, providing high solubility while maintaining the chemical integrity of this reactive phosphine. All protic solvents are strictly incompatible and hazardous. The provided experimental protocol offers a robust framework for researchers needing to quantify solubility for specific applications, emphasizing the paramount importance of safety and inert atmosphere techniques in all procedures.
References
- University of Wisconsin-Madison. (2021). C3. Safe Handling of Pyrophoric Materials.
- ChemicalBook. (n.d.). DIBUTYLCHLOROPHOSPHINE CAS#: 4323-64-2.
- ECHEMI. (n.d.). 4323-64-2, DIBUTYLCHLOROPHOSPHINE Formula.
- University of California, Los Angeles - Environmental Health and Safety. (n.d.). Pyrophoric Reagents Handling in Research Labs.
- Carnegie Mellon University. (n.d.). Pyrophoric Handling Procedure.
- University of Ottawa. (2021). WORKING WITH PYROPHORIC COMPOUNDS.
- Purdue University - Environmental Health and Safety. (n.d.). Pyrophoric Materials.
- ChemicalBook. (n.d.). 4323-64-2(DIBUTYLCHLOROPHOSPHINE) Product Description.
- Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Gerrard, W. (Ed.). (n.d.). The Experimental Determination of Solubilities. ResearchGate.
- Clever, H. L., & Young, C. L. (Eds.). (n.d.). The solubility of gases in liquids.
- Königsberger, E., et al. (2019). Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
- Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
- ResearchGate. (n.d.). Protic Reaction Media for Nucleophilic Substitution Reactions.
- Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents.
- Asian Journal of Research in Chemistry. (n.d.). Physical Properties of liquids.
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A Guide to Navigating the Purity of Dibutylchlorophosphine for Scientific Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutylchlorophosphine [(CH₃(CH₂)₃)₂PCl] is a pivotal organophosphorus intermediate, widely employed in the synthesis of phosphine ligands, catalysts, and various specialty chemicals. Its high reactivity, stemming from the phosphorus-chlorine bond, makes it a versatile building block. However, this reactivity also predisposes it to the formation of various impurities during synthesis and subsequent handling and storage. For researchers and drug development professionals, the purity of dibutylchlorophosphine is not a trivial matter; it is a critical parameter that can significantly influence the yield, selectivity, and overall success of a synthetic route, as well as the toxicological profile of the final product. This guide provides an in-depth exploration of the common impurities found in commercial-grade dibutylchlorophosphine, their origins, and the analytical methodologies required for their identification and quantification.
I. Synthesis-Related Impurities
The most prevalent commercial synthesis of dibutylchlorophosphine involves the reaction of phosphorus trichloride (PCl₃) with a butylating agent, typically a Grignard reagent such as butylmagnesium chloride (BuMgCl).[1] While effective, this route can lead to a spectrum of impurities arising from incomplete or over-reaction, as well as side reactions.
Under- and Over-Alkylated Phosphines
The reaction between PCl₃ and BuMgCl proceeds in a stepwise manner. Ideally, two equivalents of the Grignard reagent react to form the desired product. However, statistical distributions and localized concentration gradients can lead to a mixture of products.
-
Phosphorus Trichloride (PCl₃): Unreacted starting material can persist in the final product if the stoichiometry is not precisely controlled or if the reaction does not go to completion.
-
Butyldichlorophosphine (BuPCl₂): This results from the addition of only one butyl group to the PCl₃ molecule.
-
Tributylphosphine (Bu₃P): The addition of a third butyl group leads to the formation of tributylphosphine.[2] This is a common impurity when an excess of the Grignard reagent is used.
Grignard Reagent-Derived Impurities
The Grignard reagent itself can be a source of non-phosphorus impurities. The preparation of butylmagnesium chloride from 1-chlorobutane and magnesium can be accompanied by side reactions.
-
Octane: Wurtz-type coupling of two butyl groups from the Grignard reagent can produce octane.
-
Butene and Butane: Disproportionation reactions can lead to the formation of these gaseous byproducts, which may remain dissolved in the product.
-
Magnesium Salts (MgCl₂): Incomplete removal of magnesium salts during the workup can leave inorganic residues in the final product.
The following diagram illustrates the primary reaction pathway and the formation of key synthesis-related impurities.
Caption: Formation of dibutylchlorophosphine and related impurities.
II. Degradation-Related Impurities
Dibutylchlorophosphine is sensitive to atmospheric oxygen and moisture. Improper handling and storage can lead to the formation of a variety of degradation products, primarily through hydrolysis and oxidation.
Hydrolysis Products
The phosphorus-chlorine bond in dibutylchlorophosphine is highly susceptible to hydrolysis.[3] Exposure to water, even atmospheric moisture, will readily convert it to dibutylphosphinous acid.
-
Dibutylphosphinous Acid [(CH₃(CH₂)₃)₂POH]: This is the primary hydrolysis product. While it can exist in equilibrium with its tautomer, dibutylphosphine oxide, the equilibrium generally favors the oxide form.
The hydrolysis reaction is a nucleophilic substitution at the phosphorus center.[4]
Oxidation Products
The phosphorus atom in dibutylchlorophosphine is in the +3 oxidation state and is easily oxidized to the more stable +5 state.
-
Dibutylphosphinic Chloride [(CH₃(CH₂)₃)₂P(O)Cl]: Direct oxidation of dibutylchlorophosphine leads to this phosphoryl chloride.
-
Dibutylphosphinic Acid [(CH₃(CH₂)₃)₂P(O)OH]: This can be formed either by the hydrolysis of dibutylphosphinic chloride or the oxidation of dibutylphosphinous acid. It is a common impurity in aged samples of dibutylchlorophosphine.
-
Tributylphosphine Oxide (Bu₃PO): If tributylphosphine is present as a synthesis impurity, it will readily oxidize to tributylphosphine oxide, a very stable and often crystalline compound.[2]
The following diagram illustrates the degradation pathways of dibutylchlorophosphine.
Sources
Interpreting the 1H and 13C NMR spectra of dibutylchlorophosphine
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Dibutylchlorophosphine
Abstract
Dibutylchlorophosphine [(CH₃CH₂CH₂CH₂)₂PCl] is a common organophosphorus reagent utilized in organic synthesis, particularly as a precursor to phosphine ligands. Its reactive nature, specifically its pyrophoric and air-sensitive characteristics, necessitates careful handling and robust analytical techniques for quality control and structural verification.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is the premier, non-destructive method for the characterization of such molecules.[3] This guide provides a detailed interpretation of the ¹H and ¹³C NMR spectra of dibutylchlorophosphine, grounded in the fundamental principles of heteronuclear coupling. It is intended for researchers and drug development professionals who require a comprehensive understanding of how to analyze and verify the structure of this and similar organophosphorus compounds.
Molecular Structure and Predicted Spectral Complexity
To interpret the NMR spectra of dibutylchlorophosphine, we must first analyze its molecular structure to predict the number of chemically distinct proton and carbon environments. The molecule possesses a plane of symmetry that bisects the Cl-P bond, making the two n-butyl chains chemically equivalent.
Structure: CH₃(δ)-CH₂(γ)-CH₂(β)-CH₂(α)-P(Cl)-CH₂(α)-CH₂(β)-CH₂(γ)-CH₃(δ)
Based on this structure, we anticipate:
-
Four unique proton (¹H) signals.
-
Four unique carbon (¹³C) signals.
The key to a complete interpretation lies in understanding how the spin-active phosphorus-31 nucleus (³¹P), which has 100% natural abundance and a spin of I = ½, interacts with the ¹H and ¹³C nuclei through the covalent bonds.[4] This phenomenon, known as heteronuclear spin-spin coupling, is the most informative feature of the spectra.[5]
The Primacy of Heteronuclear Coupling in Organophosphorus NMR
While standard ¹H NMR relies on proton-proton (homonuclear) coupling to elucidate connectivity, the spectra of organophosphorus compounds are dominated by phosphorus-proton (P-H) and phosphorus-carbon (P-C) heteronuclear coupling.[6]
-
Spin-Spin Coupling (J-coupling): This is the through-bond interaction between two spin-active nuclei, causing the splitting of NMR signals.[7] The magnitude of this interaction is expressed as the coupling constant, J, in Hertz (Hz).
-
¹H-³¹P Coupling: Protons on the butyl chains will be coupled to the phosphorus atom. The magnitude of the J-coupling typically decreases as the number of bonds between the nuclei increases (e.g., ²JPH > ³JPH > ⁴JPH).[8]
-
¹³C-³¹P Coupling: In a standard proton-decoupled ¹³C NMR spectrum, each carbon signal will be split by the phosphorus atom. This provides direct evidence of the carbon skeleton's connectivity to the phosphorus center. The one-bond coupling (¹JPC) is typically the largest.[4][9]
Experimental Protocol: Acquiring High-Quality NMR Data for an Air-Sensitive Reagent
The pyrophoric nature of dibutylchlorophosphine mandates the use of inert-atmosphere techniques to prevent sample degradation and ensure operator safety.[1][3] Oxidation of the phosphine to the corresponding phosphine oxide would yield a different spectrum, characterized by a significant downfield shift in the ³¹P NMR spectrum and altered ¹H and ¹³C spectra.[3][10]
Step-by-Step Sample Preparation using Schlenk Line and J-Young NMR Tube
-
Preparation: Place a clean, dry J-Young NMR tube inside a larger Schlenk flask.
-
Inerting the System: Connect the Schlenk flask to a Schlenk line and perform at least three cycles of evacuating the flask (under vacuum) and refilling it with an inert gas (e.g., argon or nitrogen). This removes atmospheric oxygen and moisture.[11][12]
-
Solvent Degassing: Use a deuterated solvent (e.g., CDCl₃, C₆D₆) that has been thoroughly degassed via several freeze-pump-thaw cycles and stored over molecular sieves to ensure it is anhydrous and oxygen-free.[13][14]
-
Sample Dissolution: In a separate inert-atmosphere glovebox or Schlenk flask, weigh the desired amount of dibutylchlorophosphine (typically 5-25 mg for ¹H NMR, 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of the degassed deuterated solvent.[13][15]
-
Sample Transfer: Using a gas-tight syringe, carefully transfer the solution into the J-Young NMR tube, which remains under a positive pressure of inert gas within the Schlenk flask.
-
Sealing: Securely close the J-Young valve to seal the tube under an inert atmosphere. The sample is now safe for transport to the NMR spectrometer.[11]
The following diagram illustrates this critical workflow.
Interpreting the ¹H NMR Spectrum of Dibutylchlorophosphine
The ¹H NMR spectrum will display four distinct regions corresponding to the α, β, γ, and δ protons. The interpretation relies on analyzing the chemical shift (δ), integration, and the complex splitting patterns arising from both ¹H-¹H and ¹H-³¹P coupling.
-
Chemical Shift (δ): The α-protons (P-CH₂) are adjacent to the electron-withdrawing phosphorus-chloro group and will therefore be the most deshielded, appearing furthest downfield.[16] The remaining signals for the β, γ, and δ protons will appear in the typical upfield aliphatic region.
-
Multiplicity: The splitting patterns are key to assignment. The ³¹P nucleus (I=1/2) will split the signals of nearby protons, adding a layer of complexity to the familiar n+1 rule.
The diagram below illustrates the key coupling interactions within the butyl chain.
Table 1: Predicted ¹H NMR Spectral Data for Dibutylchlorophosphine
| Assignment | Approx. δ (ppm) | Integration | Predicted Multiplicity | Coupling Constants (Hz) |
| Hδ (CH₃) | ~0.9 | 6H | Triplet (t) | ³JHH ≈ 7 |
| Hγ (CH₂) | ~1.4 | 4H | Multiplet (m) | ³JHH (to Hβ, Hδ) ≈ 7 |
| Hβ (CH₂) | ~1.5 | 4H | Multiplet (m) | ³JHH (to Hα, Hγ) ≈ 7, ³JPH ≈ 5-10[8] |
| Hα (CH₂) | ~1.8-2.2 | 4H | Multiplet (m) | ³JHH (to Hβ) ≈ 7, ²JPH ≈ 20-30[8] |
Note: The multiplets for Hα and Hβ are complex because the protons within the CH₂ group are diastereotopic and will be further split by the phosphorus nucleus.
Interpreting the ¹³C NMR Spectrum of Dibutylchlorophosphine
The proton-decoupled ¹³C NMR spectrum provides a clear count of the unique carbon environments. Each signal will appear as a doublet due to coupling with the single ³¹P nucleus. The magnitude of the JPC coupling is highly dependent on the number of intervening bonds and is invaluable for assignment.
-
Chemical Shift (δ): Similar to the ¹H spectrum, the Cα carbon, being directly attached to phosphorus, will be the most downfield signal. The chemical shifts of alkyl carbons in phosphines are well-documented.[9]
-
Multiplicity: In a proton-decoupled spectrum, all ¹H-¹³C couplings are removed. Therefore, the multiplicity of each carbon signal is determined solely by its coupling to the ³¹P nucleus. Since ³¹P has I=1/2, each carbon signal will be a doublet (n+1 = 1+1 = 2). The magnitude of the splitting (JPC) is the key diagnostic feature.
Table 2: Predicted ¹³C NMR Spectral Data for Dibutylchlorophosphine (Proton-Decoupled)
| Assignment | Approx. δ (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |
| Cδ (CH₃) | ~14 | Doublet (d) | ⁴JPC ≈ 0-2 |
| Cγ (CH₂) | ~24 | Doublet (d) | ³JPC ≈ 5-10[4] |
| Cβ (CH₂) | ~26 | Doublet (d) | ²JPC ≈ 15-25[4][9] |
| Cα (CH₂) | ~35-45 | Doublet (d) | ¹JPC ≈ 20-40[9] |
The Complementary Role of ³¹P NMR Spectroscopy
While this guide focuses on ¹H and ¹³C NMR, a complete characterization should include ³¹P NMR spectroscopy. This technique observes the phosphorus nucleus directly. For dibutylchlorophosphine, the ³¹P NMR spectrum would consist of a single, broad signal. Its chemical shift provides definitive information about the oxidation state and coordination environment of the phosphorus atom.[17] Tertiary phosphines like dibutylchlorophosphine typically exhibit chemical shifts in a characteristic range, and any oxidation to phosphine oxide would result in a large downfield shift of this signal.[18][19]
Conclusion
The interpretation of the ¹H and ¹³C NMR spectra of dibutylchlorophosphine is a powerful exercise in applying the principles of heteronuclear coupling. The key identifiers for the structure are:
-
Four unique proton and four unique carbon signals, consistent with the n-butyl chains.
-
Complex multiplets in the ¹H spectrum, especially for the α- and β-protons, due to overlapping ¹H-¹H and ¹H-³¹P couplings.
-
Doublet multiplicity for all signals in the proton-decoupled ¹³C spectrum, providing unambiguous evidence of P-C bonds.
-
A distance-dependent magnitude of the JPC coupling constants, allowing for definitive assignment of the carbon skeleton.
A thorough understanding of these spectral features allows researchers to confidently verify the structure and purity of this important and highly reactive organophosphorus reagent, ensuring the integrity of subsequent synthetic applications.
References
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Dibutylchlorophosphine stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of Dibutylchlorophosphine
Executive Summary
Dibutylchlorophosphine is a highly reactive organophosphorus compound with significant applications in chemical synthesis, particularly in the development of pharmaceuticals and specialty chemicals. Its utility is intrinsically linked to its high reactivity, which also presents considerable challenges in terms of its stability, storage, and handling. This guide provides a comprehensive overview of the chemical principles governing the stability of dibutylchlorophosphine, outlines best practices for its long-term storage and safe handling, and details analytical methodologies for its quality control. The primary degradation pathways involve hydrolysis and oxidation, leading to the formation of dibutylphosphine oxide and dibutylphosphinic acid. Strict adherence to inert atmosphere techniques, temperature control, and appropriate container selection is paramount to preserving the integrity of this reagent. This document is intended for researchers, scientists, and drug development professionals who utilize dibutylchlorophosphine in their work.
Introduction to Dibutylchlorophosphine
Chemical Identity and Physicochemical Properties
Dibutylchlorophosphine, with the chemical formula (C₄H₉)₂PCl, is a colorless to light-yellow liquid with a pungent odor. It is a pyrophoric compound, meaning it can spontaneously ignite in air.[1] Its high reactivity stems from the presence of a lone pair of electrons on the phosphorus atom and the lability of the phosphorus-chlorine bond.
Table 1: Physicochemical Properties of Dibutylchlorophosphine
| Property | Value |
| CAS Number | 4323-64-2 |
| Molecular Formula | C₈H₁₈ClP |
| Molecular Weight | 180.66 g/mol |
| Boiling Point | 198.5 °C at 760 mmHg[2] |
| Density | 1.0267 g/cm³[3] |
| Refractive Index | n20/D 1.474[2] |
Applications in Research and Drug Development
Dibutylchlorophosphine serves as a versatile intermediate in organic synthesis. It is a precursor to a wide range of organophosphorus compounds, including phosphines, phosphine oxides, and phosphinates, which are utilized as ligands in catalysis, as reagents in various coupling reactions, and as building blocks for active pharmaceutical ingredients (APIs).
Inherent Instability: A Double-Edged Sword
The very reactivity that makes dibutylchlorophosphine a valuable synthetic tool also renders it inherently unstable. Its propensity to react with atmospheric moisture and oxygen necessitates specialized handling and storage procedures to prevent degradation and ensure the reliability of experimental outcomes.[4] Understanding the mechanisms of its degradation is the first step toward mitigating these challenges.
The Chemistry of Instability: Degradation Pathways
The primary routes of degradation for dibutylchlorophosphine are hydrolysis and oxidation. These reactions are often rapid and can significantly impact the purity of the reagent.
Extreme Sensitivity to Atmospheric Conditions
Dibutylchlorophosphine is classified as a pyrophoric liquid, indicating that it can ignite spontaneously upon exposure to air.[1] This is a result of its rapid reaction with both oxygen and moisture.
Hydrolysis: The Reaction with Water
In the presence of water, dibutylchlorophosphine undergoes rapid hydrolysis to form dibutylphosphine oxide and hydrochloric acid. The reaction proceeds via a nucleophilic attack of water on the electrophilic phosphorus atom.
(C₄H₉)₂PCl + H₂O → (C₄H₉)₂P(O)H + HCl
The generated hydrochloric acid can further catalyze the degradation of the remaining chlorophosphine.
Oxidation: The Reaction with Air
Exposure to oxygen leads to the oxidation of dibutylchlorophosphine, primarily forming dibutylphosphinic chloride, which can then hydrolyze to dibutylphosphinic acid.
2(C₄H₉)₂PCl + O₂ → 2(C₄H₉)₂P(O)Cl
(C₄H₉)₂P(O)Cl + H₂O → (C₄H₉)₂P(O)OH + HCl
The final oxidation product, dibutylphosphinic acid, is a common impurity in aged samples of dibutylchlorophosphine.[5]
Caption: Degradation pathways of dibutylchlorophosphine.
Thermal Decomposition
While specific data on the thermal decomposition of dibutylchlorophosphine is limited, organophosphorus compounds can undergo thermal degradation, especially at elevated temperatures. It is recommended to store the compound at reduced temperatures to minimize any potential thermal decomposition.
Incompatible Materials
Due to its high reactivity, dibutylchlorophosphine is incompatible with a wide range of substances.
Table 2: Incompatible Materials
| Class of Material | Examples |
| Oxidizing agents | Peroxides, nitrates, chlorates |
| Acids | Strong mineral acids |
| Alcohols | Methanol, ethanol |
| Water | |
| Protic solvents |
Best Practices for Long-Term Storage and Stability
The key to maintaining the purity and stability of dibutylchlorophosphine is the strict exclusion of air and moisture.[4]
The Cornerstone of Stability: Inert Atmosphere
Dibutylchlorophosphine must be stored under a dry, inert atmosphere, such as nitrogen or argon.[6] This is typically achieved by storing the reagent in a sealed container with a positive pressure of inert gas.
Temperature Control: A Critical Parameter
Storage at reduced temperatures is recommended to slow down potential degradation processes.
Table 3: Recommended Storage Conditions
| Scale | Temperature | Atmosphere |
| Laboratory | 2-8 °C | Dry, inert (Nitrogen or Argon) |
| Industrial | As low as reasonably practicable, typically refrigerated | Dry, inert (Nitrogen blanket) |
Container Selection and Integrity
For laboratory use, dibutylchlorophosphine is often supplied in bottles with a Sure/Seal™ cap, which allows for the withdrawal of the reagent via syringe or cannula without compromising the inert atmosphere.[6] For larger quantities, stainless steel cylinders or tanks are used. The integrity of the container seal is critical for long-term stability.
Industrial vs. Laboratory-Scale Storage
While the principles of inert atmosphere and temperature control remain the same, industrial-scale storage involves more robust engineering controls. This includes dedicated storage tanks with pressure and temperature monitoring, as well as automated nitrogen blanketing systems.[7]
Safe Handling Protocols
Given the pyrophoric and corrosive nature of dibutylchlorophosphine, strict safety protocols must be followed.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling dibutylchlorophosphine.
-
Eye Protection: Safety goggles and a face shield.[6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.[6]
-
Body Protection: Flame-retardant lab coat.[6]
Engineering Controls: Fume Hoods and Glove Boxes
All manipulations of dibutylchlorophosphine should be performed in a well-ventilated fume hood or a glove box with an inert atmosphere.[6]
Transfer Techniques for Pyrophoric Liquids
The transfer of dibutylchlorophosphine should be carried out using either a syringe or a double-tipped needle (cannula) technique to maintain an inert atmosphere.[6]
Caption: Workflow for the safe handling of dibutylchlorophosphine.
Spill Management and Emergency Procedures
In case of a spill, evacuate the area and use a Class D fire extinguisher or dry sand to smother the fire. Do not use water.[4] Ensure that a safety shower and eyewash station are readily accessible.
Quality Control and Stability Monitoring
Regularly assessing the purity of dibutylchlorophosphine is crucial for ensuring the success of synthetic procedures.
The Importance of Purity Assessment
The presence of degradation products can interfere with reactions and lead to the formation of unwanted byproducts. Therefore, it is important to have reliable analytical methods to determine the purity of the reagent.[8][9]
Analytical Techniques for Quality Control
Several analytical techniques can be employed for the quality control of dibutylchlorophosphine.
³¹P NMR spectroscopy is a powerful tool for the analysis of organophosphorus compounds.[10] It provides a distinct signal for the phosphorus atom in dibutylchlorophosphine (typically in the range of δ 120-130 ppm) and its degradation products, such as dibutylphosphine oxide (δ ~30-40 ppm) and dibutylphosphinic acid (δ ~50-60 ppm). Quantitative ³¹P NMR (qNMR) can be used to accurately determine the purity of the reagent.[2][3][11]
Gas chromatography, particularly when coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is suitable for the analysis of volatile impurities and degradation products.[12][13] A non-polar capillary column is typically used for the separation.
HPLC can be used for the analysis of non-volatile degradation products like dibutylphosphinic acid.[14][15] Due to the lack of a strong UV chromophore, derivatization or the use of a universal detector like an evaporative light scattering detector (ELSD) may be necessary.[16][17]
Table 4: Comparison of Analytical Techniques
| Technique | Analyte | Advantages | Disadvantages |
| ³¹P NMR | Dibutylchlorophosphine and degradation products | Direct, quantitative, provides structural information | Lower sensitivity than chromatographic methods |
| GC-FID/MS | Dibutylchlorophosphine and volatile impurities | High sensitivity and resolution | Not suitable for non-volatile degradation products |
| HPLC-ELSD/UV | Dibutylphosphinic acid | Suitable for non-volatile compounds | May require derivatization for UV detection |
Establishing a Stability Testing Protocol
For long-term stability assessment, a protocol compliant with ICH guidelines can be adapted.[1][18][19][20][21] This involves storing samples under controlled conditions (e.g., 5°C ± 3°C) and analyzing them at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months) using a validated stability-indicating analytical method.[22][23]
Management of Aged Dibutylchlorophosphine
Recognizing Signs of Degradation
Visual inspection of the reagent can sometimes indicate degradation. The presence of solid precipitates or a significant color change may suggest the formation of degradation products. However, analytical testing is the only definitive way to assess purity.
Safe Quenching and Disposal Procedures
Aged or unwanted dibutylchlorophosphine must be disposed of safely. This involves a careful quenching procedure, typically by slowly adding the reagent to a stirred, cooled solution of a proton source like isopropanol in an inert solvent. The resulting mixture should be treated as hazardous waste and disposed of in accordance with local regulations.[24]
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CSB. (n.d.). Emergency Response Investigations Key Findings. Retrieved from [Link]
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Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]
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NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
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EPA. (1998). EPA Chemical Accident Investigation Report - Powell Duffryn Terminals Inc. Savannah Georgia. Retrieved from [Link]
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PubMed. (2020). Validation of analytical methods for organochlorine pesticide detection in shellfish and cephalopods by GC-MS/MS. Retrieved from [Link]
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PubMed. (2011). Impurity profiling of pharmaceuticals by thin-layer chromatography. Retrieved from [Link]
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Ashdin Publishing. (2023). Review Article. Retrieved from [Link]
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Methodological & Application
Application Note: Synthesis of Phosphine Ligands Using Dibutylchlorophosphine
Abstract
This comprehensive guide details the synthesis of phosphine ligands, a critical class of molecules in catalysis and drug development, using dibutylchlorophosphine as a key precursor.[1][2][3] The protocols provided herein are designed for researchers, scientists, and drug development professionals, offering in-depth, step-by-step methodologies. This document emphasizes the underlying chemical principles, safety precautions, and practical insights to ensure reliable and reproducible results. The synthesis of both monodentate and bidentate phosphine ligands is covered, leveraging nucleophilic substitution reactions with organometallic reagents.[4]
Introduction: The Central Role of Phosphine Ligands
Phosphine ligands are organophosphorus compounds that play a pivotal role in coordination chemistry and homogeneous catalysis.[2][5] Their unique electronic and steric properties, which can be finely tuned by modifying the substituents on the phosphorus atom, allow for the precise control of the reactivity and selectivity of metal catalysts.[2] These ligands are integral to a myriad of chemical transformations, including cross-coupling reactions, hydrogenations, and hydroformylations, which are fundamental in the synthesis of pharmaceuticals, fine chemicals, and advanced materials.[1][2] Dibutylchlorophosphine is a versatile and commercially available starting material for the synthesis of a wide range of phosphine ligands due to the reactivity of the phosphorus-chlorine bond.
Mechanism of Synthesis: Nucleophilic Substitution at Phosphorus
The synthesis of phosphine ligands from dibutylchlorophosphine predominantly proceeds via a nucleophilic substitution reaction at the phosphorus center.[6][7][8] Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are excellent sources of carbanions that act as potent nucleophiles.[4][9] The lone pair of electrons on the carbon atom of the organometallic reagent attacks the electrophilic phosphorus atom of dibutylchlorophosphine, displacing the chloride ion and forming a new carbon-phosphorus bond.[10] The general mechanism is depicted below.
Safety First: Handling Dibutylchlorophosphine and Reagents
Extreme caution is paramount when working with dibutylchlorophosphine and organometallic reagents.
-
Dibutylchlorophosphine: This compound is corrosive and causes severe skin burns and eye damage.[11] It is also combustible. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]
-
Organometallic Reagents (Grignard and Organolithium): These reagents are highly reactive, pyrophoric (ignite spontaneously in air), and react violently with water.[12][13][14] All reactions involving these reagents must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
| Hazard Statement | Precautionary Measures |
| H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection.[11] |
| H227: Combustible liquid. | P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. |
| Pyrophoric Reagents | Handle under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and glassware. |
Experimental Protocols
The following protocols provide detailed procedures for the synthesis of representative monodentate and bidentate phosphine ligands using dibutylchlorophosphine.
Synthesis of a Monodentate Tertiary Phosphine: Dibutylphenylphosphine
This protocol describes the reaction of dibutylchlorophosphine with phenylmagnesium bromide, a Grignard reagent, to yield dibutylphenylphosphine.
Materials:
-
Dibutylchlorophosphine
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous ammonium chloride solution (saturated)
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions (Schlenk line, oven-dried glassware)
Workflow Diagram:
Caption: Workflow for the synthesis of dibutylphenylphosphine.
Step-by-Step Protocol:
-
Preparation of Phenylmagnesium Bromide:
-
In an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 eq).
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether or THF via the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.
-
Once the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.[15][16]
-
-
Synthesis of Dibutylphenylphosphine:
-
In a separate oven-dried, three-necked flask under a nitrogen atmosphere, dissolve dibutylchlorophosphine (1.0 eq) in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the freshly prepared phenylmagnesium bromide solution (1.0 eq) to the dibutylchlorophosphine solution via a cannula or dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (deoxygenated).
-
Quantitative Data Summary:
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (mmol) for 10g Dibutylchlorophosphine |
| Dibutylchlorophosphine | 1.0 | 180.68 | 55.3 |
| Magnesium | 1.1 | 24.31 | 60.8 |
| Bromobenzene | 1.0 | 157.01 | 55.3 |
Synthesis of a Bidentate Phosphine Ligand: 1,2-Bis(dibutylphosphino)ethane
This protocol outlines the synthesis of a common bidentate phosphine ligand, 1,2-bis(dibutylphosphino)ethane, by reacting dibutylchlorophosphine with a di-Grignard reagent derived from 1,2-dibromoethane.
Materials:
-
Dibutylchlorophosphine
-
Magnesium turnings
-
1,2-Dibromoethane
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous ammonium chloride solution (saturated)
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions
Reaction Scheme:
Caption: Synthesis of 1,2-bis(dibutylphosphino)ethane.
Step-by-Step Protocol:
-
Preparation of the Di-Grignard Reagent:
-
In an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (2.2 eq).
-
Add a solution of 1,2-dibromoethane (1.0 eq) in anhydrous THF dropwise. The reaction should be initiated carefully.
-
After the addition is complete, reflux the mixture for 2-3 hours.
-
-
Synthesis of 1,2-Bis(dibutylphosphino)ethane:
-
In a separate oven-dried, three-necked flask under a nitrogen atmosphere, dissolve dibutylchlorophosphine (2.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly prepared di-Grignard reagent solution to the dibutylchlorophosphine solution via a cannula.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedure as described for the monodentate phosphine synthesis (Section 3.1.3). The product is typically a viscous oil or a low-melting solid.
-
Quantitative Data Summary:
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (mmol) for 10g 1,2-Dibromoethane |
| 1,2-Dibromoethane | 1.0 | 187.86 | 53.2 |
| Magnesium | 2.2 | 24.31 | 117.1 |
| Dibutylchlorophosphine | 2.0 | 180.68 | 106.4 |
Conclusion and Future Perspectives
The protocols detailed in this application note provide a robust foundation for the synthesis of both monodentate and bidentate phosphine ligands from dibutylchlorophosphine. The versatility of the nucleophilic substitution reaction with organometallic reagents allows for the generation of a diverse library of phosphine ligands with tailored steric and electronic properties.[9][17] These ligands are indispensable tools for advancing research in homogeneous catalysis and the development of novel therapeutic agents. Future research will likely focus on developing more sustainable synthetic routes and expanding the scope of phosphine ligand structures to address new challenges in chemical synthesis.
References
-
Ye, J.-J., et al. (2017). Nucleophilic Substitution of P-Stereogenic Chlorophosphines: Mechanism, Stereochemistry, and Stereoselective Conversions of Diastereomeric Secondary Phosphine Oxides to Tertiary Phosphines. Organic Letters, 19(19), 5384-5387. [Link]
-
Ye, J.-J., et al. (2017). Nucleophilic Substitution of P‑Stereogenic Chlorophosphines: Mechanism, Stereochemistry, and Stereoselective Conversions of Diastereomeric Secondary Phosphine Oxides to Tertiary Phosphines. ACS Publications. [Link]
-
Karpov, M. G., et al. (2020). Tertiary phosphines: preparation and reactivity. Organophosphorus Chemistry, 49. [Link]
-
Ye, J.-J., et al. (2017). Nucleophilic Substitution of P-Stereogenic Chlorophosphines: Mechanism, Stereochemistry, and Stereoselective Conversions of Diastereomeric Secondary Phosphine Oxides to Tertiary Phosphines. Organic Letters. [Link]
-
ResearchGate. (n.d.). Photocatalytic synthesis of tertiary phosphines(III) from chlorophosphines. ResearchGate. [Link]
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Depla, A., et al. (2014). Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry, 10, 994-1033. [Link]
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Karpov, M. G., et al. (2022). Tertiary phosphines: preparation. The Royal Society of Chemistry. [Link]
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Gessner Group. (n.d.). Phosphine ligands and catalysis. Gessner Group. [Link]
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Imamoto, T. (2011). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 87(9), 560-583. [Link]
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Gowrisankar, S. (2014). Applications of New Phosphine ligands in Metal-Catalyzed Reaction. Slideshare. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of phosphines. Organic Chemistry Portal. [Link]
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Kolodiazhnyi, O. I., et al. (2018). Variable mechanism of nucleophilic substitution of P-stereogenic phosphoryl chloride with alkynyl metallic reagents. Organic & Biomolecular Chemistry. [Link]
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Wikipedia. (n.d.). Diphosphine ligands. Wikipedia. [Link]
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Norman, N. C., et al. (1996). Synthesis of New Bidentate Phosphine Ligands Containing Saturated Phosphorus Heterocycles. Inorganic Chemistry, 35(9), 2546-2548. [Link]
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Cheung, C. L., et al. (2024). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 101, 423. [Link]
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Orton, G. R. F., et al. (2021). Synthetic strategies towards phosphine ligands suitable for further assembly. ResearchGate. [Link]
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Mpelane, O., et al. (2020). Architecture and synthesis of P,N-heterocyclic phosphine ligands. Beilstein Journal of Organic Chemistry, 16, 498-535. [Link]
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Depla, A., et al. (2014). Preparation of phosphines through C–P bond formation. Beilstein Journals. [Link]
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ResearchGate. (n.d.). Our design for bidentate phosphine ligands based on [1.1.1]propellane. ResearchGate. [Link]
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Myers, A. (n.d.). Organolithium Reagents. Harvard University. [Link]
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University of Arizona. (n.d.). Design and synthesis of phosphine ligands for palladium-catalyzed coupling reactions. University of Arizona. [Link]
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Wikipedia. (n.d.). Organolithium reagent. Wikipedia. [Link]
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University of Liverpool. (n.d.). Catalytic Synthesis of Phosphines and Related Compounds. University of Liverpool. [Link]
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Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
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Chemtrix. (n.d.). Organolithium compounds, properties & structures. Chemtrix. [Link]
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Organic Chemistry Data. (n.d.). A. Organolithium Reagents. Organic Chemistry Data. [Link]
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Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. [Link]
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Ashenhurst, J. (n.d.). Addition of Organolithiums To Aldehydes and Ketones. Master Organic Chemistry. [Link]
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StudySmarter. (n.d.). CHM 244 Lab Practical- Grignard Reactions. StudySmarter. [Link]
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Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
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Chad's Prep. (2021). 12.4 Grignard Reagents | Organic Chemistry. YouTube. [Link]
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Depla, A., et al. (2014). Preparation of phosphines through C–P bond formation. Beilstein Journals. [Link]
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Dibutylchlorophosphine: A Comprehensive Guide to its Application in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling the Synthetic Potential of Dibutylchlorophosphine
Dibutylchlorophosphine [(CH₃CH₂CH₂CH₂)₂PCl] is a highly reactive organophosphorus compound that serves as a powerful electrophile in a variety of nucleophilic substitution reactions. Its utility lies in the facile displacement of the chloride leaving group by a wide range of nucleophiles, enabling the formation of new phosphorus-carbon, phosphorus-nitrogen, phosphorus-oxygen, and phosphorus-sulfur bonds. This reactivity profile makes it an invaluable reagent in the synthesis of diverse organophosphine derivatives, which are pivotal as ligands in catalysis, as intermediates in the synthesis of complex organic molecules, and as building blocks for novel materials.
This guide provides an in-depth exploration of dibutylchlorophosphine as a reagent, detailing its chemical properties, mechanistic principles, and providing field-proven protocols for its application in key synthetic transformations. A strong emphasis is placed on the causality behind experimental choices and the stringent safety protocols required for handling this pyrophoric compound.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of dibutylchlorophosphine is paramount for its safe handling and successful application.
| Property | Value | Reference |
| CAS Number | 4323-64-2 | [1][2] |
| Molecular Formula | C₈H₁₈ClP | [1] |
| Molecular Weight | 180.66 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 216-217 °C | [1] |
| Density | 1.0267 g/cm³ | [1] |
| Refractive Index (n²⁰/D) | 1.474 | [1] |
Key Reactivity Insight: The phosphorus-chlorine bond in dibutylchlorophosphine is highly polarized, with the phosphorus atom bearing a significant partial positive charge. This renders the phosphorus center highly electrophilic and susceptible to attack by a wide array of nucleophiles. The two butyl groups are sterically demanding enough to provide some stability, yet they do not completely hinder access to the electrophilic phosphorus atom.
Core Directive: Safety First - Handling a Pyrophoric Reagent
Dibutylchlorophosphine is classified as a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[2] It is also corrosive and reacts violently with water. Therefore, all manipulations must be conducted under an inert atmosphere (e.g., argon or nitrogen) using appropriate air-free techniques.
Mandatory Safety Precautions:
-
Inert Atmosphere: All reactions and transfers must be performed in a glovebox or using Schlenk line techniques.[3]
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves.[4]
-
Spill and Fire Preparedness: A Class D fire extinguisher (for combustible metals) or dry sand must be readily accessible. DO NOT use water or carbon dioxide-based extinguishers.[5]
-
Quenching: Unused reagent and reaction residues must be quenched carefully. A recommended procedure involves slow addition to a large volume of a less reactive alcohol like isopropanol at low temperature, followed by a more reactive quencher like methanol, and finally, water.
Application in Nucleophilic Substitution: Synthesis of Organophosphine Derivatives
The core utility of dibutylchlorophosphine lies in its role as an electrophile in nucleophilic substitution reactions. The general mechanism involves the attack of a nucleophile on the electrophilic phosphorus atom, leading to the displacement of the chloride ion.
Caption: General Nucleophilic Substitution at Phosphorus.
Synthesis of Aminophosphines: Reaction with Primary and Secondary Amines
The reaction of dibutylchlorophosphine with primary or secondary amines is a direct route to aminophosphines, which are valuable ligands and synthetic intermediates.[6] The reaction proceeds via nucleophilic attack of the amine nitrogen on the phosphorus center. A non-nucleophilic base, such as triethylamine, is typically added to scavenge the HCl byproduct, preventing the formation of the non-reactive ammonium salt of the starting amine.[7]
Mechanism Insight: The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile.[8] The reaction is analogous to the acylation of amines with acyl chlorides.
Caption: Synthesis of Aminophosphines.
Experimental Protocol: Synthesis of N,N-diethyl-P,P-dibutylphosphinous amide
-
Materials:
-
Dibutylchlorophosphine (1.0 eq)
-
Diethylamine (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous diethyl ether or THF
-
-
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add anhydrous diethyl ether, diethylamine, and triethylamine.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add dibutylchlorophosphine dropwise to the solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by ³¹P NMR spectroscopy (disappearance of the signal for Bu₂PCl).
-
The formation of triethylammonium chloride will be observed as a white precipitate.
-
Filter the precipitate under an inert atmosphere.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purify by vacuum distillation.
-
Synthesis of Phosphinites: Reaction with Alcohols
Dibutylchlorophosphine reacts with alcohols in the presence of a base to form phosphinites (P-O bond formation).[9] These compounds are useful as ligands and can be oxidized to phosphinates. The hydroxyl group of an alcohol is a poor leaving group, but in this case, the alcohol acts as a nucleophile.[10]
Experimental Protocol: Synthesis of O-ethyl dibutylphosphinite
-
Materials:
-
Dibutylchlorophosphine (1.0 eq)
-
Anhydrous ethanol (1.1 eq)
-
Anhydrous triethylamine (1.2 eq)
-
Anhydrous diethyl ether
-
-
Procedure:
-
In a flame-dried Schlenk flask under argon, prepare a solution of dibutylchlorophosphine in anhydrous diethyl ether.
-
Cool the flask to 0 °C.
-
In a separate flask, prepare a solution of anhydrous ethanol and triethylamine in anhydrous diethyl ether.
-
Add the ethanol/triethylamine solution dropwise to the stirred dibutylchlorophosphine solution.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 3 hours.
-
Filter off the triethylammonium chloride precipitate under an inert atmosphere.
-
Remove the solvent in vacuo.
-
The resulting crude O-ethyl dibutylphosphinite can be purified by vacuum distillation.[9]
-
Synthesis of Phosphinothioites: Reaction with Thiols
Thiols are more acidic and their conjugate bases (thiolates) are more nucleophilic than their alcohol counterparts.[5] The reaction of dibutylchlorophosphine with a thiol in the presence of a base readily forms a phosphinothioite (P-S bond).[11]
Experimental Protocol: Synthesis of S-ethyl dibutylphosphinothioite
-
Materials:
-
Dibutylchlorophosphine (1.0 eq)
-
Ethanethiol (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous THF
-
-
Procedure:
-
Under an argon atmosphere, dissolve ethanethiol and triethylamine in anhydrous THF in a Schlenk flask and cool to 0 °C.
-
Slowly add a solution of dibutylchlorophosphine in anhydrous THF to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Filter the triethylammonium chloride precipitate under inert conditions.
-
Remove the solvent under reduced pressure.
-
Purify the product by vacuum distillation.
-
Synthesis of Tertiary Phosphines: Reaction with Organometallic Reagents
One of the most powerful applications of chlorophosphines is the formation of P-C bonds through reaction with organometallic reagents such as Grignard or organolithium compounds.[2][12] These reactions are highly effective for synthesizing tertiary phosphines with a variety of alkyl, aryl, or vinyl substituents.
Causality in Experimental Design: Grignard and organolithium reagents are highly reactive and non-selective nucleophiles.[2] Therefore, the reaction must be carried out at low temperatures to control the exothermicity and prevent side reactions. Anhydrous conditions are critical as these reagents react violently with water.
Experimental Protocol: Synthesis of Dibutyl(phenyl)phosphine using a Grignard Reagent
-
Part A: Preparation of Phenylmagnesium Bromide [13]
-
Assemble a flame-dried three-necked flask with a reflux condenser, dropping funnel, and magnetic stirrer under an argon atmosphere.
-
Add magnesium turnings (1.1 eq) to the flask.
-
Add a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether dropwise to initiate the reaction (a small crystal of iodine can be added to activate the magnesium).[14]
-
Once the reaction starts (indicated by bubbling and heat), add the remaining bromobenzene solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Part B: Reaction with Dibutylchlorophosphine
-
Cool the freshly prepared phenylmagnesium bromide solution to 0 °C.
-
Slowly add a solution of dibutylchlorophosphine (0.9 eq) in anhydrous diethyl ether to the Grignard reagent.[15]
-
After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting dibutyl(phenyl)phosphine by vacuum distillation.
-
Experimental Protocol: Reaction with n-Butyllithium
-
Materials:
-
Dibutylchlorophosphine (1.0 eq)
-
n-Butyllithium (1.05 eq, solution in hexanes)
-
Anhydrous diethyl ether
-
-
Procedure:
-
In a flame-dried Schlenk flask under argon, dissolve dibutylchlorophosphine in anhydrous diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Using a syringe, slowly add the n-butyllithium solution to the stirred mixture.[2]
-
After the addition is complete, stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature.
-
Carefully quench the reaction by the slow addition of degassed water.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting tri-n-butylphosphine by vacuum distillation.
-
Troubleshooting and Self-Validation
| Issue | Possible Cause | Solution |
| Low or no product yield | Incomplete reaction | Extend reaction time or gently warm the reaction mixture (if thermally stable). Monitor by TLC or ³¹P NMR. |
| Moisture contamination | Ensure all glassware is flame-dried and all solvents and reagents are anhydrous. Use proper inert atmosphere techniques. | |
| Reagent degradation | Use freshly opened or properly stored dibutylchlorophosphine and nucleophiles. Organometallic reagents should be titrated before use. | |
| Formation of multiple products | Side reactions due to high temperature | Maintain low temperatures, especially during the addition of highly reactive reagents. |
| Over-reaction (e.g., with primary amines) | Use a stoichiometric amount of the chlorophosphine or a slight excess of the amine. | |
| Difficulty in product isolation | Formation of stable salts | Ensure complete filtration of ammonium or triethylammonium salts. Perform an aqueous workup to remove water-soluble byproducts. |
| Product is air-sensitive | Perform all workup and purification steps under an inert atmosphere. |
Conclusion
Dibutylchlorophosphine is a versatile and potent electrophile for the synthesis of a wide range of organophosphorus compounds through nucleophilic substitution reactions. Its high reactivity necessitates stringent adherence to safety protocols, particularly its pyrophoric nature. By understanding the underlying reaction mechanisms and carefully controlling reaction conditions, researchers can effectively harness the synthetic power of this reagent to construct valuable phosphine derivatives for numerous applications in chemistry and drug development. The protocols provided herein serve as a robust starting point for the exploration and application of dibutylchlorophosphine in the modern synthetic laboratory.
References
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ChemicalBook. 4323-64-2(DIBUTYLCHLOROPHOSPHINE) Product Description.
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MDPI. Amide-Type Substrates in the Synthesis of N-Protected 1-Aminomethylphosphonium Salts.
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ChemInform. ChemInform Abstract: Reaction of Ethyl Dibutylphosphinite with O‐Alkyl Chlorothioformates.
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BenchChem. Application Notes and Protocols for Grignard Reactions with Phenyltrichlorogermane.
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University of Rochester. How To: Titrate Alkyllithiums.
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MDPI. The Synthesis of Hypodiphosphoric Acid and Derivatives with P-P Bond, including Esters and Diphosphine Dioxides: A Review.
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Application Note & Protocol: Synthesis of Dibutyl(organo)phosphines via Grignard Reaction with Dibutylchlorophosphine
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details the synthesis of tertiary phosphines through the nucleophilic substitution reaction of dibutylchlorophosphine with Grignard reagents. Tertiary phosphines are a critical class of molecules, widely utilized as ligands in transition metal catalysis, as organocatalysts, and as versatile reagents in organic synthesis.[1] This document provides an in-depth examination of the underlying reaction mechanism, a detailed, step-by-step experimental protocol, critical safety considerations, and a troubleshooting guide. The provided protocol is designed to be a robust and self-validating system for the reliable synthesis of various dibutyl(organo)phosphines.
Introduction: The Significance of Tertiary Phosphines
Tertiary phosphines (R₃P) are indispensable tools in modern chemical synthesis. Their utility stems from the unique electronic and steric properties of the phosphorus atom. The lone pair of electrons on the trivalent phosphorus atom allows it to act as a potent nucleophile and a strong σ-donating ligand for transition metals.[2] By systematically modifying the organic substituents (R) on the phosphorus core, the steric bulk and electronic nature of the phosphine can be finely tuned, which in turn modulates the reactivity and selectivity of catalytic systems.[3]
The reaction of a chlorophosphine with an organometallic reagent, particularly a Grignard reagent, is one of the most widely-used and versatile methods for the formation of P-C bonds, providing access to a vast array of structurally diverse phosphines.[1] Dibutylchlorophosphine is a valuable precursor for the synthesis of mixed alkyl-aryl or trialkyl phosphines, which have applications in palladium-catalyzed cross-coupling reactions, polymer chemistry, and as intermediates in the synthesis of pharmaceuticals and fine chemicals.[4][5]
Reaction Mechanism and Rationale
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) at the trivalent phosphorus center.[6] The carbon atom of the Grignard reagent (R-MgX), being highly nucleophilic due to the polarized C-Mg bond, attacks the electrophilic phosphorus atom of dibutylchlorophosphine.[7] This concerted step involves the formation of a new carbon-phosphorus bond and the simultaneous cleavage of the phosphorus-chlorine bond.
The reaction is typically carried out in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether. The ether solvent is crucial as it solvates the magnesium atom of the Grignard reagent, stabilizing it and preventing aggregation.[8] Furthermore, the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures (typically between -78 °C and 0 °C) to prevent undesirable side reactions and to control the exothermic nature of the reaction.[9][10] The low temperature is particularly important to minimize the formation of byproducts and to ensure selective monosubstitution.
The stereochemistry at the phosphorus center is a key consideration in phosphine synthesis. For chlorophosphines, the nucleophilic attack by the Grignard reagent generally proceeds with an inversion of configuration at the phosphorus atom.[2]
Experimental Protocol: Synthesis of Dibutylphenylphosphine
This protocol details the synthesis of dibutylphenylphosphine as a representative example. The same general procedure can be adapted for other Grignard reagents (e.g., alkyl, vinyl) with minor modifications to the reaction time and temperature.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Dibutylchlorophosphine | ≥95% | Major Chemical Supplier | Handle under inert atmosphere |
| Magnesium turnings | Grignard grade | Major Chemical Supplier | |
| Bromobenzene | Anhydrous, ≥99.5% | Major Chemical Supplier | |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Major Chemical Supplier | Use freshly distilled or from a solvent purification system |
| Iodine | Crystal | Major Chemical Supplier | For Grignard initiation |
| Saturated aq. NH₄Cl | Prepared from deoxygenated water | ||
| Anhydrous Na₂SO₄ | Major Chemical Supplier | ||
| Diethyl ether | Anhydrous | Major Chemical Supplier | For extraction |
| Hydrochloric acid | 1 M | For workup |
Safety Precautions
-
Dibutylchlorophosphine: This compound is corrosive and causes severe skin burns and eye damage. It is also combustible.[11][12] Handle only in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[4]
-
Grignard Reagents: Grignard reagents are highly flammable, pyrophoric (may ignite spontaneously in air), and react violently with water.[8] All operations involving Grignard reagents must be conducted under a strict inert atmosphere (nitrogen or argon) using oven-dried glassware and anhydrous solvents.[13]
-
Anhydrous Ethers (THF, Diethyl Ether): These solvents are highly flammable and can form explosive peroxides upon storage. Use only peroxide-free solvents.
Step-by-Step Procedure
Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a rubber septum. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.
-
Initiation: To the flask, add magnesium turnings (1.2 eq.). Place a crystal of iodine in the flask.
-
Grignard Formation: In a separate, dry dropping funnel, prepare a solution of bromobenzene (1.1 eq.) in anhydrous THF. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
Part B: Reaction with Dibutylchlorophosphine
-
Reaction Setup: In a separate, flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum, add a solution of dibutylchlorophosphine (1.0 eq.) in anhydrous THF.
-
Cooling: Cool the solution of dibutylchlorophosphine to -78 °C using a dry ice/acetone bath.
-
Addition of Grignard Reagent: Slowly add the prepared phenylmagnesium bromide solution from Part A to the cooled dibutylchlorophosphine solution via a cannula or a dropping funnel. Maintain the internal temperature below -60 °C during the addition.[9]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 12 hours.[1]
Part C: Workup and Purification
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[1] Caution: The quenching process is exothermic.
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]
-
Purification: The crude product is often contaminated with the corresponding phosphine oxide. Purify the tertiary phosphine by flash column chromatography on silica gel or by distillation under reduced pressure.[1][14]
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of dibutylphenylphosphine.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Grignard reaction does not initiate | - Wet glassware or solvent- Passivated magnesium surface | - Ensure all glassware is rigorously flame-dried and solvents are anhydrous.- Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.[13] |
| Low yield of tertiary phosphine | - Incomplete Grignard formation- Grignard reagent quenched by moisture or acidic impurities- Side reactions due to high temperature | - Titrate the Grignard reagent to determine its exact concentration before use.- Maintain strict anhydrous and inert conditions throughout the reaction.- Ensure efficient cooling and slow addition of reagents to maintain low temperatures. |
| Product is mostly phosphine oxide | - Oxidation of the tertiary phosphine during workup or purification | - Degas all aqueous solutions used in the workup with nitrogen or argon.- Minimize exposure of the purified phosphine to air. Store under an inert atmosphere. |
| Formation of di-substituted or other byproducts | - Incorrect stoichiometry- Reaction temperature too high | - Use a slight excess (1.1-1.2 eq.) of the Grignard reagent.- Maintain the reaction temperature at -78 °C during the addition. |
Conclusion
The reaction of dibutylchlorophosphine with Grignard reagents is a reliable and versatile method for the synthesis of a wide range of tertiary phosphines. Careful control of reaction parameters, particularly temperature and the exclusion of water and oxygen, is paramount for achieving high yields and purity. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully synthesize these valuable compounds for their application in catalysis and synthetic chemistry.
References
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LookChem. (n.d.). Di-tert-butylchlorophosphine Safety Data Sheet. Retrieved from [Link]
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Haque, A., Alenezi, K. M., Al-Hokbany, N., & Wong, W. Y. (2022). Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. Molecules, 27(13), 4257. Retrieved from [Link]
- Google Patents. (n.d.). US5892121A - Purification of tertiary phosphine oxides.
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Phosphine, (p-bromophenyl)diphenyl-. Retrieved from [Link]
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Organic Syntheses. (n.d.). n-BUTYLMAGNESIUM CHLORIDE. Retrieved from [Link]
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-
ChemistryViews. (2021). Synthesis of Aryl-Dichlorophosphines. Retrieved from [Link]
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American Journal of Undergraduate Research. (n.d.). Preparation of t-Butyldimethylphosphine Borane and t-Butyldiethylphosphine Borane by Selective Grignard Reagent Substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkyl Phosphines as Reagents and Catalysts in Organic Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). CHLORODIISOPROPYLPHOSPHINE. Retrieved from [Link]
-
The Doyle Group - UCLA. (2021). Univariate classification of phosphine ligation state and reactivity in cross-coupling catalysis. Retrieved from [Link]
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- Google Patents. (n.d.). US20140142332A1 - Process of preparing grignard reagent.
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PubChem. (n.d.). Phosphine, dibutyl-. Retrieved from [Link]
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PubMed Central. (n.d.). Preparation of phosphines through C–P bond formation. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
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Penn State Research Database. (n.d.). Reactions between alkyl grignard reagents and aminophosphazenes: Synthesis of alkylchlorocyclotriphosphazenes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Substituted phosphine synthesis by hydrophosphination or C-P coupling reaction. Retrieved from [Link]
-
Li, X. (2024). Late-Stage Diversification of Phosphines by C–H Activation: A Robust Strategy for Ligand Design and Preparation. Accounts of Chemical Research, 57(8), 1057-1072. Retrieved from [Link]
-
PubMed. (2024). Direct Synthesis of Tertiary Phosphines via Alkoxide-Mediated Deborylative Phosphination of Organoboronates. Retrieved from [Link]
-
The Doyle Group. (n.d.). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Retrieved from [Link]
-
ResearchGate. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. Retrieved from [Link]
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YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]
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Applications of Dibutylchlorophosphine in Organometallic Catalysis: A Detailed Guide for Researchers
Abstract
Dibutylchlorophosphine [(n-Bu)₂PCl] is a versatile and reactive organophosphorus compound that serves as a critical building block for the synthesis of a wide array of phosphine ligands. These ligands are instrumental in homogeneous catalysis, offering a unique combination of steric and electronic properties that can be fine-tuned to enhance the efficacy of transition metal catalysts. This guide provides an in-depth exploration of the applications of dibutylchlorophosphine-derived ligands in two major classes of organometallic catalysis: Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and Rhodium-catalyzed hydroformylation. Detailed application notes, step-by-step synthetic and catalytic protocols, and mechanistic insights are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required to leverage these powerful catalytic tools.
Introduction: The Strategic Importance of Dibutylchlorophosphine
In the landscape of modern synthetic chemistry, phosphine ligands are indispensable for controlling the reactivity and selectivity of transition metal catalysts.[1] The substituents on the phosphorus atom dictate the ligand's properties: steric bulk influences the coordination sphere of the metal, while electronic effects modify the metal center's electron density, impacting key steps in the catalytic cycle such as oxidative addition and reductive elimination.[2][3]
Dibutylchlorophosphine is an accessible and cost-effective precursor for creating moderately bulky and electron-rich mono- and bidentate phosphine ligands. The n-butyl groups provide a balance of steric hindrance and electron-donating character, making the resulting ligands highly effective in a variety of catalytic transformations. The primary route to valuable phosphine ligands from dibutylchlorophosphine involves the nucleophilic substitution of the chloride by organometallic reagents, such as Grignard or organolithium compounds.[4] This straightforward synthetic approach allows for the facile introduction of diverse organic moieties, enabling the creation of tailored ligands for specific catalytic applications.
This document will focus on two prominent applications: the use of a dibutylphosphino-biaryl ligand in Suzuki-Miyaura cross-coupling and a simple trialkylphosphine ligand in hydroformylation, providing both the synthetic protocols for the ligands and their subsequent use in catalysis.
Synthesis of a Key Ligand: 2-(Di-n-butylphosphino)biphenyl
One of the most powerful classes of ligands for palladium-catalyzed cross-coupling are the dialkylbiaryl phosphines.[5] The synthesis of 2-(Di-n-butylphosphino)biphenyl, a close analogue of the commercially successful JohnPhos ligand, serves as an excellent example of the utility of dibutylchlorophosphine. The synthesis proceeds via a Grignard reaction, a robust and widely used method for P-C bond formation.[4][6]
Synthetic Workflow
The synthesis involves the formation of a Grignard reagent from 2-bromobiphenyl, which then acts as a nucleophile to displace the chloride from dibutylchlorophosphine.
Caption: Synthesis of 2-(Di-n-butylphosphino)biphenyl.
Detailed Experimental Protocol: Synthesis of 2-(Di-n-butylphosphino)biphenyl
This protocol is adapted from established procedures for analogous biaryl phosphine ligands.[4][6]
Materials:
-
2-Bromobiphenyl (1.0 equiv., e.g., 11.65 g, 50 mmol)
-
Magnesium turnings (1.2 equiv., e.g., 1.46 g, 60 mmol)
-
Iodine (a single crystal for initiation)
-
Anhydrous Tetrahydrofuran (THF)
-
Dibutylchlorophosphine (1.0 equiv., e.g., 9.03 g, 50 mmol)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Methanol
-
Standard Schlenk line and glassware
Procedure:
-
Grignard Reagent Preparation:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under vacuum and backfill with argon.
-
Add the magnesium turnings to the flask.
-
In the dropping funnel, prepare a solution of 2-bromobiphenyl in anhydrous THF (e.g., 100 mL).
-
Add a small portion of the 2-bromobiphenyl solution and a crystal of iodine to the magnesium turnings. Gentle heating may be required to initiate the reaction (disappearance of the iodine color and bubbling).
-
Once initiated, add the remaining 2-bromobiphenyl solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 2 hours to ensure complete formation of the Grignard reagent. Cool the solution to room temperature.
-
-
Phosphination Reaction:
-
Cool the Grignard solution in an ice-water bath.
-
Slowly add dibutylchlorophosphine dropwise to the stirred Grignard solution. An exothermic reaction will occur. Maintain the temperature below 20 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture again in an ice-water bath.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution (e.g., 100 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or toluene (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous Na₂SO₄.
-
Filter the solution and remove the solvent under reduced pressure to yield a crude oil or solid.
-
Purify the crude product by crystallization from methanol to afford 2-(di-n-butylphosphino)biphenyl as a white solid.
-
Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis, valued for its functional group tolerance and mild conditions.[7][8] The efficacy of this reaction is highly dependent on the phosphine ligand, which facilitates the key steps of the catalytic cycle. Bulky, electron-rich monoalkylbiaryl phosphine ligands, such as 2-(di-n-butylphosphino)biphenyl, are particularly effective as they promote the formation of the active monoligated Pd(0) species, which accelerates the rate-limiting oxidative addition step, especially with challenging substrates like aryl chlorides.[5][9]
Catalytic Cycle and Role of the Ligand
The dibutylphosphino-biaryl ligand plays a crucial role in stabilizing the palladium center and promoting the key transformations within the catalytic cycle.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Application Note: Coupling of Aryl Chlorides
A significant advantage of using bulky dialkylbiaryl phosphine ligands is their ability to facilitate the coupling of historically challenging aryl chlorides. The following protocol provides a general method for this transformation.
Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride with Phenylboronic Acid
Materials:
-
Aryl chloride (e.g., 4-chlorotoluene) (1.0 equiv., 1.0 mmol)
-
Phenylboronic acid (1.2 equiv., 1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.01 equiv., 0.01 mmol)
-
2-(Di-n-butylphosphino)biphenyl (L) (0.02 equiv., 0.02 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 equiv., 2.0 mmol)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Schlenk tube or microwave vial
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk tube, add Pd(OAc)₂ (2.2 mg), 2-(di-n-butylphosphino)biphenyl (6.0 mg), K₃PO₄ (424 mg), phenylboronic acid (146 mg), and a magnetic stir bar.
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
-
Reagent Addition:
-
Add 4-chlorotoluene (126.6 mg, 0.118 mL) via syringe.
-
Add anhydrous, degassed 1,4-dioxane (3 mL) and degassed water (0.5 mL) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the biaryl product.
-
Representative Data
The following table presents typical results for Suzuki-Miyaura couplings using catalysts based on bulky, electron-rich dialkylbiaryl phosphine ligands, which are predictive for the performance of 2-(di-n-butylphosphino)biphenyl.
| Entry | Aryl Halide | Boronic Acid | Ligand Type | Catalyst Loading (mol%) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Phenylboronic acid | Dialkylbiaryl | 0.5 - 1.0 | >95 | [9] |
| 2 | 2-Bromotoluene | Phenylboronic acid | Dialkylbiaryl | 0.02 | 98 | [9] |
| 3 | 4-Bromoacetophenone | 4-Methoxyphenylboronic acid | Dialkylbiaryl | 1.0 | 97 | [5] |
Application in Rhodium-Catalyzed Hydroformylation
Hydroformylation, or the oxo process, is a large-scale industrial process for the production of aldehydes from alkenes and syngas (a mixture of CO and H₂).[10] The choice of phosphine ligand is critical for controlling the regioselectivity (linear vs. branched aldehyde, n/i ratio) and the overall activity of the rhodium catalyst.[5] While bidentate phosphines are often used to achieve high n/i ratios, monodentate trialkylphosphines, such as tributylphosphine—a direct analogue of a ligand class synthesized from dibutylchlorophosphine—are effective for the hydroformylation of higher olefins.[1]
Catalytic Cycle and Ligand Influence
The ligand's steric bulk and electronic properties influence the geometry of the key rhodium-hydrido-carbonyl-alkene intermediate, which in turn dictates the regioselectivity of the subsequent migratory insertion step.
Caption: Simplified Rh-catalyzed hydroformylation cycle.
Application Note: Hydroformylation of Higher Olefins
For substrates like 1-octene, achieving high conversion and good selectivity for the linear aldehyde (nonanal), a valuable chemical intermediate, is a primary goal. Tributylphosphine is a representative ligand for this transformation.
Protocol: Hydroformylation of 1-Octene
Materials:
-
1-Octene (1.0 equiv.)
-
[Rh(acac)(CO)₂] (catalyst precursor, e.g., 0.001 equiv.)
-
Tributylphosphine (P(n-Bu)₃) (ligand, e.g., 0.01 equiv., 10-fold excess to Rh)
-
Toluene (solvent)
-
High-pressure autoclave equipped with a magnetic stirrer, gas inlet, and pressure gauge.
-
Syngas (1:1 mixture of CO:H₂)
Procedure:
-
Catalyst Preparation (in situ):
-
To a Schlenk flask under argon, add [Rh(acac)(CO)₂] and the desired amount of toluene.
-
Add the tributylphosphine ligand via syringe. Stir for 15-20 minutes to allow for ligand exchange and formation of the active catalyst precursor.
-
-
Reaction Setup:
-
Charge the autoclave with the substrate, 1-octene, and additional solvent if necessary.
-
Transfer the prepared catalyst solution to the autoclave via cannula under an argon atmosphere.
-
Seal the autoclave.
-
-
Reaction:
-
Pressurize the autoclave with syngas to the desired pressure (e.g., 20 bar).
-
Heat the autoclave to the reaction temperature (e.g., 100 °C) with vigorous stirring.
-
Maintain the pressure by feeding syngas as it is consumed.
-
Continue the reaction for the desired time (e.g., 4-8 hours).
-
-
Work-up and Analysis:
-
Cool the autoclave to room temperature and carefully vent the excess gas in a fume hood.
-
Open the autoclave and collect the reaction mixture.
-
The product composition (conversion, n/i ratio, isomerization) can be determined by gas chromatography (GC) using an internal standard.
-
Representative Data
The performance of rhodium catalysts with monodentate phosphine ligands in the hydroformylation of 1-octene is summarized below.
| Entry | Ligand | Temp (°C) | Pressure (bar) | n/i Ratio | Conversion (%) | Reference |
| 1 | PPh₃ | 90 | 20 | ~3:1 | >95 | [2] |
| 2 | P(n-Bu)₃ | 100 | 20 | ~4:1 | High | [1] |
| 3 | Xantphos (Bidentate) | 80 | - | >97:3 | High | [11] |
Note: Data for P(n-Bu)₃ is generalized from typical performance characteristics for trialkylphosphines in higher olefin hydroformylation.
Conclusion
Dibutylchlorophosphine is a valuable and versatile precursor for the synthesis of effective phosphine ligands for organometallic catalysis. The straightforward synthesis of ligands such as 2-(di-n-butylphosphino)biphenyl and tributylphosphine allows for their application in crucial industrial and academic reactions. Ligands derived from this precursor demonstrate excellent performance in palladium-catalyzed Suzuki-Miyaura couplings, particularly with challenging substrates, and in rhodium-catalyzed hydroformylation, offering good control over regioselectivity. The protocols and data presented herein provide a solid foundation for researchers to explore and optimize these catalytic systems for their specific synthetic needs.
References
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Guidechem. What is 2-(Di-tert-butylphosphino)biphenyl and how is it synthesized? - FAQ.
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ChemicalBook. 2-(Di-tert-butylphosphino)biphenyl synthesis.
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Peng, Q. R. Preparation Of Phosphine-Rhodium Complexes For Hydroformylation Of Higher Olefins. (2005).
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Patsnap. Method for synthesizing di-tert-butylphosphine biphenyl compound.
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Organic & Biomolecular Chemistry. Highly (regio)selective hydroformylation of olefins using self-assembling phosphines. (2024).
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Al-Rawajfeh, A. E. Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. ResearchGate.
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RWTH Publications. An Immobilized Rh‐Based Solid Molecular Catalyst for the Reductive Hydroformylation of 1‐Octene.
-
Dalton Transactions. Rhodium catalysed hydroformylation of alkenes using highly fluorophilic phosphines. (2005).
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Chemistry. The rate-determining step in the rhodium-xantphos-catalysed hydroformylation of 1-octene. (2008).
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ResearchGate. Phosphine ligands applied in hydroformylation.
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ResearchGate. ChemInform Abstract: New Diphosphine Ligands Based on Heterocyclic Aromatics Inducing Very High Regioselectivity in Rhodium-Catalyzed Hydroformylation: Effect of the Bite Angle.
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ResearchGate. Hydroformylation of 1-octene using rhodium–phosphite catalyst in a thermomorphic solvent system.
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Martin, R. & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473 (2008).
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Organic & Biomolecular Chemistry. Highly (regio)selective hydroformylation of olefins using self-assembling phosphines. (2024).
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ResearchGate. Application of Rh-based catalyst in hydroformylation reaction of 1-octene.
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ResearchGate. Hydroformylation of 1-octene with Rh catalysts based on assem- blies L1...
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DOI. A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. (2018).
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BenchChem. A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid.
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Baltus, C. B. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010).
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Aidic. Intensification of Pd-catalyzed Suzuki Cross-coupling: Influence of Second Metal Addition, Reactor Type and Visible Light.
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Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling.
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Organic & Biomolecular Chemistry. Highly (regio)selective hydroformylation of olefins using self-assembling phosphines. (2024).
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Billingsley, K. L., & Buchwald, S. L. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. Journal of organic chemistry, 77(18), 8036-8044 (2012).
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Diva-Portal.org. Suzuki reactions in novel liquids.
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BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine.
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Chemical Communications. Mild hydroformylation of olefins using rhodium catalysts.
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Preparation of Dibutylphosphine from Dibutylchlorophosphine: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This comprehensive guide provides a detailed technical overview for the synthesis of dibutylphosphine, a valuable secondary phosphine, from its commercially available precursor, dibutylchlorophosphine. This document is intended to serve as a practical resource, offering not only step-by-step protocols but also the underlying scientific principles and safety considerations essential for successful and safe execution in a research and development setting.
Introduction: The Significance of Secondary Phosphines
Secondary phosphines (R₂PH) are a pivotal class of organophosphorus compounds, serving as critical building blocks in the synthesis of more complex phosphine ligands.[1] These ligands are indispensable in homogeneous catalysis, finding widespread application in cross-coupling reactions that form the backbone of modern synthetic organic chemistry.[2] The electronic and steric properties of the phosphine ligand are paramount in dictating the efficiency, selectivity, and substrate scope of catalytic transformations. Dibutylphosphine, in particular, is a precursor to a variety of phosphine ligands used in palladium-catalyzed reactions, which are instrumental in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals.[3][4][5] The ability to reliably synthesize high-purity secondary phosphines like dibutylphosphine is, therefore, a crucial capability for laboratories engaged in medicinal chemistry and process development.
Synthetic Strategy: Reduction of the P-Cl Bond
The most direct and common method for the preparation of dibutylphosphine from dibutylchlorophosphine is the reduction of the phosphorus-chlorine bond to a phosphorus-hydrogen bond. This transformation requires a suitable reducing agent capable of delivering a hydride (H⁻) species to the electrophilic phosphorus center of the chlorophosphine.
Two primary classes of reducing agents are typically employed for this purpose: metal hydrides, such as lithium aluminum hydride (LiAlH₄), and hydrosilanes. The choice of reductant can influence the reaction conditions, work-up procedure, and overall efficiency of the synthesis.
Mechanism of Reduction
The reduction of dibutylchlorophosphine with a hydride source like LiAlH₄ proceeds via a nucleophilic substitution mechanism. The aluminum hydride anion ([AlH₄]⁻) acts as a source of hydride, which attacks the electrophilic phosphorus atom of dibutylchlorophosphine. This results in the displacement of the chloride ion and the formation of the desired P-H bond.[6]
Comparative Analysis of Reducing Agents
| Feature | Lithium Aluminum Hydride (LiAlH₄) | Hydrosilanes (e.g., PhSiH₃) |
| Reactivity | Highly reactive, powerful reducing agent.[7] | Generally milder and more selective.[8] |
| Scope | Reduces a wide range of functional groups.[6] | Can offer greater functional group tolerance.[8] |
| Safety | Pyrophoric and reacts violently with water.[7] Requires stringent anhydrous conditions and careful quenching. | Less hazardous, though still requires careful handling. |
| Work-up | Involves quenching of excess reagent and filtration of aluminum salts. | Often simpler, with byproducts that can be easier to remove. |
| Cost | Generally more expensive. | Can be more cost-effective. |
For the synthesis of simple secondary phosphines like dibutylphosphine, where functional group tolerance is not a primary concern, LiAlH₄ is a highly effective and reliable choice, albeit one that demands rigorous adherence to safety protocols.
Experimental Protocols
Protocol 1: Synthesis of Dibutylphosphine via LiAlH₄ Reduction
This protocol details the reduction of dibutylchlorophosphine using lithium aluminum hydride.
Materials:
-
Dibutylchlorophosphine ((C₄H₉)₂PCl)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether ((C₂H₅)₂O)
-
Degassed deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen (N₂) or Argon (Ar) gas supply
Equipment:
-
Flame-dried, three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a gas inlet/outlet
-
Schlenk line or glovebox for inert atmosphere operations
-
Cannula or syringe for liquid transfers
-
Ice-water bath
-
Filtration apparatus (e.g., Büchner funnel or Schlenk filter)
-
Rotary evaporator
-
Vacuum distillation apparatus
Workflow Diagram:
A visual representation of the synthesis workflow.
Procedure:
-
Inert Atmosphere Setup: Assemble the flame-dried three-necked flask, equipped with a magnetic stir bar, dropping funnel, and reflux condenser connected to a nitrogen or argon line. Maintain a positive pressure of inert gas throughout the reaction.
-
Preparation of LiAlH₄ Suspension: In the reaction flask, suspend a stoichiometric equivalent of lithium aluminum hydride in anhydrous diethyl ether.
-
Cooling: Cool the LiAlH₄ suspension to 0 °C using an ice-water bath.
-
Addition of Dibutylchlorophosphine: Dissolve dibutylchlorophosphine in anhydrous diethyl ether in the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours to ensure the reaction goes to completion.
-
Quenching: (EXTREME CAUTION: Highly exothermic process, hydrogen gas evolution) Cool the reaction mixture back to 0 °C. Slowly and carefully add degassed deionized water dropwise to quench the excess LiAlH₄. A common and safer alternative is the Fieser work-up: for every 'x' grams of LiAlH₄ used, sequentially and slowly add 'x' mL of water, followed by 'x' mL of 15% aqueous sodium hydroxide, and finally '3x' mL of water.
-
Filtration: Filter the resulting slurry through a pad of Celite or directly through a fritted glass funnel to remove the aluminum salts. Wash the filter cake with several portions of anhydrous diethyl ether.
-
Solvent Removal: Combine the filtrate and washings and remove the diethyl ether under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude dibutylphosphine by vacuum distillation to obtain a clear, colorless liquid.
Safety Precautions for Protocol 1:
-
Pyrophoric Nature: Dibutylphosphine is pyrophoric and will ignite spontaneously on contact with air. All manipulations must be performed under a strict inert atmosphere (nitrogen or argon) using Schlenk line techniques or in a glovebox.
-
LiAlH₄ Handling: Lithium aluminum hydride is a highly reactive, water-sensitive, and flammable solid.[7] Handle it in a fume hood, away from any water sources. Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and gloves.
-
Quenching: The quenching of LiAlH₄ is extremely hazardous. It should be performed slowly, with adequate cooling, and behind a blast shield. The evolution of hydrogen gas can cause pressure buildup if not properly vented.
Characterization of Dibutylphosphine
The identity and purity of the synthesized dibutylphosphine should be confirmed by spectroscopic methods.
Expected Spectroscopic Data:
-
³¹P NMR: This is the most definitive technique for characterizing phosphines. Dibutylphosphine is expected to show a signal in the range of -50 to -70 ppm, coupled to the directly attached proton (¹JPH ≈ 200 Hz). The proton-decoupled spectrum will show a singlet in this region.
-
¹H NMR: The spectrum will be complex due to P-H coupling. The proton on the phosphorus atom will appear as a doublet in the range of 2.5-3.5 ppm with a large coupling constant (¹JPH ≈ 200 Hz). The butyl group protons will show characteristic multiplets, with those alpha to the phosphorus atom also showing coupling to the phosphorus nucleus.
-
¹³C NMR: The carbon atoms of the butyl chains will show four distinct signals. The carbon atom directly bonded to the phosphorus (Cα) will appear as a doublet due to one-bond P-C coupling. The subsequent carbons (Cβ, Cγ, Cδ) will also exhibit coupling to the phosphorus atom, with the coupling constant decreasing with distance from the phosphorus.
Conclusion
The synthesis of dibutylphosphine from dibutylchlorophosphine via reduction with lithium aluminum hydride is a robust and effective method for accessing this important secondary phosphine. The success of this procedure hinges on the rigorous exclusion of air and moisture due to the pyrophoric nature of the product and the high reactivity of the reducing agent. By following the detailed protocol and adhering to the stringent safety precautions outlined in this guide, researchers can reliably prepare dibutylphosphine for use in the development of novel catalytic systems for applications in drug discovery and fine chemical synthesis.
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Application Note & Protocol: Strategic Synthesis of Bidentate Phosphine Ligands Using Dibutylchlorophosphine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Bidentate Phosphine Ligands
Bidentate phosphine ligands are a cornerstone of modern coordination chemistry and homogeneous catalysis.[1] Their capacity to chelate to a metal center forms a stable ring structure, which confers unique steric and electronic properties to the resulting metal complex.[1] This ability to fine-tune the catalyst's immediate environment is critical for directing the outcome of a vast array of chemical transformations, from palladium-catalyzed cross-coupling reactions to asymmetric hydrogenations vital in pharmaceutical synthesis.[1][2]
Dibutylchlorophosphine (Bu₂PCl) serves as a versatile and reactive precursor for introducing the dibutylphosphino group [(n-Bu)₂P-], a moiety known for its strong electron-donating character and moderate steric bulk. This application note provides a detailed guide on the strategic use of dibutylchlorophosphine to synthesize symmetrical bidentate phosphine ligands, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations.
Core Synthetic Strategy: Nucleophilic Substitution
The synthesis of bidentate phosphines from dibutylchlorophosphine hinges on a classic and robust reaction: the nucleophilic substitution at the phosphorus center. The phosphorus-chlorine bond in Bu₂PCl is highly polarized, rendering the phosphorus atom electrophilic and susceptible to attack by strong nucleophiles.
The most common and effective nucleophiles for this purpose are organometallic reagents, specifically organolithium or Grignard reagents. The general workflow involves a two-step process where a bifunctional organic backbone is first converted into a di-organometallic intermediate, which is then reacted with two equivalents of dibutylchlorophosphine to form the desired bidentate ligand.
Caption: General workflow for bidentate phosphine synthesis.
Causality: The choice of an organometallic route is deliberate. The high reactivity of organolithium or Grignard reagents ensures a rapid and generally high-yielding displacement of the chloride from the phosphorus center.[3][4] Performing the reaction at low temperatures (e.g., -78 °C) is crucial to control the exothermicity and prevent side reactions, such as Wurtz coupling of the organometallic intermediates.
Critical Safety & Handling of Dibutylchlorophosphine
Trustworthiness in science begins with safety. Dibutylchlorophosphine is a hazardous material that demands rigorous handling protocols. It is highly reactive and poses multiple risks.
| Hazard Class | Description | Safe Handling Practice |
| Corrosive | Causes severe skin burns and eye damage.[5] | Always wear appropriate personal protective equipment (PPE), including impervious gloves, a lab coat, and chemical safety goggles/face shield.[5][6] |
| Water Reactive | Reacts with moisture, including humidity in the air, to release toxic and flammable gases like phosphine and hydrogen chloride.[7] | All manipulations must be performed under a strictly inert atmosphere (e.g., dry nitrogen or argon) using Schlenk line or glovebox techniques.[6] |
| Combustible | The liquid and its vapors are combustible.[5] | Keep away from heat, sparks, and open flames. Store in a cool, well-ventilated area.[5][7] |
Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[5]
-
Spills: Absorb spillage with inert, dry material (e.g., sand or vermiculite) to prevent material damage and dispose of it as hazardous waste.[5][8]
Experimental Protocol: Synthesis of 1,2-Bis(dibutylphosphino)ethane (dbpe)
This protocol details the synthesis of a common bidentate ligand with a flexible ethylene backbone, ideal for forming stable five-membered chelate rings with metal centers.[3]
Caption: Reaction scheme for the synthesis of dbpe.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Lithium metal (dispersion or wire) | 6.94 | 0.30 g | 43.2 |
| 1,2-Dichloroethane | 98.96 | 1.00 g (0.79 mL) | 10.1 |
| Dibutylchlorophosphine | 180.66 | 3.84 g (4.26 mL) | 21.2 |
| Diethyl ether (anhydrous) | - | 150 mL | - |
| Degassed deionized water | - | 50 mL | - |
| Hexane (anhydrous) | - | 100 mL | - |
Step-by-Step Methodology
Note: This entire procedure must be conducted under an inert atmosphere of dry argon or nitrogen.
-
Reactor Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and backfill with inert gas.
-
Lithium Activation: To the flask, add anhydrous diethyl ether (50 mL) and freshly cut lithium metal (0.30 g, 43.2 mmol). Stir vigorously to maintain a clean metal surface.
-
Formation of Dilithioethane: Dissolve 1,2-dichloroethane (1.00 g, 10.1 mmol) in anhydrous diethyl ether (20 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred lithium suspension over 30 minutes. The reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux. After the addition is complete, allow the mixture to stir at room temperature for 2 hours. The formation of a grayish precipitate of lithium chloride and the dissolved 1,2-dilithioethane is expected.
-
Phosphination Reaction: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. In a separate dry flask, dissolve dibutylchlorophosphine (3.84 g, 21.2 mmol) in anhydrous diethyl ether (30 mL). Add this solution to the dropping funnel and add it dropwise to the cold, stirred dilithioethane mixture over 1 hour.
-
Scientific Rationale: This slow, cold addition is critical to dissipate the heat from the highly exothermic P-C bond formation and to prevent unwanted side reactions.
-
-
Reaction Completion: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Let it stir overnight (approx. 12-16 hours) to ensure complete reaction.
-
Workup and Quenching: Cool the flask in an ice bath. Carefully and slowly add degassed deionized water (50 mL) dropwise to quench any unreacted organolithium species and lithium metal. This step is highly exothermic and will produce flammable hydrogen gas. Ensure adequate ventilation and no nearby ignition sources.
-
Extraction: Transfer the mixture to a separatory funnel. The organic layer contains the product. Separate the layers and extract the aqueous layer twice with hexane (50 mL each). Combine all organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. The resulting oil can be purified by vacuum distillation to afford 1,2-bis(dibutylphosphino)ethane as a colorless, air-sensitive liquid.
Characterization
-
³¹P NMR (Proton-decoupled, in C₆D₆): This is the most definitive characterization technique.[1] The product should exhibit a single sharp peak. The expected chemical shift (δ) for a dialkyl phosphine of this type is typically in the range of -15 to -25 ppm. The absence of peaks around +80 ppm indicates the complete consumption of the starting dibutylchlorophosphine.
-
¹H and ¹³C NMR: Will show characteristic signals for the butyl groups and the ethylene bridge.
Applications in Catalysis and Drug Development
Bidentate phosphine ligands with alkyl substituents, such as dbpe, are highly valued in catalysis for their strong electron-donating properties. This enhances the reactivity of the metal center, particularly in processes involving oxidative addition.[9] They are commonly employed in:
-
Nickel-Catalyzed Cross-Coupling: These ligands are effective in various nickel-catalyzed reactions, including Suzuki, Kumada, and Negishi couplings.[10][11]
-
Palladium-Catalyzed Reactions: Used in Heck and Suzuki couplings, especially where high electron density at the metal center is beneficial.
-
Asymmetric Hydrogenation: While dbpe itself is achiral, it serves as a foundational structure for developing chiral analogues that are crucial for the enantioselective synthesis of pharmaceutical intermediates.[1]
Conclusion
Dibutylchlorophosphine is a powerful reagent for the synthesis of electron-rich bidentate phosphine ligands. The success of the synthesis relies on a well-controlled nucleophilic substitution reaction with a di-organometallic intermediate. By adhering to strict inert atmosphere techniques and rigorous safety protocols, researchers can reliably produce ligands like dbpe, which are enabling tools for innovation in catalysis and complex molecule synthesis. The protocols and principles outlined in this guide provide a self-validating framework for the successful and safe implementation of these important synthetic methods.
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Tasker, S. Z., Stan, L., & Montgomery, J. (2020). Trends in the Usage of Bidentate Phosphines as Ligands in Nickel Catalysis. Chemical Reviews. [Link]
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Tasker, S. Z., Stan, L., & Montgomery, J. (2020). Trends in the Usage of Bidentate Phosphines as Ligands in Nickel Catalysis. PubMed - NIH. [Link]
-
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ResearchGate. (2021). Synthetic strategies towards phosphine ligands suitable for further assembly. ResearchGate. [Link]
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Khan, A. R., et al. (2022). Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. PMC - NIH. [Link]
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Application Notes and Protocols for the Preparation of Phosphonium Salts Using Dibutylchlorophosphine
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the synthesis of phosphonium salts utilizing dibutylchlorophosphine as a key precursor. Recognizing that dibutylchlorophosphine, a halophosphine, is not directly quaternized, this document details a robust two-step synthetic strategy. The first step involves the nucleophilic substitution of the chloride on the phosphorus atom with an organometallic reagent, such as a Grignard reagent, to yield a tertiary phosphine. The subsequent step is the quaternization of the synthesized tertiary phosphine with an appropriate alkyl or benzyl halide to afford the desired phosphonium salt. This guide offers in-depth mechanistic insights, detailed step-by-step protocols for the synthesis of representative phosphonium salts, characterization data, and critical safety and handling procedures.
Introduction: The Strategic Importance of Dibutylchlorophosphine in Phosphonium Salt Synthesis
Phosphonium salts are a cornerstone in synthetic organic chemistry, most notably as precursors to phosphorus ylides in the Wittig reaction for olefination.[1][2] They also find extensive applications as phase-transfer catalysts, ionic liquids, and biocides.[3][4] The synthesis of these salts is most commonly achieved through the quaternization of tertiary phosphines with alkyl halides.[5][6]
Dibutylchlorophosphine (C₈H₁₈ClP) serves as a versatile and economically viable starting material for accessing a diverse range of phosphonium salts. Its utility lies in its reactivity towards nucleophiles, which allows for the introduction of a third, variable substituent onto the phosphorus atom, thereby creating a tertiary phosphine. This in-situ generated or isolated tertiary phosphine can then be readily quaternized. This two-step approach, starting from a commercially available chlorophosphine, provides a modular and flexible route to a wide array of phosphonium salts with varied steric and electronic properties.
Mechanistic Rationale: A Two-Step Pathway to Phosphonium Salts
The preparation of phosphonium salts from dibutylchlorophosphine is not a direct quaternization but a sequential process. The underlying principle is the transformation of the electrophilic phosphorus center in dibutylchlorophosphine to a nucleophilic center in a tertiary phosphine, which is then susceptible to electrophilic attack by an alkyl halide.
Step 1: Synthesis of a Tertiary Phosphine from Dibutylchlorophosphine
The initial step involves the reaction of dibutylchlorophosphine with a potent carbon nucleophile, typically a Grignard reagent (R-MgX) or an organolithium reagent (R-Li). This reaction proceeds via a nucleophilic substitution at the phosphorus atom, displacing the chloride ion and forming a new phosphorus-carbon bond.
Caption: Synthesis of a tertiary phosphine from dibutylchlorophosphine.
Step 2: Quaternization of the Tertiary Phosphine
The newly synthesized tertiary phosphine (Bu₂PR) possesses a lone pair of electrons on the phosphorus atom, rendering it nucleophilic.[2] This nucleophilic phosphorus atom can then readily attack the electrophilic carbon of an alkyl halide (R'-X) in a classic SN2 reaction.[1][6] This bimolecular reaction results in the formation of a stable quaternary phosphonium salt.
Caption: Quaternization of the tertiary phosphine to form the phosphonium salt.
Experimental Protocols
Extreme caution is advised when working with dibutylchlorophosphine and Grignard reagents as they are highly reactive, air and moisture-sensitive, and potentially pyrophoric. [1][7][8] All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and standard Schlenk line or glovebox techniques.
Synthesis of Tributyl(benzyl)phosphonium Bromide
This protocol details the synthesis of a representative phosphonium salt, tributyl(benzyl)phosphonium bromide, in a two-step process.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Dibutylchlorophosphine | 180.66 | 9.03 g (8.8 mL) | 0.05 | Corrosive, air and moisture sensitive. |
| Magnesium turnings | 24.31 | 1.34 g | 0.055 | Activate before use. |
| 1-Bromobutane | 137.02 | 7.54 g (6.0 mL) | 0.055 | Flammable. |
| Anhydrous Diethyl Ether | 74.12 | ~150 mL | - | Must be anhydrous. |
| Anhydrous Toluene | 92.14 | 50 mL | - | Must be anhydrous. |
Procedure:
-
Preparation of Butylmagnesium Bromide (Grignard Reagent):
-
Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel under a stream of inert gas.
-
To the cooled flask, add magnesium turnings.
-
In the dropping funnel, prepare a solution of 1-bromobutane in 50 mL of anhydrous diethyl ether.
-
Add a small portion (~5 mL) of the 1-bromobutane solution to the magnesium turnings to initiate the reaction. Initiation may be indicated by gentle bubbling and a slight warming of the flask. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Once the reaction has initiated, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear cloudy and greyish.
-
-
Reaction with Dibutylchlorophosphine:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Prepare a solution of dibutylchlorophosphine in 50 mL of anhydrous toluene.
-
Add the dibutylchlorophosphine solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
-
Work-up and Isolation of Tributylphosphine:
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (~50 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure. The crude tributylphosphine can be purified by vacuum distillation, though for the subsequent step, the crude product is often of sufficient purity.
-
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Tributylphosphine (crude from Step 1) | 202.32 | ~0.05 | ~0.05 | Air-sensitive. |
| Benzyl bromide | 171.04 | 8.55 g (6.0 mL) | 0.05 | Lachrymator, toxic. |
| Toluene | 92.14 | 100 mL | - | - |
Procedure:
-
Dissolve the crude tributylphosphine in 100 mL of toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Add benzyl bromide to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The formation of a white precipitate indicates the formation of the phosphonium salt.
-
Cool the reaction mixture to room temperature and then further cool in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold diethyl ether.
-
Dry the tributyl(benzyl)phosphonium bromide under vacuum to yield a white crystalline solid.
Characterization of Phosphonium Salts
The synthesized phosphonium salts can be characterized using standard spectroscopic techniques.
| Technique | Expected Observations |
| ³¹P NMR | A single resonance in the downfield region, typically between +20 and +60 ppm. The exact chemical shift is dependent on the substituents on the phosphorus atom. |
| ¹H NMR | Characteristic signals for the butyl and benzyl protons. Protons on the carbon adjacent to the phosphorus atom will show coupling to the ³¹P nucleus. |
| ¹³C NMR | Signals for all carbon atoms in the molecule. The carbon atom directly bonded to phosphorus will exhibit a large one-bond C-P coupling constant. |
| Mass Spectrometry | The molecular ion of the cation ([Bu₃PCH₂Ph]⁺) should be observed. |
| Melting Point | A sharp melting point is indicative of a pure compound. |
Expected ³¹P NMR Chemical Shifts for Representative Phosphonium Salts:
| Phosphonium Salt | Expected ³¹P Chemical Shift (δ, ppm) |
| Tetrabutylphosphonium Bromide | ~ +34 |
| Tributyl(benzyl)phosphonium Bromide | ~ +32 |
| Dibutyldiphenylphosphonium Iodide | ~ +23 |
Safety and Handling
Dibutylchlorophosphine:
-
Hazards: Corrosive, causes severe skin burns and eye damage.[7] Reacts with water, potentially releasing flammable and toxic gases. May be pyrophoric.
-
Handling: Must be handled under an inert atmosphere in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[7]
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.[7]
Grignard Reagents:
-
Hazards: Highly flammable and may be pyrophoric.[1] React violently with water and protic solvents.[8]
-
Handling: Use anhydrous solvents and flame-dried glassware under an inert atmosphere.[1] Transfer via syringe or cannula. Never work alone when handling Grignard reagents.
-
Storage: Store in a tightly sealed container under an inert atmosphere in a designated flammable storage cabinet.
First Aid:
-
Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
References
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Chemistry LibreTexts. (2025). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Retrieved from [Link]
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Application Notes & Protocols: A Researcher's Guide to Handling Air-Sensitive Dibutylchlorophosphine
Abstract
Dibutylchlorophosphine ((C₄H₉)₂PCl) is a pivotal organophosphorus reagent utilized in the synthesis of valuable phosphine ligands and other organophosphorus compounds.[1] However, its utility is matched by its hazardous nature; it is a pyrophoric liquid that ignites spontaneously upon exposure to air and reacts violently with water.[2][3] This guide provides a comprehensive framework for the safe and effective handling of dibutylchlorophosphine in a research setting. It moves beyond a simple recitation of steps to explain the underlying principles of inert atmosphere techniques, ensuring that researchers can not only follow protocols but also make informed decisions to maintain experimental integrity and safety. This document covers hazard assessment, the theory and practice of glovebox and Schlenk line manipulations, detailed procedural protocols, and emergency preparedness.
Hazard Assessment and First Principles of Safety
Before any manipulation, a thorough understanding of the reagent's reactivity is paramount. Dibutylchlorophosphine's primary hazards are its pyrophoricity and violent reaction with moisture.[4][5] The phosphorus-chlorine bond is highly susceptible to nucleophilic attack by water, leading to the formation of dibutylphosphinous acid and corrosive hydrogen chloride gas.[6] More critically, exposure to atmospheric oxygen can lead to rapid, uncontrolled oxidation, resulting in ignition.[2][3]
Therefore, the foundational principle of handling this compound is the rigorous exclusion of air and moisture at all times. [7] This is non-negotiable and forms the basis for all subsequent protocols.
Mandatory Personal Protective Equipment (PPE):
-
Flame-Resistant (FR) Lab Coat: Must be worn at all times. Standard cotton or polyester lab coats are insufficient as they can melt or ignite.[5][8]
-
Safety Goggles: Standard safety glasses are inadequate. Chemical splash goggles or a full face shield are required to protect against splashes and rapid reactions.[9]
-
Gloves: A double-gloving technique is recommended. An inner pair of nitrile gloves provides chemical resistance, while an outer pair of fire-resistant gloves (e.g., Nomex) offers thermal protection.[8][9]
-
Appropriate Attire: Long pants and closed-toe shoes made of natural fibers (e.g., cotton) are mandatory. Synthetic clothing is strongly discouraged as it can melt onto the skin in the event of a fire.[8]
Emergency Preparedness:
-
Never Work Alone: Handling of pyrophoric materials must be a two-person task.[5][10]
-
Clear Workspace: The fume hood or glovebox must be free of flammable materials, including paper towels and solvent wash bottles.[4][5]
-
Extinguishing Agent: A Class D fire extinguisher (for combustible metals) or a container of dry sand or powdered lime must be immediately accessible to smother a fire. Do not use a water or carbon dioxide extinguisher. [4][10]
Physicochemical Properties of Dibutylchlorophosphine
A clear understanding of the physical properties is essential for accurate measurements and manipulations.
| Property | Value | Source |
| CAS Number | 4323-64-2 | [11] |
| Molecular Formula | C₈H₁₈ClP | [11] |
| Molecular Weight | 180.66 g/mol | [11] |
| Appearance | Liquid | [1] |
| Density | 1.0267 g/cm³ | [3] |
| Boiling Point | 216-217 °C | [12] |
| Flash Point | 73.9 °C | [3] |
| GHS Hazard Codes | H250, H314 | [2][3] |
The Inert Atmosphere: Glovebox vs. Schlenk Line
The choice between a glovebox and a Schlenk line depends on the scale of the reaction, the specific manipulation required, and available resources. Both techniques aim to replace the reactive laboratory atmosphere with a dry, inert gas, typically high-purity argon or nitrogen.[7][13]
-
Glovebox: A sealed chamber filled with a continuously purified inert atmosphere.[14] It is the preferred method for complex manipulations, weighing of solids, and long-term storage of air-sensitive reagents.[15][16] The key advantage is the ability to work with open containers in a controlled environment. However, the catalyst bed that removes oxygen and water can be poisoned by volatile amines, phosphines, or sulfur compounds.[17][18]
-
Schlenk Line: A dual-manifold system connected to a vacuum pump and a source of inert gas.[19] It allows for the manipulation of air-sensitive materials in specialized glassware (Schlenk flasks) without a glovebox.[13] The core technique involves repeatedly evacuating the vessel to remove air and backfilling it with inert gas (the "vac/backfill" cycle).[13] This method is versatile and suitable for most reaction setups and liquid transfers.
Experimental Protocols
The following protocols are detailed step-by-step guides. The causality behind each step is explained to instill a deeper understanding of the technique.
Protocol A: Handling and Transfer using a Glovebox
This is the ideal method for preparing stock solutions or aliquoting the reagent.
Objective: To safely transfer dibutylchlorophosphine from a supplier bottle to a tared vial inside a glovebox.
Methodology:
-
Preparation: Ensure the glovebox atmosphere is stable with low oxygen (<10 ppm) and water (<1 ppm) levels. Bring all necessary items (supplier bottle of dibutylchlorophosphine, vials with screw caps and septa, syringes, needles, pipette, and a tared balance) into the glovebox antechamber.
-
Antechamber Cycling: Evacuate and refill the antechamber with inert gas for a minimum of three cycles to remove atmospheric contaminants.[18] For volatile materials, a longer, slow purge may be preferable.
-
Transfer to Glovebox: Once cycling is complete, bring the materials from the antechamber into the main glovebox chamber. Allow items to sit for several minutes to ensure any residual surface contaminants are removed by the glovebox atmosphere.
-
Reagent Transfer:
-
Place the tared vial on the balance and record its mass.
-
Carefully uncap the supplier bottle.
-
Using a clean, dry glass syringe or pipette, withdraw the desired volume of dibutylchlorophosphine.
-
Dispense the liquid into the tared vial.
-
Securely cap the vial.
-
Reweigh the vial and calculate the exact mass of the transferred reagent.
-
-
Sealing and Storage: Tightly seal the supplier bottle. For added security, wrap the cap and joint with electrical tape or Parafilm. Store the reagent and prepared vials in a designated, clearly labeled secondary container within the glovebox.[10]
-
Cleanup: All contaminated items (pipette tips, wipes) must be collected in a separate, sealable container inside the glovebox for subsequent quenching. Do not remove unquenched waste from the glovebox.[10]
Protocol B: Liquid Transfer via Schlenk Line (Cannula Transfer)
This technique is used to transfer larger volumes (>10 mL) of the air-sensitive liquid between two sealed vessels (e.g., from a reagent bottle to a reaction flask).[17]
Objective: To transfer a known volume of dibutylchlorophosphine from a Sure/Seal™ bottle to a reaction flask under an inert atmosphere.
Materials:
-
Double-manifold Schlenk line with vacuum and inert gas source.
-
Oven-dried Schlenk flasks and glassware.[7]
-
Double-tipped needle (cannula).
-
Syringes and needles for inert gas pressure control.
Methodology:
-
Glassware Preparation: Assemble and oven-dry (>120 °C) the reaction flask. While still hot, attach it to the Schlenk line, and perform at least three vacuum/backfill cycles to ensure a robust inert atmosphere. Allow the flask to cool to room temperature under a positive pressure of inert gas.
-
Prepare for Transfer: Secure both the reagent bottle (source) and the reaction flask (receiver) with clamps.
-
Establish Pressure Gradient:
-
Insert a needle connected to the inert gas line (monitored by an oil bubbler) into the headspace of the source bottle to create a slight positive pressure.
-
Insert a needle into the headspace of the receiver flask and direct it to a second oil bubbler to act as a pressure vent. This ensures that the transfer is driven by a gentle, controlled pressure difference and prevents pressure buildup in the receiving flask.
-
-
Cannula Insertion:
-
First, insert one end of the cannula through the septum of the source bottle, keeping the tip in the headspace (above the liquid).
-
Insert the other end of the cannula through the septum of the receiver flask.
-
Gently push the cannula tip in the source bottle below the surface of the dibutylchlorophosphine. The positive pressure in the source bottle will immediately begin to push the liquid through the cannula into the receiver flask.
-
-
Control and Termination: Control the flow rate by adjusting the inert gas flow to the source bottle. Once the desired volume is transferred, withdraw the cannula from the receiver flask first, then from the source bottle. This order prevents siphoning.
-
Cleanup: Immediately quench the cannula by inserting it into a flask containing an appropriate quenching solution (see Section 5) under an inert atmosphere.
Quenching and Decontamination Protocol
Unused reagent, residues, and contaminated labware must be neutralized (quenched) safely. Rushing this process can lead to uncontrolled reactions.[10]
Principle: The quenching process involves the slow, controlled addition of a less reactive proton source to the pyrophoric material, typically in a non-reactive solvent and at low temperatures to manage the exothermic reaction.[20][21]
Recommended Quenching Procedure:
-
Setup: In a fume hood, place the flask containing the material to be quenched in an ice/water bath. The flask should be under a gentle positive pressure of inert gas vented to a bubbler.[20]
-
Dilution: Dilute the dibutylchlorophosphine residue with a high-boiling, non-reactive solvent like toluene or hexane. This helps to dissipate heat generated during the quench.[10][22]
-
Initial Quench: Slowly, dropwise, add a less reactive alcohol such as isopropanol.[10][20] Vigorous stirring is essential. If the reaction becomes too vigorous (excessive bubbling or fuming), stop the addition immediately and wait for it to subside.
-
Secondary Quench: Once the addition of isopropanol no longer produces a noticeable reaction, switch to a more reactive alcohol like ethanol or methanol and add it slowly.[10][21]
-
Final Quench: After the reaction with methanol ceases, very cautiously add water dropwise.[21] The absence of any reaction indicates a successful quench.
-
Neutralization and Disposal: The resulting solution can be neutralized with a weak acid (e.g., citric acid) before being disposed of as hazardous waste according to institutional guidelines.[20] Contaminated glassware should be rinsed with this multi-step quench procedure before standard cleaning.
Conclusion
The successful use of dibutylchlorophosphine hinges on a disciplined and knowledgeable approach to handling air-sensitive materials. By understanding the chemical principles behind the techniques of exclusion, transfer, and quenching, researchers can ensure not only the integrity of their experiments but also the safety of themselves and their colleagues. Adherence to these detailed protocols, combined with a vigilant and prepared mindset, is the hallmark of excellence and responsibility in the chemical research laboratory.
References
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Tips and Tricks for the Lab: Air-Sensitive Techniques (2) . ChemistryViews. Available at: [Link]
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Reactivity control using a Schlenk line . ACS Chemical Health & Safety. Available at: [Link]
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Managing Pyrophoric and Water Reactive Chemicals in the Laboratory . National Institutes of Health Office of Research Services. Available at: [Link]
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PYROPHORIC AND/OR WATER REACTIVE COMPOUNDS . University of Waterloo. Available at: [Link]
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Pyrophoric Handling Procedure . Carnegie Mellon University. Available at: [Link]
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chemical label Dibutylchlorophosphine . Available at: [Link]
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Techniques for Handling Air- and Moisture-Sensitive Compounds . University of Pittsburgh, Wipf Group. Available at: [Link]
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Laboratory Glove Boxes: Essential Tools for Chemical Research and Synthesis . C&C Lath. Available at: [Link]
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Section 5.21 Title: Glovebox Use . University of Wisconsin-Madison. Available at: [Link]
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Quenching Reactive Substances . Virginia Tech Chemistry Department. Available at: [Link]
-
Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste . University of Notre Dame. Available at: [Link]
-
Quenching of Water Reactive Materials . The Sarpong Group, UC Berkeley. Available at: [Link]
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Dibutylchlorophosphine: A Versatile Precursor for the Synthesis of High-Performance Chiral Phosphine Ligands
Introduction: The Pivotal Role of Chiral Phosphine Ligands in Modern Chemistry
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and fine chemical production, the quest for enantiomerically pure compounds is paramount. Asymmetric catalysis has emerged as the most elegant and efficient methodology to achieve this, and at the heart of many such transformations lies a crucial component: the chiral phosphine ligand.[1] These sophisticated molecules coordinate to a transition metal center, creating a chiral environment that directs the stereochemical outcome of a reaction, often with remarkable precision and efficiency.[2][3]
The structural and electronic properties of the chiral phosphine ligand are critical determinants of the catalyst's activity and enantioselectivity.[3] Among the diverse architectures of chiral phosphines, P-chirogenic ligands, where the phosphorus atom itself is the stereogenic center, offer unique steric and electronic profiles that can lead to exceptional levels of asymmetric induction.[4][5] The synthesis of these ligands, however, has historically been a significant challenge.[2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of dibutylchlorophosphine as a strategic precursor for the synthesis of P-chirogenic and other chiral phosphine ligands. We will delve into the underlying principles, provide detailed, field-proven protocols, and address the critical safety considerations associated with handling this pyrophoric reagent.
Dibutylchlorophosphine: Properties and Safe Handling
Dibutylchlorophosphine, a colorless to light-yellow liquid, is a highly reactive organophosphorus compound. Its utility as a precursor stems from the electrophilic nature of the phosphorus atom and the lability of the P-Cl bond, which allows for facile nucleophilic substitution. However, its reactivity also presents significant handling challenges.
Table 1: Physicochemical Properties of Dibutylchlorophosphine
| Property | Value | Reference |
| CAS Number | 4323-64-2 | [6] |
| Molecular Formula | C₈H₁₈ClP | [6] |
| Molecular Weight | 180.66 g/mol | [6] |
| Boiling Point | 216-217 °C | [6] |
| Density | 1.0267 g/cm³ | [6] |
| Refractive Index (n20/D) | 1.474 | [6] |
| Hazards | Pyrophoric, Corrosive |
Safety Imperative: Handling Pyrophoric Reagents
Dibutylchlorophosphine is pyrophoric, meaning it can ignite spontaneously upon contact with air. It is also highly corrosive and reacts violently with water. Therefore, strict adherence to established safety protocols for air-sensitive and pyrophoric materials is non-negotiable.
Core Safety Protocols:
-
Inert Atmosphere: All manipulations involving dibutylchlorophosphine must be conducted under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate gloves (a double layer of nitrile gloves is a common practice for smaller quantities).
-
Glassware: All glassware must be rigorously dried in an oven and cooled under a stream of inert gas before use.
-
Syringe and Cannula Techniques: Use dry, inert-gas-flushed syringes and cannulas for transferring the liquid.
-
Quenching: Have appropriate quenching agents (e.g., dry isopropanol, followed by a slow addition of water) and fire extinguishing materials (e.g., a Class D fire extinguisher for metal fires) readily available.
Synthetic Strategies for Chiral Phosphine Ligands from Dibutylchlorophosphine
The synthesis of chiral phosphine ligands from dibutylchlorophosphine typically involves the nucleophilic displacement of the chloride ion by a chiral nucleophile or the sequential addition of different nucleophiles to create a P-chirogenic center. A powerful and widely adopted strategy involves the use of phosphine-borane complexes as intermediates.[4][5] The borane group protects the phosphine from oxidation and facilitates purification, and it can be removed stereospecifically in the final step.[4]
Strategy 1: Diastereoselective Synthesis using Chiral Auxiliaries
A common and effective method for creating P-chirogenic phosphines is the reaction of a chlorophosphine with a chiral auxiliary, typically a chiral alcohol or amine, to form a diastereomeric mixture of phosphinites or phosphinamides. These diastereomers can then be separated by chromatography or crystallization, followed by nucleophilic substitution at the phosphorus center with an organometallic reagent and subsequent deprotection.
Conceptual Workflow:
Figure 1: Synthesis via Chiral Auxiliary
Protocol 1: Synthesis of a P-Chirogenic Dibutylarylphosphine Ligand (Representative Protocol)
This protocol is a representative example based on established principles for the synthesis of P-chirogenic phosphines using a chiral auxiliary.
Materials:
-
Dibutylchlorophosphine
-
(-)-Menthol
-
Triethylamine (Et₃N), distilled
-
Anhydrous diethyl ether
-
Anhydrous tetrahydrofuran (THF)
-
Phenylmagnesium bromide (PhMgBr) in THF (1 M solution)
-
Borane dimethyl sulfide complex (BH₃·SMe₂)
-
Silica gel for column chromatography
Procedure:
-
Formation of Menthyl Dibutylphosphinite:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of (-)-menthol (1.56 g, 10 mmol) and triethylamine (1.4 mL, 10 mmol) in anhydrous diethyl ether (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of dibutylchlorophosphine (1.81 g, 10 mmol) in anhydrous diethyl ether (20 mL) to the stirred solution via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
The formation of triethylamine hydrochloride will be observed as a white precipitate.
-
Filter the reaction mixture under an inert atmosphere to remove the salt and wash the solid with anhydrous diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude diastereomeric mixture of menthyl dibutylphosphinite.
-
-
Borane Protection:
-
Immediately dissolve the crude phosphinite in anhydrous THF (30 mL).
-
Cool the solution to 0 °C and slowly add borane dimethyl sulfide complex (1.1 mL, 11 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Remove the solvent under reduced pressure to yield the crude diastereomeric mixture of menthyl dibutylphosphinite-borane.
-
-
Diastereomer Separation:
-
Separate the diastereomers by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. The specific ratio will need to be determined by TLC analysis.
-
-
Nucleophilic Substitution:
-
To a flame-dried Schlenk flask, add one of the purified diastereomers (e.g., 1.0 g, 3.1 mmol) and dissolve it in anhydrous THF (20 mL).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add phenylmagnesium bromide solution (3.4 mL, 3.4 mmol, 1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL) at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dibutylphenylphosphine-borane.
-
-
Purification and Deprotection:
-
Purify the crude product by column chromatography on silica gel.
-
The final deprotection to yield the free phosphine can be achieved by reacting the phosphine-borane complex with an excess of a suitable amine, such as DABCO or diethylamine, in an appropriate solvent.
-
Strategy 2: Direct Nucleophilic Substitution with Chiral Organometallic Reagents
An alternative approach involves the direct reaction of dibutylchlorophosphine with a chiral organometallic reagent. This method is conceptually simpler but relies on the availability of the desired chiral organometallic species.
Conceptual Workflow:
Figure 2: Direct Nucleophilic Substitution
Applications in Asymmetric Catalysis
Chiral phosphine ligands derived from dibutylchlorophosphine can be employed in a wide array of transition metal-catalyzed asymmetric reactions. The dibutyl groups provide a specific steric and electronic environment that can be advantageous in certain transformations.
Table 2: Potential Applications of Chiral Dibutylphosphine Ligands
| Reaction Type | Metal Catalyst | Substrate Class |
| Asymmetric Hydrogenation | Rhodium, Ruthenium, Iridium | Prochiral olefins, ketones |
| Asymmetric Allylic Alkylation | Palladium | Allylic acetates, carbonates |
| Asymmetric Hydroformylation | Rhodium | Alkenes |
| Cross-Coupling Reactions | Palladium, Nickel | Aryl halides, triflates |
The choice of the specific chiral ligand, metal precursor, and reaction conditions is crucial for achieving high enantioselectivity and yield. Screening of a library of ligands is often necessary to identify the optimal catalyst for a particular substrate.
Conclusion
Dibutylchlorophosphine is a valuable and versatile precursor for the synthesis of chiral phosphine ligands, particularly P-chirogenic phosphines. While its pyrophoric nature demands rigorous adherence to safety protocols, the synthetic routes it enables, especially through the use of chiral auxiliaries and phosphine-borane intermediates, provide access to a diverse range of ligands with tunable steric and electronic properties. The development of novel chiral phosphine ligands continues to be a driving force in the advancement of asymmetric catalysis, and dibutylchlorophosphine will undoubtedly remain a key building block in this exciting field of research.
References
-
Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. [Link]
-
Imamoto, T., Sugita, K., & Yoshida, K. (2005). Synthesis and applications of high-performance P-chiral phosphine ligands. Pure and Applied Chemistry, 77(12), 2067-2076. [Link]
-
UCLA Chemistry and Biochemistry. (n.d.). Procedures for Safe Use of Pyrophoric Liquid Reagents. Retrieved from [Link]
- Juge, S., & Genet, J. P. (1989). Asymmetric synthesis of P-chiral phosphine oxides and phosphines via the stereoselective cleavage of P-N bonds of chiral aminophosphine oxides. Tetrahedron Letters, 30(21), 2783-2786.
- Hayashi, T. (2000). Chiral monodentate phosphine ligand MOP for transition-metal-catalyzed asymmetric reactions. Accounts of Chemical Research, 33(6), 354-362.
- Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029-3070.
-
Beilstein Journal of Organic Chemistry. (2014). Chiral phosphines in nucleophilic organocatalysis. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2018). Preparation of phosphines through C–P bond formation. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
-
American Chemical Society. (2013). Methods for the safe storage, handling, and disposal of pyrophoric liquids and solids in the laboratory. ACS Chemical Health & Safety, 20(3), 28-34. [Link]
-
Gelest. (2016). Safety Data Sheet: DIPHENYLCHLOROPHOSPHINE. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment). Retrieved from [Link]
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Master Organic Chemistry. (2015). PBr3 and SOCl2. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A. (1S,2R)-1-(2,4,6-Trimethylbenzenesulfonamido)-2,3-dihydro-1H-inden-2-yl-(S)-nonafluorobutanesulfinate (2). Retrieved from [Link]
-
ResearchGate. (2009). Experiment 12: Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]
-
YouTube. (2018). 12.5b Substitution with PBr3 and SOCl2. Retrieved from [Link]
-
Lab Manager. (2024). The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards. Retrieved from [Link]
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Application Notes & Protocols: Strategic Use of Protecting Groups in Reactions with Dibutylchlorophosphine
Abstract
Dibutylchlorophosphine ((n-Bu)₂PCl) is a highly valuable yet reactive organophosphorus reagent, pivotal for the synthesis of phosphine ligands, catalysts, and other functionalized phosphorus compounds. Its high electrophilicity at the phosphorus center makes it susceptible to rapid reaction with a wide range of nucleophilic functional groups, including alcohols, amines, and thiols. This broad reactivity necessitates a carefully planned protecting group strategy to achieve chemoselectivity and ensure the desired synthetic outcome. This guide provides an in-depth analysis of protecting group strategies, field-proven protocols, and the causal logic behind experimental choices for researchers engaged in syntheses involving dibutylchlorophosphine.
The Challenge: Understanding the Reactivity of Dibutylchlorophosphine
Dibutylchlorophosphine is a potent electrophile. The phosphorus atom, bonded to an electronegative chlorine atom, readily undergoes nucleophilic substitution. In the presence of a multifunctional substrate, (n-Bu)₂PCl will react indiscriminately with available nucleophilic sites.
-
Alcohols (-OH): React to form phosphinites (R-O-P(n-Bu)₂).[1]
-
Amines (-NH₂): React to form aminophosphines (R-NH-P(n-Bu)₂).[2][3]
-
Thiols (-SH): React with exceptional rapidity to form thiophosphinites (R-S-P(n-Bu)₂).[4]
Without protection, these side reactions lead to complex product mixtures, low yields of the desired product, and significant purification challenges. A protecting group temporarily masks a reactive functional group, rendering it inert to the reaction conditions, so that the transformation can proceed at the intended site.[5][6] The ideal protecting group is easy to install, stable during the key reaction, and can be removed cleanly in high yield under conditions that do not affect the newly formed phosphine moiety.[7]
Strategic Planning: The Principle of Orthogonality
In complex molecule synthesis, it is common to have multiple functional groups that require protection. Orthogonal protection is a strategy that employs multiple, distinct protecting groups, each of which can be removed under a specific set of conditions without affecting the others.[5][8][9] For instance, one might use an acid-labile group, a base-labile group, and a group removable by hydrogenolysis in the same molecule. This allows for the sequential unmasking and reaction of different functional groups, providing precise control over the synthetic sequence.[10][11]
Figure 1: Conceptual workflow for an orthogonal protecting group strategy, enabling sequential reactions on a multifunctional molecule before reacting with Bu₂PCl.
Protecting Alcohols (-OH)
The hydroxyl group is a common nucleophile that must be masked before introducing (n-Bu)₂PCl. The most robust and widely used strategy is its conversion to a silyl ether.
Recommended Protecting Group: tert-Butyldimethylsilyl (TBDMS) Ether
Causality: Silyl ethers are ideal for protecting alcohols in this context.[12] The silicon-oxygen bond is stable to a wide range of non-acidic and non-fluoride-containing reagents, including organolithiums, Grignard reagents, and chlorophosphines. The steric bulk of the tert-butyl group enhances its stability compared to smaller silyl groups like trimethylsilyl (TMS).[1] Deprotection is achieved selectively under mild conditions using a fluoride source, which exploits the exceptionally high strength of the silicon-fluoride bond.[12]
Protocol 3.1: TBDMS Protection of a Primary Alcohol
-
Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve the alcohol substrate (1.0 eq) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) (approx. 0.1 M).
-
Reagent Addition: Add imidazole (1.5 - 2.0 eq) to the solution and stir until it dissolves. In a single portion, add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.1 - 1.2 eq).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude TBDMS-protected alcohol can often be used directly or purified further by flash column chromatography on silica gel.
Protocol 3.2: Deprotection of a TBDMS Ether
-
Setup: Dissolve the TBDMS-protected substrate (1.0 eq) in anhydrous tetrahydrofuran (THF) (approx. 0.1 M).
-
Reagent Addition: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq) dropwise at room temperature.
-
Reaction: Stir the mixture and monitor by TLC. The reaction is typically complete within 1-3 hours.
-
Workup: Quench the reaction with water and remove the THF under reduced pressure.
-
Purification: Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting alcohol by flash column chromatography.
Data Summary: Common Alcohol Protecting Groups
| Protecting Group | Abbreviation | Installation Reagent(s) | Stable To | Cleavage Conditions | Orthogonality Notes |
| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | Bases, Organometallics, Mild Oxidants | F⁻ (TBAF), Strong Acid (TFA) | Orthogonal to Cbz, Benzyl ethers. Cleaved with Boc. |
| Benzyl Ether | Bn | NaH, then BnBr | Acid, Base, F⁻, Organometallics | H₂, Pd/C (Hydrogenolysis) | Orthogonal to TBDMS, Boc, Acetals. Not for use with alkenes/alkynes.[13][14] |
| Tetrahydropyranyl Ether | THP | Dihydropyran, H⁺ (cat.) | Bases, Organometallics | Aqueous Acid (e.g., HCl, PPTS) | Orthogonal to Bn, Cbz. Not stable to strongly acidic conditions.[12][14] |
Protecting Amines (-NH₂)
Primary and secondary amines are potent nucleophiles that react readily with (n-Bu)₂PCl. The most effective strategy is to decrease the nitrogen's nucleophilicity by converting the amine into a carbamate.[7]
Recommended Protecting Group: tert-Butoxycarbonyl (Boc)
Causality: The Boc group is a cornerstone of amine protection, particularly in peptide synthesis.[15][16] The lone pair of the nitrogen atom is delocalized into the adjacent carbonyl group, drastically reducing its nucleophilicity and basicity.[3] This makes the protected amine unreactive towards (n-Bu)₂PCl. The Boc group is exceptionally stable to basic, hydrogenolysis, and organometallic conditions but is selectively cleaved under moderate to strong acidic conditions (e.g., trifluoroacetic acid, TFA), which protonate the carbonyl and facilitate the loss of CO₂ and isobutylene.[16]
Protocol 4.1: Boc Protection of a Primary Amine
-
Setup: Dissolve the amine substrate (1.0 eq) in a suitable solvent such as THF, dioxane, or DCM (approx. 0.2 M).
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq). For less reactive amines, a base such as triethylamine (NEt₃) (1.2 eq) or 4-dimethylaminopyridine (DMAP) (0.1 eq) can be added. For aqueous conditions, NaOH or NaHCO₃ can be used.
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within 2-12 hours. Monitor progress by TLC.
-
Workup: If using an organic solvent, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with a weak acid (e.g., 1M citric acid) to remove any remaining base, then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting Boc-protected amine is often pure enough for the next step, but can be purified by crystallization or flash chromatography if necessary.
Protocol 4.2: Deprotection of a Boc Group
-
Setup: Dissolve the Boc-protected amine (1.0 eq) in DCM (approx. 0.1 M).
-
Reagent Addition: Add trifluoroacetic acid (TFA) (5-10 eq, often used as a 20-50% solution in DCM) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor by TLC. Effervescence (CO₂ evolution) is typically observed.
-
Workup: Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Caution: TFA is corrosive.
-
Purification: The product is typically obtained as a trifluoroacetate salt. To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃ until the aqueous layer is basic. Dry the organic layer, filter, and concentrate to yield the free amine.
Figure 2: Orthogonal relationship between Boc (acid-labile) and Cbz (hydrogenolysis-labile) amine protecting groups.
Protecting Thiols (-SH)
Thiols are highly acidic and exceptionally nucleophilic, making their protection paramount in the presence of (n-Bu)₂PCl.[4] Furthermore, they are prone to oxidation, forming disulfides. Conversion to a thioether is the most common protective strategy.
Recommended Protecting Group: Trityl (Trt) Thioether
Causality: The trityl (triphenylmethyl) group provides excellent protection for thiols. Its significant steric bulk effectively shields the sulfur atom. Trityl thioethers are stable to basic conditions but are readily cleaved under mild acidic conditions or by mild oxidation, providing an orthogonal deprotection route to many other common protecting groups.[11]
Protocol 5.1: Trityl Protection of a Thiol
-
Setup: Under an inert atmosphere, dissolve the thiol substrate (1.0 eq) in anhydrous DMF or DCM.
-
Reagent Addition: Add triethylamine (NEt₃) (1.1 eq) to deprotonate the thiol in situ. Add trityl chloride (Trt-Cl) (1.05 eq) portion-wise.
-
Reaction: Stir at room temperature for 2-6 hours, monitoring by TLC.
-
Workup: Dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 5.2: Deprotection of a Trityl Thioether
-
Setup: Dissolve the trityl-protected thiol (1.0 eq) in DCM.
-
Reagent Addition: Add triethylsilane (TES) (2-5 eq) as a cation scavenger. Cool the solution to 0 °C and add TFA (10-20% in DCM) dropwise.
-
Reaction: Stir at 0 °C to room temperature for 30-60 minutes. The bright yellow color of the trityl cation is often observed.
-
Workup: Concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting thiol by flash column chromatography. Due to the sensitivity of free thiols to oxidation, it is often advisable to use the crude product immediately in the next step.
An Alternative Paradigm: Protecting the Phosphine
In some synthetic routes, it is advantageous to introduce the phosphorus moiety early and protect it from subsequent reaction conditions, such as oxidation or reaction with strong electrophiles.
Recommended Strategy: Phosphine-Borane Complexes
Causality: The lone pair on the phosphorus atom in a phosphine is readily oxidized by air and can act as a nucleophile. Complexation with borane (BH₃) forms a stable phosphine-borane adduct.[2] This adduct effectively "protects" the phosphorus lone pair, rendering it non-nucleophilic and stable to air, moisture, and chromatography.[17] The phosphine can be liberated at the end of the synthesis by heating with an amine like 1,4-diazabicyclo[2.2.2]octane (DABCO) or by simple acidolysis.[17][18]
Protocol 6.1: Formation of a Dibutylphosphine-Borane Complex
-
Setup: After synthesizing the desired dibutylphosphine derivative under inert conditions, cool the reaction mixture (in a solvent like THF) to 0 °C.
-
Reagent Addition: Add a 1.0 M solution of borane-tetrahydrofuran complex (BH₃·THF) (1.0 - 1.1 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1 hour.
-
Workup: Carefully quench any excess BH₃·THF by the slow addition of methanol. Remove the solvent under reduced pressure.
-
Purification: The phosphine-borane complex can be purified by flash column chromatography on silica gel, as it is significantly more stable than the free phosphine.
Protocol 6.2: Deprotection of a Phosphine-Borane Complex
-
Setup: Dissolve the phosphine-borane complex (1.0 eq) in a suitable solvent (e.g., toluene or ethanol).
-
Reagent Addition: Add a displacing amine such as DABCO or diethylamine (5-10 eq).
-
Reaction: Heat the mixture to reflux (typically 50-80 °C) for several hours, monitoring the disappearance of the starting material by ³¹P NMR spectroscopy.
-
Workup: Cool the reaction mixture and remove the solvent and excess amine under reduced pressure to yield the free phosphine. This should be handled under an inert atmosphere.
Figure 3: Comparison of two opposing strategies: protecting the substrate before phosphinylation versus protecting the phosphine after its formation.
References
-
Gaumont, A. C., & Garcı́a-Orduña, P. (2020). Architecture and synthesis of P,N-heterocyclic phosphine ligands. Beilstein Journal of Organic Chemistry, 16, 467-503. [Link]
-
Jugé, S., & Genêt, J. P. (2010). Preparation of phosphines through C–P bond formation. Topics in Current Chemistry, 296, 1-60. [Link]
-
Orton, G. R. F., Pilgrim, B., & Champness, N. R. (2021). Synthetic strategies towards phosphine ligands suitable for further assembly. Coordination Chemistry Reviews, 428, 213598. [Link]
-
Patterson, D. M., Nazarova, L. A., & Prescher, J. A. (2014). Bioorthogonal reactions of triarylphosphines and related analogs. ACS Chemical Biology, 9(3), 592-605. [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol, School of Chemistry. [Link]
-
Fiveable. (n.d.). Orthogonal Protection Definition. Fiveable Organic Chemistry. [Link]
-
Xiao, J. (2003). Catalytic Synthesis of Phosphines and Related Compounds. University of Liverpool. [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. University of Windsor, Department of Chemistry and Biochemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of phosphines. Organic Chemistry Portal. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]
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Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps. [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts. [Link]
-
Kocienski, P. J. (2005). Chapter 5 Thiol Protecting Groups. In Protecting Groups (3rd ed., pp. 244-295). Thieme. [Link]
-
Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups. Organic Chemistry Tutor. [Link]
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Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
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Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Chemistry Steps. [Link]
-
The Organic Chemistry Tutor. (2020). Protecting Groups For Amines [Video]. YouTube. [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
-
ResearchGate. (2018). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. ResearchGate. [Link]
-
Bader, T. K., et al. (2019). Methoxy-Substituted Nitrodibenzofuran-Based Protecting Group with an Improved Two-Photon Action Cross-Section for Thiol Protection in Solid Phase Peptide Synthesis. The Journal of Organic Chemistry, 85(3), 1614–1625. [Link]
-
ResearchGate. (2023). Cleavage of the Au−P Bond in Au-Substituted Phosphines. ResearchGate. [Link]
-
Reddit. (2019). What are protecting groups for thiols that can be radically cleaved? r/chemistry. [Link]
-
ResearchGate. (2013). Does anyone know a simple protecting group for thiol in the presence of NH group? ResearchGate. [Link]
-
Deeming, A. J., et al. (1992). Cleavage of phosphorus–phenyl and phosphorus-2-pyridyl bonds in the reactions of mixed phenyl-(2-pyridyl) phosphines with [Ru3(CO)12]. Journal of the Chemical Society, Dalton Transactions, (10), 1623-1628. [Link]
-
ResearchGate. (2023). Cleavage of the Au−P Bond in Au‐Substituted Phosphines. ResearchGate. [Link]
-
Wikipedia. (n.d.). Nucleoside phosphoramidite. Wikipedia. [Link]
-
Lumen Learning. (n.d.). Functional Groups Names, Properties, and Reactions. Introductory Chemistry. [Link]
-
Chemistry LibreTexts. (2019). 2.4: Functional Groups: Centers of Reactivity. Chemistry LibreTexts. [Link]
-
Chad's Prep. (2019). Organic Chemistry: Functional Groups - Reactivity [Video]. YouTube. [Link]
-
Howell, A. R. (2020). Fun With Unusual Functional Groups: Sulfamates, Phosphoramidates, and Di-tert-butyl Silanols. The Journal of Organic Chemistry, 85(22), 14521–14534. [Link]
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Troubleshooting & Optimization
How to remove dibutylphosphine oxide from a reaction mixture
Welcome to the technical support center for the purification of reaction mixtures containing dibutylphosphine oxide (DBPO). This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges in removing this common byproduct. Here, we provide in-depth troubleshooting guides, detailed experimental protocols, and frequently asked questions to streamline your purification process. Our approach is grounded in established chemical principles and field-proven insights to ensure you can confidently and efficiently isolate your desired compounds.
Troubleshooting Guide: Isolating Your Product from Dibutylphosphine Oxide
This section addresses specific issues you might encounter when attempting to remove dibutylphosphine oxide from your reaction mixture. The choice of method will largely depend on the properties of your desired product, particularly its solubility and stability.
Question 1: My desired product is non-polar and stable. How can I easily remove the more polar dibutylphosphine oxide?
For non-polar products, leveraging the polarity difference between your compound and DBPO is often the most straightforward approach.
-
Crystallization/Precipitation: Dibutylphosphine oxide, like other phosphine oxides, can sometimes be precipitated from a reaction mixture by the addition of a non-polar solvent in which it is poorly soluble.[1] Consider concentrating your reaction mixture and then adding a solvent like hexanes or diethyl ether. Cooling the mixture can further decrease the solubility of DBPO and promote its crystallization.
-
Silica Gel Chromatography: If your product is significantly less polar than DBPO, a simple filtration through a plug of silica gel can be effective.[2] Dissolve your crude mixture in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or ethyl acetate/hexanes mixture) and pass it through a short column of silica gel. Your non-polar product should elute quickly, while the more polar DBPO will be retained on the silica.
Question 2: My product is polar, and co-elutes with dibutylphosphine oxide during chromatography. What are my options?
When your product and DBPO have similar polarities, standard chromatographic separation can be challenging. In such cases, chemical modification of the DBPO or alternative separation techniques are recommended.
-
Complexation with Metal Salts: Phosphine oxides are known to form complexes with Lewis acids.[3] The addition of zinc chloride (ZnCl₂) to a reaction mixture dissolved in a polar solvent like ethanol can lead to the precipitation of a DBPO-ZnCl₂ complex, which can then be removed by filtration.[4] This method is particularly useful when your desired product is soluble in the chosen solvent.
-
Acid-Base Extraction: Although less common for neutral phosphine oxides like DBPO, this technique can be adapted if your desired product has acidic or basic functionality. By extracting your product into an aqueous acidic or basic solution, you may be able to separate it from the neutral DBPO, which will remain in the organic layer.
Question 3: I am working on a large scale and need a chromatography-free method to remove dibutylphosphine oxide. What is the most efficient approach?
For large-scale purifications, avoiding chromatography is often a primary goal due to cost and time considerations.
-
Solvent Extraction: A liquid-liquid extraction can be an effective method. Since dibutylphosphine oxide has some water solubility, partitioning the reaction mixture between water and an organic solvent may help to remove a significant portion of the DBPO into the aqueous layer.[5] The choice of organic solvent is critical and should be one in which your product is highly soluble and DBPO has limited solubility.
-
Precipitation via Complexation: The complexation with zinc chloride mentioned earlier is also a highly scalable and chromatography-free method.[4]
In-Depth Experimental Protocols
Here, we provide detailed, step-by-step methodologies for the most effective techniques for removing dibutylphosphine oxide.
Protocol 1: Removal of Dibutylphosphine Oxide by Precipitation with Zinc Chloride
This protocol is effective for a range of products and is particularly useful when dealing with polar compounds that are difficult to separate from DBPO by chromatography.
Materials:
-
Crude reaction mixture containing the desired product and DBPO
-
Anhydrous ethanol (or other suitable polar solvent like ethyl acetate)
-
Anhydrous zinc chloride (ZnCl₂)
-
Filter paper and funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a minimal amount of anhydrous ethanol.
-
Addition of ZnCl₂: Add 1.1 equivalents of anhydrous zinc chloride to the solution.
-
Precipitation: Stir the mixture at room temperature for 1-2 hours. A white precipitate of the DBPO-ZnCl₂ complex should form.
-
Filtration: Filter the mixture through a pad of celite or filter paper to remove the precipitated complex.
-
Work-up: Wash the filter cake with a small amount of cold ethanol to recover any entrained product.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Causality: The phosphoryl oxygen of dibutylphosphine oxide acts as a Lewis base and coordinates with the Lewis acidic zinc chloride to form an insoluble complex, which precipitates out of the solution.[4]
Protocol 2: Chromatographic Removal of Dibutylphosphine Oxide
This protocol is most suitable when the desired product is significantly less polar than dibutylphosphine oxide.
Materials:
-
Crude reaction mixture
-
Silica gel (for column chromatography)
-
A suitable non-polar eluent system (e.g., hexanes/ethyl acetate mixture)
-
Chromatography column and accessories
Procedure:
-
Column Packing: Pack a chromatography column with silica gel using a slurry of the chosen eluent.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system. Start with a low polarity mixture and gradually increase the polarity if necessary.
-
Fraction Collection: Collect fractions and monitor them by a suitable analytical technique (e.g., TLC, LC-MS) to identify the fractions containing the purified product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.
Causality: Silica gel is a polar stationary phase.[6] Non-polar compounds have weaker interactions with the silica and therefore travel down the column more quickly, while more polar compounds like dibutylphosphine oxide interact more strongly and are retained longer.
Visualizing the Workflow
Diagram 1: Decision Tree for DBPO Removal Strategy
Caption: Step-by-step process for DBPO removal via ZnCl₂ complexation.
Frequently Asked Questions (FAQs)
Q1: Can I use other metal salts besides zinc chloride for complexation?
Yes, other Lewis acidic metal salts such as magnesium chloride (MgCl₂) have also been reported to form insoluble complexes with phosphine oxides. [3]However, the efficiency of complexation and precipitation can vary depending on the specific phosphine oxide and the solvent system used.
Q2: I tried precipitating the DBPO with hexanes, but it remained in solution. Why?
The butyl groups in dibutylphosphine oxide make it more non-polar and soluble in organic solvents compared to triphenylphosphine oxide (TPPO). Therefore, a less polar solvent or a mixture of solvents might be required to effectively precipitate DBPO. You could try a mixture of ether and pentane, and cooling the solution to 0°C or below may also help. [7] Q3: Is it possible to recover the dibutylphosphine from the removed oxide?
Yes, phosphine oxides can be reduced back to the corresponding phosphines. [8]Common reducing agents include silanes, such as trichlorosilane, in the presence of a base. [9]This can be a cost-effective and environmentally friendly approach, especially on a larger scale.
Q4: Will the zinc chloride complexation method affect my desired product?
If your product contains functional groups that are sensitive to Lewis acids, this method may not be suitable. [4]It is always advisable to perform a small-scale test reaction to ensure the stability of your compound under the reaction conditions.
Q5: What is the approximate water solubility of dibutylphosphine oxide?
Summary of Removal Techniques
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Precipitation/Crystallization | Differential solubility | Simple, chromatography-free | May not be effective for all solvent systems; DBPO may be too soluble | Non-polar products |
| Silica Gel Chromatography | Adsorption based on polarity | High purification efficiency | Time-consuming, requires solvent, not ideal for large scale | Products with significantly different polarity from DBPO |
| Complexation with ZnCl₂ | Lewis acid-base interaction | Highly effective, scalable, chromatography-free | Product must be stable to Lewis acids | Polar products that are difficult to separate by chromatography |
| Aqueous Extraction | Partitioning between immiscible solvents | Scalable, simple | May not completely remove DBPO | Products with acidic/basic groups or good water solubility |
References
-
MH Chem. (2022, August 7). How to remove PPh3=O (triphenyl phosphine oxide) from crude after Wittig or Mitsunobu reaction? [Video]. YouTube. [Link]
- Shin-Etsu Chemical Co., Ltd. (1994). Phosphine oxide removal from compounds formed by a Wittig reaction. U.S.
-
Merwade, A. V., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(21), 13775–13782. [Link]
-
Merwade, A. V., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. [Link]
-
Scientific Update. (2023, February 9). Triphenylphosphine Oxide- Waste Not, Want Not. [Link]
-
Wikipedia. (n.d.). Phosphine oxides. [Link]
-
Maron, J., et al. (2013). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. ResearchGate. [Link]
-
Papp, G., et al. (2017). Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation to Various Tertiary Phosphine Oxides and a Thiophosphinate. National Institutes of Health. [Link]
-
Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Triphenylphosphine Oxide. [Link]
-
Wikipedia. (n.d.). Diphenylphosphine oxide. [Link]
-
Daasbjerg, K., et al. (2017). Phosphines as Efficient Dioxygen Scavengers in Nitrous Oxide Sensors. ACS Publications. [Link]
-
Sinkkonen, J., et al. (2020). α-Aminophosphonates, -Phosphinates, and -Phosphine Oxides as Extraction and Precipitation Agents for Rare Earth Metals, Thorium, and Uranium: A Review. National Institutes of Health. [Link]
-
Aarhus University. (2017). Phosphines as Efficient Dioxygen Scavengers in Nitrous Oxide Sensors. [Link]
- Shell Internationale Research Maatschappij B.V. (1990). Process for solvent extraction using phosphine oxide mixtures. U.S.
-
Wikipedia. (n.d.). Dimethylphosphine oxide. [Link]
-
Gevorgyan, A., et al. (2017). Reduction of phosphine oxides to phosphines. ResearchGate. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Direct C-OH/P(O)-H Dehydration Coupling Forming Phosphine Oxides. [Link]
-
PubChem. (n.d.). Dimethylphosphine oxide. [Link]
-
ResearchGate. (2022, February 16). Chromatographic separations and mechanisms. [Link]
-
SIELC Technologies. (n.d.). Separation of Tributylphosphine oxide on Newcrom R1 HPLC column. [Link]
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- 3. scientificupdate.com [scientificupdate.com]
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- 5. TRI-N-BUTYLPHOSPHINE OXIDE | 814-29-9 [chemicalbook.com]
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- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Phosphine oxides - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Yield in Dibutylchlorophosphine Reactions
Welcome to the technical support guide for the synthesis of dibutylchlorophosphine (Bu₂PCl). This document is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during the synthesis of this critical organophosphorus intermediate. Here, we will address common issues in a practical question-and-answer format, grounded in chemical principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for dibutylchlorophosphine, and what are its primary challenges?
The most prevalent and cost-effective method for preparing dibutylchlorophosphine is the reaction of phosphorus trichloride (PCl₃) with a butyl Grignard reagent, typically butylmagnesium chloride (BuMgCl) or bromide (BuMgBr).[1] While straightforward in principle, the reaction is challenging to control due to the high reactivity of the Grignard reagent.[2][3]
The core challenge is achieving selective dialkylation. The reaction proceeds stepwise, but the reactivity differences between the steps are not large enough to easily halt the reaction at the desired Bu₂PCl stage.
-
Step 1: PCl₃ + BuMgCl → BuPCl₂ + MgCl₂
-
Step 2: BuPCl₂ + BuMgCl → Bu₂PCl + MgCl₂ (Desired Product)
-
Step 3: Bu₂PCl + BuMgCl → Bu₃P + MgCl₂ (Over-alkylation Side Product)
The primary cause of low yield is often the formation of the over-alkylation product, tributylphosphine (Bu₃P), and unreacted starting material or mono-alkylated intermediate (BuPCl₂).[2] Success hinges on precise control over stoichiometry, temperature, and reagent addition rates.
Q2: My reaction yield is consistently below 50%. What are the most critical factors I need to investigate?
Low yield is a multifaceted problem. Our troubleshooting workflow is designed to systematically identify the root cause. Start by evaluating the three pillars of the synthesis: Reagent Quality, Reaction Conditions, and Work-up Procedure.
Caption: Troubleshooting workflow for low yield.
In-Depth Analysis:
-
Grignard Reagent Quality: Grignard reagents are notoriously sensitive to moisture and air.[3] Inactive or partially decomposed Grignard reagent is a primary suspect for low conversion.
-
Action: Always titrate your Grignard reagent immediately before use to determine its exact molarity. Do not rely on the concentration stated on the bottle, especially if it has been opened previously. A common method is titration against a known amount of iodine or a protic acid like 2-butanol with an indicator.
-
-
Reaction Stoichiometry: This is the most critical parameter for controlling selectivity.[4] To favor the formation of Bu₂PCl, a slight excess of PCl₃ is often used, or the Grignard reagent is limited to slightly less than 2 equivalents.
-
Action: Carefully control the stoichiometry. Aim for a PCl₃ to Grignard reagent ratio between 1:1.9 and 1:2.0. Using more than 2.0 equivalents of the Grignard reagent will almost certainly lead to significant Bu₃P formation.[1]
-
-
Temperature Control: The reaction is highly exothermic. Poor temperature control leads to side reactions.
Q3: My ³¹P NMR analysis shows a large peak for tributylphosphine (Bu₃P). How can I suppress this side product?
The formation of tributylphosphine indicates over-alkylation. This occurs when a molecule of the desired product, Bu₂PCl, reacts with another equivalent of the Grignard reagent. The key to preventing this is managing the relative concentrations of the reactants throughout the reaction.
Caption: Reaction pathway and key control points.
Strategies to Enhance Selectivity:
| Strategy | Causality (Why it works) |
| Reverse Addition | Adding the Grignard reagent to the PCl₃ solution ensures that PCl₃ is always in excess, minimizing the chance for Bu₂PCl to encounter and react with the Grignard reagent. |
| Slow Addition Rate | A slow, controlled addition prevents the buildup of a localized high concentration of the Grignard reagent, which is the primary driver for the third substitution. |
| Vigorous Stirring | Efficient mixing rapidly disperses the added Grignard reagent, preventing localized "hot spots" of high concentration and temperature. |
| High Dilution | While potentially lowering reaction rates, conducting the reaction in a larger volume of solvent can also help maintain a low effective concentration of the Grignard reagent.[5] |
Experimental Protocol: Optimized Synthesis of Dibutylchlorophosphine
-
Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet. Ensure the entire system is under a positive pressure of inert gas (N₂ or Ar).
-
Reagent Charging: Charge the flask with phosphorus trichloride (1.0 eq) dissolved in anhydrous diethyl ether or THF. Cool the solution to -20°C using a dry ice/acetone bath.
-
Grignard Addition: Add the freshly titrated butylmagnesium chloride solution (1.95 eq) to the dropping funnel. Add the Grignard reagent dropwise to the stirred PCl₃ solution over 2-3 hours, ensuring the internal temperature does not rise above -10°C.[5]
-
Reaction & Quench: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2 hours. The reaction mixture will be a thick slurry of magnesium salts.
-
Work-up: Cool the mixture back to 0°C. The subsequent steps must be carefully considered for purification (see Q4).
Q4: What is the best procedure for purifying crude dibutylchlorophosphine and what are the pitfalls?
The standard method for purifying Bu₂PCl is vacuum distillation .[6] However, this step can also be a source of significant yield loss if not performed correctly.
Pitfalls and Solutions:
-
Pitfall 1: Hydrolysis. Dibutylchlorophosphine reacts readily with water to form dibutylphosphinous acid. Any aqueous work-up prior to distillation is generally discouraged.
-
Solution: After the reaction, filter the slurry of magnesium salts under an inert atmosphere. This can be done using a cannula filter or in a glovebox. Wash the salts with dry ether to recover any trapped product. Combine the filtrate and washings.
-
-
Pitfall 2: Thermal Decomposition. Chlorophosphines can be unstable at high temperatures. Prolonged heating during distillation can lead to degradation and disproportionation.
-
Solution: Use an efficient vacuum pump to lower the boiling point. Dibutylchlorophosphine typically distills at ~100-105°C at 10 mmHg. Minimize the distillation time by using an appropriately sized distillation apparatus and ensuring efficient heating and condensation.
-
-
Pitfall 3: Oxidation. The product is sensitive to air, rapidly oxidizing to dibutylphosphinic chloride (Bu₂P(O)Cl).[7]
-
Solution: Ensure the distillation apparatus is completely dry and purged with inert gas. Collect the distilled product in a flask under nitrogen or argon.
-
| Parameter | Recommended Value | Rationale |
| Purification Method | Filtration followed by Vacuum Distillation | Avoids hydrolysis from aqueous work-up. |
| Distillation Pressure | 5-15 mmHg | Lowers the boiling point to a safe temperature range, preventing thermal decomposition. |
| Distillation Temp. | 90-110 °C (pot temp) | Corresponds to the boiling point at the recommended pressure. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the P(III) center.[7] |
Q5: How can I definitively analyze the purity of my product and identify impurities?
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for a comprehensive analysis.
-
³¹P NMR Spectroscopy: This is the most powerful technique for analyzing organophosphorus compounds. Each phosphorus environment gives a distinct peak, allowing for straightforward quantification of the product and key impurities.
-
Dibutylchlorophosphine (Bu₂PCl): Expect a singlet around δ +120 ppm .
-
Tributylphosphine (Bu₃P): Expect a singlet around δ -32 ppm .
-
Dibutylphosphinic chloride (Bu₂P(O)Cl): (Oxidized product) Expect a singlet around δ +75 ppm .
-
Butylphosphonous dichloride (BuPCl₂): Expect a singlet around δ +198 ppm .
-
-
GC-MS: Gas chromatography can separate the volatile components of the crude mixture, and mass spectrometry provides their molecular weights, confirming their identities.[8][9] This is particularly useful for detecting any non-phosphorus impurities. Organophosphorus compounds can sometimes degrade in the hot GC inlet, so using a deactivated liner is recommended.[10]
References
-
Lawrence, J. F. (1987). Analytical methodology for organophosphorus pesticides used in Canada. International Journal of Environmental Analytical Chemistry, 29(4), 289-303. [Link]
-
Kirst, C., Tietze, J., Ebeling, M., Horndasch, L., & Karaghiosoff, K. (2021). The Formation of P–C Bonds Utilizing Organozinc Reagents for the Synthesis of Aryl- and Heteroaryl-Dichlorophosphines. The Journal of Organic Chemistry. [Link]
-
Wheeler, P., Bunn, R., & Edge, T. Analysis of Organophosphorus Compounds by GC/MS. Thermo Fisher Scientific. [Link]
-
Geringer, J., Wright, K., & Pelphrey, P. (2015). Preparation of t-Butyldimethylphosphine Borane and t-Butyldiethylphosphine Borane by Selective Grignard Reagent Substitution of. American Journal of Undergraduate Research, 12(4), 25-32. [Link]
-
Poon, J. S. Y., & Goh, S. H. (2021). Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review. Molecules, 26(16), 4998. [Link]
-
Hassanzadeh, P., et al. (2023). Investigation of organophosphorus (OPs) compounds by a needle trap device based on mesoporous organo-layered double hydroxide (organo-LDH). RSC Advances, 13(27), 18563-18572. [Link]
-
Mane, S. B., et al. (2022). The synthesis of deuteriated tri-tert-butyl phosphine. Journal of Labelled Compounds and Radiopharmaceuticals, 65(12), 333-337. [Link]
-
Wikipedia. (n.d.). Tributylphosphine. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
-
Van der Veen, L. A., et al. (2018). Selective Substitution of POCl3 with Organometallic Reagents: Synthesis of Phosphinates and Phosphonates. Synthesis, 50(10), 2019-2026. [Link]
-
Van der Veen, L. A., et al. (2018). Selective Substitution of POCl3 with Organometallic Reagents: Synthesis of Phosphinates and Phosphonates. Lirias. [Link]
-
Wikipedia. (n.d.). Phosphorus trichloride. [Link]
-
Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
- Google Patents. (n.d.).
-
Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
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- 4. ajuronline.org [ajuronline.org]
- 5. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 6. CN102180902B - Preparation method of tributylphosphane - Google Patents [patents.google.com]
- 7. Tributylphosphine - Wikipedia [en.wikipedia.org]
- 8. cromlab-instruments.es [cromlab-instruments.es]
- 9. Investigation of organophosphorus (OPs) compounds by a needle trap device based on mesoporous organo-layered double hydroxide (organo-LDH) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. analysis.rs [analysis.rs]
Technical Support Center: Optimizing Reaction Conditions for Phosphine Ligand Synthesis
<_
Welcome to the Technical Support Center for Phosphine Ligand Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing phosphine ligands. Phosphines are a cornerstone of modern catalysis, and their successful synthesis is paramount to advancing chemical innovation.[1][2][3] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.
Troubleshooting Guide: From Low Yields to Purification Headaches
This section tackles common problems encountered during the synthesis of phosphine ligands, offering step-by-step solutions and the scientific reasoning behind them.
Q1: My reaction yield is unexpectedly low. What are the most common culprits and how can I address them?
Low yields in phosphine ligand synthesis can often be traced back to a few key factors. A systematic approach to troubleshooting is essential for identifying and resolving the issue.
A1: The most frequent causes of low yield are:
-
Oxidation of the Phosphine Ligand: Tertiary phosphines (R₃P) are highly susceptible to oxidation by atmospheric oxygen, forming the corresponding phosphine oxides (R₃P=O).[4][5][6] This phosphine oxide is typically no longer an effective ligand, leading to a significant drop in catalytic activity and overall yield.[4]
-
Causality: The phosphorus lone pair, crucial for coordination to a metal center, is engaged in a P=O double bond in the phosphine oxide, rendering it ineffective as a ligand.
-
Solution:
-
Implement Rigorous Air-Free Techniques: The use of a glovebox or a Schlenk line is critical for handling air-sensitive phosphines.[7]
-
Degas Solvents: Thoroughly degas all solvents to remove dissolved oxygen.[4] Common methods include freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen.[7]
-
Use High-Purity Inert Gas: Ensure your inert gas source is of high purity with minimal oxygen content.[8]
-
Protecting Groups: For multi-step syntheses, consider protecting the phosphine as a phosphine-borane complex or a phosphine oxide.[2][9][10][11] The protecting group can be removed in a later step.
-
-
-
Suboptimal Reaction Temperature: The temperature can significantly influence reaction rates and the formation of side products.
-
Causality: Many phosphine synthesis reactions, particularly those involving organometallic reagents, are highly exothermic. Poor temperature control can lead to decomposition of reagents or products. Conversely, a temperature that is too low can result in a sluggish or incomplete reaction.
-
Solution:
-
Monitor and Control Temperature: Use a cryostat or an ice bath for reactions known to be exothermic, especially during the addition of reagents like organolithiums or Grignards.
-
Systematic Optimization: If the reaction is not proceeding, incrementally increase the temperature and monitor the progress by techniques like TLC or ³¹P NMR.
-
-
-
Poor Quality of Reagents: The purity of starting materials, especially organometallic reagents, is crucial.
-
Causality: Commercially available organolithium and Grignard reagents can degrade over time, leading to lower effective concentrations and the presence of basic impurities that can cause unwanted side reactions.
-
Solution:
-
Titrate Organometallic Reagents: Before use, titrate organometallic reagents to determine their exact molarity.
-
Use Fresh Reagents: Whenever possible, use freshly opened bottles of reagents or reagents that have been stored properly under an inert atmosphere.
-
-
-
Inefficient Nucleophilic Substitution: Reactions involving the formation of a P-C bond via nucleophilic attack of a phosphide on an electrophile can be sluggish.
-
Causality: The reactivity of the phosphide nucleophile and the leaving group ability of the electrophile are key. Steric hindrance on either partner can also impede the reaction.
-
Solution:
-
Choice of Base: When generating a phosphide from a secondary phosphine, the choice of base is important. Stronger bases like n-butyllithium are often effective.[12][13]
-
Leaving Group: For substitutions on an alkyl or aryl halide, the reactivity order is typically I > Br > Cl. Consider using a more reactive halide if the reaction is slow.
-
-
Below is a workflow to systematically address low reaction yields:
Sources
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- 2. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 6. magritek.com [magritek.com]
- 7. Air-free technique - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. books.rsc.org [books.rsc.org]
- 13. books.rsc.org [books.rsc.org]
Side reactions of dibutylchlorophosphine with protic solvents
A Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating Side Reactions with Protic Solvents
Introduction
Dibutylchlorophosphine ((C₄H₉)₂PCl) is a highly valuable and reactive organophosphorus intermediate, pivotal in the synthesis of phosphine ligands, phosphinite esters, and other key building blocks for catalysis and drug development.[1][2] However, its utility is intrinsically linked to its high reactivity, particularly its susceptibility to nucleophilic attack by protic species. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common side reactions encountered when using dibutylchlorophosphine with protic solvents like water, alcohols, and amines. Understanding and controlling these reactions is paramount to ensuring high yields, product purity, and experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: My reaction involving dibutylchlorophosphine has a significantly lower yield than expected, and I observe a major byproduct peak around δ 30-50 ppm in the ³¹P NMR. What is the likely cause?
Answer: The most common cause for both low yields and the appearance of a byproduct in that region of the ³¹P NMR spectrum is unintentional hydrolysis of the dibutylchlorophosphine.[3] Dibutylchlorophosphine is extremely sensitive to moisture. Even trace amounts of water present in your solvents, reagents, or adsorbed on the surface of your glassware can rapidly react with it.
The reaction proceeds in two steps:
-
Hydrolysis: Dibutylchlorophosphine reacts with water in a vigorous nucleophilic substitution to form dibutylphosphinous acid and hydrogen chloride (HCl) gas.
-
Tautomerization: The resulting dibutylphosphinous acid is unstable and rapidly tautomerizes to the more stable pentavalent form, dibutylphosphine oxide.
Dibutylphosphine oxide is the species typically observed in the δ 30-50 ppm range in the ³¹P NMR spectrum and is often unreactive in the desired subsequent transformations, thus lowering the overall yield of your target molecule.[4]
Mechanistic Insight: Hydrolysis of Dibutylchlorophosphine
The phosphorus atom in dibutylchlorophosphine is highly electrophilic due to the electron-withdrawing nature of the chlorine atom. The oxygen atom of water acts as a nucleophile, attacking the phosphorus center.
Caption: Workflow for Troubleshooting Low Yields.
Q3: What precautions are necessary when reacting dibutylchlorophosphine with primary or secondary amines?
Answer: The reaction with primary or secondary amines (aminolysis) produces valuable aminophosphines. The chemistry is very similar to alcoholysis, but with a critical difference: the amine is both the nucleophile and a base. [5][6] The key challenge is that the HCl byproduct will immediately react with any available amine (either the starting material or the product) to form an ammonium chloride salt. [7][8]This salt is no longer nucleophilic, effectively removing the amine from the reaction.
To overcome this, you have two primary strategies:
-
Use Excess Amine: Employ at least two equivalents of the amine. The first equivalent acts as the nucleophile, and the second acts as the sacrificial base to neutralize the HCl. This is often the simplest method if the amine is inexpensive and readily available.
-
Use an Auxiliary Base: Use one equivalent of the primary/secondary amine and at least one equivalent of a non-nucleophilic tertiary amine base (e.g., TEA, DIPEA). This approach is preferred when the primary/secondary amine is valuable or sterically hindered.
Failure to account for the HCl byproduct is the most common reason for incomplete conversion or stalled reactions in aminolysis procedures.
Reaction Scheme: Aminolysis and Competing Acid-Base Reaction
Sources
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- 2. BJOC - Preparation of phosphines through C–P bond formation [beilstein-journals.org]
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- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Crude Dibutylchlorophosphine by Vacuum Distillation
Welcome to the technical support center for the purification of crude dibutylchlorophosphine. This guide is designed for researchers, scientists, and drug development professionals who handle this highly reactive organophosphorus compound. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure a safe and efficient purification process through vacuum distillation.
Foundational Knowledge: Understanding the Challenges
Dibutylchlorophosphine is a pyrophoric and moisture-sensitive liquid, meaning it can spontaneously ignite on contact with air and reacts violently with water.[1][2] These properties necessitate specialized handling techniques, primarily under an inert atmosphere, to prevent hazardous situations.[3] Vacuum distillation is the preferred method for purifying high-boiling or thermally sensitive compounds as it lowers the boiling point, thereby minimizing the risk of thermal decomposition.[4][5]
Key Physical Properties and Estimated Boiling Points
Using a temperature-pressure nomograph, we can estimate the boiling point at reduced pressures.[5] This estimation is crucial for setting up the distillation parameters.
| Pressure (mmHg) | Estimated Boiling Point (°C) | Notes |
| 760 | 216-217 | Atmospheric pressure; high risk of decomposition. |
| 10 | ~140 | A common vacuum level for laboratory pumps. |
| 1 | ~100 | Achievable with a good vacuum pump; safer for distillation. |
Note: These are estimations and the actual boiling point may vary. It is critical to monitor the distillation closely.
Potential Impurities in Crude Dibutylchlorophosphine
Understanding the potential impurities is key to a successful purification. These can originate from the synthesis process or from degradation upon exposure to air or moisture.[7]
| Impurity Type | Potential Compounds | Origin | Boiling Point Characteristics |
| Synthesis-Related | Unreacted PCl₃, Butylmagnesium bromide byproducts (e.g., octane) | Incomplete reaction or side reactions during Grignard synthesis. | PCl₃ is highly volatile and should be removed before distillation. Hydrocarbon byproducts may have varying boiling points. |
| Degradation Products | Dibutylphosphinic acid, Dibutylphosphinic chloride | Hydrolysis and oxidation from exposure to moisture and air.[8][9] | These are generally less volatile than the desired product and will remain in the distillation pot. |
Experimental Workflow: Vacuum Distillation of Dibutylchlorophosphine
This protocol outlines the setup and procedure for the vacuum distillation of air- and moisture-sensitive compounds.
Caption: A streamlined workflow for the vacuum distillation of dibutylchlorophosphine.
Troubleshooting Guide
This section addresses common issues encountered during the vacuum distillation of crude dibutylchlorophosphine in a question-and-answer format.
Q1: My system is not reaching the desired vacuum level. What should I do?
A1: A stable and deep vacuum is critical for this procedure. Leaks are the most common culprit.
-
Check all connections: Ensure all ground glass joints are properly greased and securely clamped.[10]
-
Inspect the tubing: Use thick-walled vacuum tubing and check for any cracks or loose connections.
-
Verify pump performance: Ensure your vacuum pump is in good working order and the oil is clean. A cold trap between your apparatus and the pump is essential to protect the pump from corrosive vapors.[11]
Q2: The crude material is bumping violently in the distillation pot. How can I prevent this?
A2: Bumping, or sudden, uncontrolled boiling, is a common issue in vacuum distillation and can lead to contamination of the distillate.[12]
-
Ensure adequate stirring: A magnetic stir bar is essential to provide a nucleation point for smooth boiling. Boiling stones are ineffective under vacuum.[10][13]
-
Gradual heating: Apply heat slowly and evenly using a heating mantle with a stirrer. Avoid localized overheating.
-
Controlled vacuum application: Apply the vacuum gradually to the system. A sudden drop in pressure can cause violent outgassing of any residual solvents.[14]
-
Use a Claisen adapter: This piece of glassware helps to prevent any bumped material from splashing over into the condenser and receiving flask.[10]
Q3: The temperature is fluctuating, and the distillation rate is inconsistent. What is the cause?
A3: Inconsistent distillation can be due to unstable pressure or uneven heating.
-
Stable Vacuum: Fluctuations in vacuum will directly affect the boiling point.[15] If using a water aspirator, be aware that changes in water pressure can affect the vacuum. A dedicated vacuum pump with a regulator will provide more stable pressure.
-
Even Heating: Ensure the heating mantle is appropriately sized for the flask and that the flask is well-seated. Insulating the distillation head with glass wool or aluminum foil can help maintain a consistent temperature gradient.[10]
Q4: I see fumes or a color change in the distillation pot, suggesting decomposition. What should I do?
A4: Signs of decomposition, such as charring or the evolution of white fumes (potentially from reaction with trace moisture), indicate the temperature is too high.[6][16]
-
Immediately reduce or remove the heat source.
-
Improve the vacuum: A lower pressure will allow the material to distill at a lower temperature.
-
If decomposition is severe, safely terminate the distillation. Allow the apparatus to cool completely before slowly backfilling with an inert gas.[10]
Q5: How do I safely stop the distillation and handle the pyrophoric residue?
A5: The shutdown procedure is critical to prevent accidents.
-
Cool Down: Remove the heating mantle and allow the entire apparatus to cool to room temperature.[10]
-
Backfill with Inert Gas: Slowly and carefully introduce an inert gas (argon or nitrogen) into the system until it reaches atmospheric pressure.[17]
-
Turn Off Vacuum: Once at atmospheric pressure, the vacuum pump can be turned off.[10]
-
Quench the Residue: The residue in the distillation flask is still highly reactive. It should be quenched by slowly adding a high-boiling point, non-reactive solvent like toluene under an inert atmosphere, followed by the very slow, dropwise addition of a less reactive alcohol like isopropanol to neutralize any remaining pyrophoric material. This process is highly exothermic and should be done with extreme caution in an ice bath.
Frequently Asked Questions (FAQs)
Q: Can I use boiling chips instead of a stir bar? A: No. Boiling chips do not function under vacuum as the trapped air that creates the boiling action is quickly removed.[10] A magnetic stir bar is mandatory for smooth boiling.
Q: What type of grease should I use for the joints? A: A high-vacuum silicone or hydrocarbon-based grease is suitable. Ensure it is applied in a thin, even layer to provide a good seal without contaminating your product.
Q: How should I clean the glassware after the distillation? A: After safely quenching the residue, the glassware can be cleaned.[11] Rinse with a solvent like acetone to remove organic residues. Then, wash with a suitable detergent (e.g., Alconox) and water, followed by a final rinse with deionized water.[18][19][20] For stubborn residues, a base bath (e.g., alcoholic KOH) can be used, but with caution as it is corrosive.
Q: What are the essential personal protective equipment (PPE) for this procedure? A: Due to the pyrophoric and corrosive nature of dibutylchlorophosphine, the following PPE is essential:
-
Flame-resistant lab coat[2]
-
Chemical splash goggles and a face shield[1]
-
Nitrile gloves, potentially double-gloved[1]
-
Work should always be conducted in a certified chemical fume hood.[3]
References
-
BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved from [Link]
-
Wikipedia. (n.d.). Vacuum distillation. Retrieved from [Link]
-
Carnegie Mellon University. (n.d.). Pyrophoric Handling Procedure. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2007, January 2). Reducing bumping in vacuum distillation. Retrieved from [Link]
-
PubMed. (1989). Chemical and biological evaluation of hydrolysis products of cyclophosphamide. Retrieved from [Link]
-
IChemE. (n.d.). Chemical reaction hazards of distillation processes. Retrieved from [Link]
-
Michigan State University. (n.d.). Standard Operating Procedure: Glassware Cleaning. Retrieved from [Link]
-
University of Illinois. (2019, September 18). Pyrophoric Materials. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermal decomposition. Retrieved from [Link]
-
IIP Series. (n.d.). EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. Retrieved from [Link]
-
Laboratory Equipment. (2017, April 20). How to Deal with Solvent Bumping and Foaming During Lab Evaporation. Retrieved from [Link]
-
Lechler. (n.d.). What is Vacuum Distillation & How Does it Work?. Retrieved from [Link]
-
Corning. (n.d.). Suggestions for Cleaning Glassware Application Note. Retrieved from [Link]
-
UD Technologies. (2025, July 12). Bumping in Rotary Evaporator During Vacuum Evaporation. Retrieved from [Link]
-
Oregon State University. (2009, October 30). Safe Handling of Pyrophoric Liquids. Retrieved from [Link]
-
Georgia Institute of Technology. (n.d.). Distillations. Retrieved from [Link]
-
Quora. (2023, January 16). What is the process of distillation and how do you know if a product has come off during this process?. Retrieved from [Link]
-
Omni Calculator. (n.d.). Boiling Point Calculator. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Prodrugs of phosphonoformate: products, kinetics and mechanisms of hydrolysis of dibenzyl (methoxycarbonyl)phosphonate. Retrieved from [Link]
-
University of California, Santa Barbara. (2021, November 5). WORKING WITH PYROPHORIC COMPOUNDS. Retrieved from [Link]
-
YouTube. (2017, October 30). 09 Thermal Decomposition OLD (2013). Retrieved from [Link]
-
The Schlenk Line Survival Guide. (n.d.). Dynamic Vacuum Distillation. Retrieved from [Link]
-
University of Calgary. (n.d.). Boiling Point Calculator. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Clean Glassware. Retrieved from [Link]
-
MDPI. (2023, February 10). Formation of Oxidative Compounds during Enzymatic Hydrolysis of Byproducts of the Seafood Industry. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, June 29). Distillation. Retrieved from [Link]
-
Pacific Northwest National Laboratory. (n.d.). Handling Pyrophoric Reagents. Retrieved from [Link]
-
BYJU'S. (n.d.). Thermal Decomposition Vs Combustion. Retrieved from [Link]
-
YouTube. (2021, December 16). Distillation Pressure Control Troubleshooting. Retrieved from [Link]
-
University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]
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- 9. Formation of Oxidative Compounds during Enzymatic Hydrolysis of Byproducts of the Seafood Industry [mdpi.com]
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- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. How to Deal with Solvent Bumping and Foaming During Lab Evaporation | Lab Manager [labmanager.com]
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- 19. technotes.alconox.com [technotes.alconox.com]
- 20. How To [chem.rochester.edu]
Preventing the oxidation of dibutylchlorophosphine during a reaction
A Guide to Preventing Oxidation During Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide, compiled by our Senior Application Scientists, provides in-depth technical assistance and troubleshooting advice for the effective use of dibutylchlorophosphine, a valuable but highly air-sensitive reagent. Our focus is to equip you with the knowledge and practical skills to prevent its oxidation during chemical reactions, ensuring the integrity and success of your synthetic work.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with dibutylchlorophosphine failing or giving low yields?
A1: One of the most common reasons for reaction failure or diminished yields when using dibutylchlorophosphine is its high sensitivity to atmospheric oxygen.[1] Dibutylchlorophosphine, like other trialkylphosphines, is prone to autoxidation, a process that converts it into the corresponding dibutylphosphine oxide.[2] This impurity is often unreactive under the desired reaction conditions and can interfere with the intended chemical transformation.
Q2: What is the mechanism of dibutylchlorophosphine oxidation?
A2: The oxidation of phosphines, including dibutylchlorophosphine, typically proceeds through a free radical chain mechanism. The process is initiated by the reaction of the phosphine with molecular oxygen, leading to the formation of a phosphine radical cation and a superoxide radical. These reactive species can then propagate a chain reaction, leading to the formation of the phosphine oxide. The presence of alkyl groups, such as the butyl groups in dibutylchlorophosphine, can accelerate this autoxidation process compared to arylphosphines.
Q3: How can I tell if my dibutylchlorophosphine has oxidized?
A3: The most reliable method for detecting the oxidation of dibutylchlorophosphine is through ³¹P NMR spectroscopy.[3][4][5][6] Dibutylchlorophosphine will have a characteristic chemical shift, while its oxidation product, dibutylphosphine oxide, will appear as a distinct signal at a different chemical shift. This technique allows for the quantification of the impurity.[4] Gas chromatography-mass spectrometry (GC-MS) can also be a powerful tool for identifying and quantifying impurities like dibutylphosphine oxide in your reagent.[7][8][9]
Q4: What is the impact of dibutylphosphine oxide on my reaction?
A4: Dibutylphosphine oxide is generally less reactive than dibutylchlorophosphine and will not participate in the desired reaction, such as the formation of new phosphines via reaction with organometallic reagents.[10][11] Its presence effectively reduces the concentration of the active reagent, leading to incomplete conversion and lower yields. In some cases, the phosphine oxide can also complicate product purification due to similar solubility profiles.[12][13][14][15][16]
Q5: Can I use dibutylchlorophosphine that has partially oxidized?
A5: It is strongly recommended to use high-purity dibutylchlorophosphine for your reactions to ensure reproducibility and achieve optimal yields. If your reagent is found to contain significant amounts of the oxide, it is best to purify it before use or obtain a fresh batch.
Troubleshooting Guide: Diagnosing and Solving Oxidation-Related Issues
This section provides a structured approach to troubleshooting common problems encountered during reactions involving dibutylchlorophosphine that are likely caused by oxidation.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or no product formation in a reaction where dibutylchlorophosphine is a key reagent (e.g., phosphine synthesis with Grignard or organolithium reagents). | Oxidation of Dibutylchlorophosphine: The active reagent has been consumed by reaction with oxygen, leaving the unreactive dibutylphosphine oxide. | 1. Verify Reagent Purity: Before starting your reaction, analyze a small sample of your dibutylchlorophosphine by ³¹P NMR to check for the presence of the oxide.[3][4] 2. Implement Rigorous Inert Atmosphere Techniques: Ensure your reaction is set up under a strictly inert atmosphere using either a glovebox or a well-maintained Schlenk line.[11] 3. Use Freshly Purified/Opened Reagent: Whenever possible, use a freshly opened bottle of dibutylchlorophosphine or purify the reagent immediately before use. |
| Inconsistent reaction yields between batches. | Variable Levels of Dibutylchlorophosphine Oxidation: The extent of oxidation can vary between different bottles of the reagent or even within the same bottle over time if not stored properly. | 1. Standardize Reagent Handling: Develop a consistent protocol for handling and dispensing dibutylchlorophosphine to minimize exposure to air. 2. Quantify Reagent Purity: Use ³¹P NMR to quantify the percentage of active dibutylchlorophosphine in each batch before use and adjust stoichiometry accordingly.[4] 3. Proper Storage: Store dibutylchlorophosphine under an inert atmosphere (e.g., in a glovebox or a sealed ampoule) and away from light. |
| Side products observed in the reaction mixture. | Reaction of Impurities: Dibutylphosphine oxide may not be entirely inert and could potentially undergo side reactions under certain conditions, although it is generally much less reactive. More likely, the altered stoichiometry due to the presence of the oxide leads to side reactions of other reagents. | 1. Purify the Reagent: If side products are consistently observed, purifying the dibutylchlorophosphine to remove the oxide is the most effective solution. 2. Re-evaluate Reaction Conditions: Consider if the reaction conditions (e.g., temperature, reaction time) could be promoting side reactions in the presence of the phosphine oxide. |
| Difficulty in purifying the desired product. | Co-elution with Dibutylphosphine Oxide: The polarity of dibutylphosphine oxide may be similar to your target molecule, making separation by column chromatography challenging.[13][14][15] | 1. Chemical Purification of the Crude Product: Consider methods to selectively remove the phosphine oxide from the crude reaction mixture. One common strategy for removing phosphine oxides is to form a metal salt complex that can be filtered off. For example, treatment with ZnCl₂ in a suitable solvent can precipitate the phosphine oxide.[12][16] 2. Optimize Chromatographic Conditions: Experiment with different solvent systems and stationary phases to improve the separation between your product and the phosphine oxide. |
Experimental Protocols
Protocol 1: Setting up a Reaction Under Inert Atmosphere using a Schlenk Line
This protocol outlines the fundamental steps for performing a reaction with dibutylchlorophosphine under a positive pressure of an inert gas (Nitrogen or Argon) using a Schlenk line.
Materials:
-
Schlenk flask and other necessary glassware (e.g., addition funnel, condenser)
-
Schlenk line with dual vacuum and inert gas manifolds
-
High-vacuum pump
-
Inert gas source (Nitrogen or Argon)
-
Heat gun
-
Septa, needles, and cannulas
Procedure:
-
Assemble and Dry Glassware: Assemble all glassware and dry it thoroughly in an oven (e.g., 120 °C for at least 4 hours) to remove any adsorbed water.
-
Flame-Drying under Vacuum: While hot, quickly assemble the glassware on the Schlenk line and evacuate it using the vacuum manifold. Gently heat the entire surface of the glassware with a heat gun under vacuum to drive off any residual moisture.
-
Inert Gas Purge: Backfill the apparatus with inert gas from the manifold. Repeat the vacuum/inert gas cycle three times to ensure a completely inert atmosphere.
-
Solvent and Reagent Transfer: Use degassed, anhydrous solvents. Transfer solvents and liquid reagents via a cannula or a gas-tight syringe under a positive pressure of inert gas.
-
Addition of Dibutylchlorophosphine: Dibutylchlorophosphine should be transferred from its storage vessel to the reaction flask using a gas-tight syringe or cannula under a positive flow of inert gas.
-
Maintaining Inert Atmosphere: Throughout the reaction, maintain a slight positive pressure of inert gas, which can be monitored with an oil bubbler attached to the exhaust of the Schlenk line.
Protocol 2: Degassing Solvents by the Freeze-Pump-Thaw Method
To minimize the presence of dissolved oxygen in your reaction solvent, the freeze-pump-thaw method is highly effective.
Materials:
-
Schlenk flask containing the solvent to be degassed
-
Schlenk line
-
High-vacuum pump
-
Liquid nitrogen
Procedure:
-
Freeze: Cool the Schlenk flask containing the solvent in a liquid nitrogen bath until the solvent is completely frozen.
-
Pump: With the solvent still frozen, open the flask to the vacuum manifold of the Schlenk line and evacuate the headspace for several minutes.
-
Thaw: Close the stopcock to the vacuum line and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it thaws.
-
Repeat: Repeat the freeze-pump-thaw cycle at least three times to ensure all dissolved gases have been removed.
-
Storage: After the final cycle, backfill the flask with an inert gas and store the degassed solvent under a positive pressure of inert gas.
Protocol 3: Monitoring Dibutylchlorophosphine Oxidation by ³¹P NMR
Procedure:
-
Sample Preparation: In a glovebox or under a stream of inert gas, carefully transfer a small aliquot of the dibutylchlorophosphine to be analyzed into a dry NMR tube. Dilute with a dry, deuterated solvent (e.g., CDCl₃, C₆D₆) that has been degassed.
-
Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.
-
Analysis: The dibutylchlorophosphine will exhibit a characteristic chemical shift. The presence of a second peak, typically downfield, is indicative of dibutylphosphine oxide. The relative integration of these two peaks can be used to determine the percentage of oxidation.
Visualization of Key Concepts
Workflow for Handling Dibutylchlorophosphine
Caption: Inert atmosphere reaction workflow.
Troubleshooting Logic for Oxidation Issues
Caption: Troubleshooting decision tree.
Advanced Preventative Measures
For extremely sensitive reactions where even trace amounts of oxygen can be detrimental, consider the following advanced strategies:
-
Use of Radical Inhibitors: The autoxidation of phosphines proceeds via a radical chain mechanism. The addition of a radical inhibitor, such as butylated hydroxytoluene (BHT), to the reaction mixture can help to quench radical intermediates and suppress the oxidation cascade.[17][18][19][20] However, the compatibility of the inhibitor with your specific reaction chemistry must be verified.
-
Glovebox Operations: For the highest level of protection against atmospheric oxygen and moisture, conducting the entire experimental setup and reaction within a glovebox is the gold standard. This provides a continuously controlled inert environment.
By understanding the inherent reactivity of dibutylchlorophosphine and diligently applying these preventative and troubleshooting strategies, researchers can significantly improve the reliability and success of their synthetic endeavors.
References
Sources
- 1. A New Phosphine for Efficient Free Radical Polymerization under Air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. magritek.com [magritek.com]
- 4. mdpi.com [mdpi.com]
- 5. Analysis of phospholipid molecular species in brain by (31)P NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 8. Gas chromatography-mass spectrometry determination method of (2, 4, 6-trimethylbenzoyl) diphenyl phosphine oxide - Eureka | Patsnap [eureka.patsnap.com]
- 9. Determination of bis(tributyltin) oxide by GC--MS with on-line hydride derivatization: application to drug substance analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pcliv.ac.uk [pcliv.ac.uk]
- 11. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Workup [chem.rochester.edu]
- 16. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The antioxidant butylated hydroxytoluene (BHT) inhibits the dioctanoylglycerol-evoked platelet response but potentiates that elicited by ionomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Understanding the impact of BHT inhibitor on the microstructure of spun-cast nanoporous films of PMMA exhibiting high surface areas [morressier.com]
Common mistakes in handling dibutylchlorophosphine in the laboratory
Welcome to the technical support center for the safe and effective handling of dibutylchlorophosphine. This guide is designed for researchers, scientists, and drug development professionals who utilize this highly reactive organophosphorus compound in their laboratory work. The following question-and-answer-based troubleshooting guides and FAQs are synthesized from safety data sheets, established laboratory protocols, and field-proven insights to ensure both scientific integrity and practical applicability.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and fundamental safety concerns regarding dibutylchlorophosphine.
Q1: What are the primary hazards associated with dibutylchlorophosphine?
A1: Dibutylchlorophosphine is a hazardous chemical that presents multiple risks. Its primary dangers are:
-
Corrosivity: It causes severe skin burns and eye damage upon contact.[1][2] The product is a corrosive material, and its effects can lead to serious injury, including blindness.[2]
-
Water Reactivity: It reacts violently with water and moisture. This reaction is highly exothermic and liberates toxic and flammable gases, such as hydrogen chloride (HCl) and potentially phosphine derivatives.[2][3]
-
Air Sensitivity: It is sensitive to air and must be handled and stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4]
-
Combustibility: It is a combustible liquid and should be kept away from heat, sparks, and open flames.[1][2]
Q2: Why is exposure to atmospheric moisture so critical to avoid?
A2: Exposure to moisture initiates a rapid hydrolysis reaction. The phosphorus-chlorine (P-Cl) bond in dibutylchlorophosphine is highly susceptible to nucleophilic attack by water. This reaction produces dibutylphosphinous acid and hydrochloric acid (HCl). The HCl generated is corrosive, and the heat from the exothermic reaction can vaporize the acid and other volatile components, creating a hazardous and corrosive aerosol. Furthermore, the phosphinous acid intermediate can undergo further complex reactions, including oxidation if air is present.
Part 2: Troubleshooting Guide - Common Mistakes & Solutions
This section provides a detailed breakdown of specific issues that can arise during experimental work, explaining the cause and providing a robust solution.
Issue 1: My reaction yield is consistently low, and I observe multiple unknown phosphorus signals in my ³¹P NMR.
Cause: This is a classic symptom of premature degradation of the dibutylchlorophosphine reagent, most commonly due to inadvertent exposure to air or moisture.
Troubleshooting Protocol:
-
Reagent Integrity Check:
-
Problem: The reagent may have been compromised before your use. Dibutylchlorophosphine should be a clear liquid. If it appears cloudy or has solid precipitates, it has likely hydrolyzed or oxidized.
-
Solution: Always use a fresh bottle or a properly stored aliquot from a reputable supplier. Visually inspect the reagent through the bottle before opening it in a glovebox or under inert gas flow.
-
-
Glassware Preparation:
-
Mistake: Using glassware that appears dry to the naked eye but contains adsorbed water on its surface.
-
Solution: All glassware must be rigorously dried before use. The recommended procedure is oven-drying at a minimum of 100°C for at least two hours or flame-drying under a vacuum.[5] Allow the glassware to cool to room temperature under a stream of dry inert gas (nitrogen or argon).
-
-
Inert Atmosphere Technique:
-
Mistake: Insufficient or improper inert atmosphere technique during reagent transfer or reaction setup. This can include small leaks in your Schlenk line or glovebox.
-
Solution: Ensure a positive pressure of high-purity inert gas. When using a Schlenk line, ensure all joints are well-greased and sealed. Use proper syringe or cannula transfer techniques.[6][7] Purge the syringe with inert gas before drawing up the liquid.
-
Logical Workflow: Ensuring Reagent and System Integrity
Caption: Workflow for preventing reagent degradation.
Issue 2: A violent exotherm or gas evolution occurs upon adding my substrate to the reaction mixture.
Cause: Your substrate or solvent contains residual water, leading to a rapid hydrolysis of the dibutylchlorophosphine.
Troubleshooting Protocol:
-
Solvent Purity:
-
Mistake: Using anhydrous solvent from a bottle that has been used multiple times and may have absorbed atmospheric moisture.
-
Solution: Use freshly distilled solvents or solvent from a solvent purification system (SPS). If using a sealed commercial bottle, use a dry syringe/cannula to pierce the septum and withdraw the required amount under inert gas pressure. Never leave a needle in the septum for an extended period.
-
-
Substrate Purity:
-
Mistake: Assuming a solid substrate is anhydrous without verification. Many organic compounds can be hygroscopic.
-
Solution: Dry your substrate before use. This can be done by drying in a vacuum oven, azeotropic distillation with a suitable solvent (e.g., toluene), or storing over a desiccant in a desiccator. If the substrate is a liquid, consider distilling it or passing it through a column of activated alumina or molecular sieves.
-
Part 3: Safety Protocols and Procedures
This section outlines mandatory safety equipment and step-by-step procedures for critical handling operations.
Q3: What is the mandatory Personal Protective Equipment (PPE) for handling dibutylchlorophosphine?
A3: A multi-layered approach to PPE is essential. The minimum required PPE includes:
| PPE Category | Specification | Rationale |
| Eye Protection | Tight-sealing safety goggles and a full-face shield.[2][8] | Protects against splashes of the corrosive liquid and potential violent reactions. |
| Hand Protection | Impervious chemical-resistant gloves (e.g., Butyl rubber, Neoprene). Consider wearing double gloves.[1][9] | Prevents skin contact with the corrosive material. Double-gloving provides additional protection. |
| Body Protection | A flame-resistant lab coat worn over clothing that fully covers the legs. A chemical-resistant apron is also recommended.[10][11] | Protects against splashes and potential fire hazards from this combustible and reactive chemical. |
| Respiratory | Use only under a chemical fume hood.[2][3] For emergencies or major spills, a self-contained breathing apparatus (SCBA) is required.[2] | Prevents inhalation of corrosive vapors and toxic gases released upon contact with moisture. |
| Footwear | Closed-toe shoes made of a chemical-resistant material.[8][9] | Protects feet from potential spills. |
Protocol 1: Safe Quenching of Residual Dibutylchlorophosphine
Quenching must be performed under a strictly controlled inert atmosphere to manage the heat and gas produced.
Step-by-Step Methodology:
-
Preparation:
-
Initial Quench (Alcohol):
-
Slowly, dropwise, add a less reactive alcohol like isopropanol via a syringe or dropping funnel.[12][13] Isopropanol reacts less violently than water.
-
Monitor the reaction rate and gas evolution. If the reaction becomes too vigorous, stop the addition immediately and allow it to subside before continuing.
-
-
Secondary Quench (Alcohol/Water Mixture):
-
Once the addition of isopropanol no longer produces a noticeable exotherm or gas evolution, switch to a 1:1 mixture of isopropanol and water.[12] Add this mixture slowly.
-
-
Final Quench (Water):
-
Neutralization and Workup:
-
Allow the mixture to warm to room temperature and stir for several hours to ensure complete quenching.[12]
-
The resulting mixture will be basic due to the formation of phosphinous acid salts. Neutralize carefully with a dilute acid (e.g., 1M HCl or citric acid) before proceeding with your experimental workup or waste disposal.
-
Logical Workflow: Quenching Procedure
Caption: Step-by-step logic for safely quenching reactive phosphines.
Part 4: Emergency Response
Immediate and correct action is critical in any emergency involving dibutylchlorophosphine.
Q4: What should I do in case of a spill?
A4: The response depends on the size of the spill.
-
Minor Spill (a few mL inside a fume hood):
-
Alert personnel in the immediate area.
-
Ensure you are wearing the full mandatory PPE.
-
Cover the spill with an inert absorbent material like dry sand, vermiculite, or a commercial spill absorbent.[14] DO NOT USE WATER OR COMBUSTIBLE MATERIALS LIKE PAPER TOWELS.
-
Carefully scoop the absorbed material into a dry, sealable container.
-
The container must be labeled as hazardous waste. Contact your institution's environmental health and safety (EHS) office for disposal procedures.[14]
-
-
Major Spill (outside a fume hood, or a large volume):
-
EVACUATE: Immediately alert everyone in the lab and evacuate the area.[15]
-
CONFINE: If safe to do so without risk of exposure, close the laboratory doors to confine the vapors.[15]
-
REPORT: Call your institution's emergency number (e.g., Public Safety, EHS) immediately. Provide details: your location, the chemical name, and the estimated quantity spilled.
-
Do not attempt to clean up a major spill yourself unless you are specifically trained and equipped for hazardous material response.
-
Q5: What is the first aid procedure for personal exposure?
A5: Speed is essential to minimize damage.
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Ingestion:
References
-
Di-tert-butylchlorophosphine Safety Data Sheet. (n.d.). LookChem. [Link]
-
Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. (2015). University of Notre Dame. [Link]
-
Guide for Chemical Spill Response. (n.d.). American Chemical Society. [Link]
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Standard Operating Procedure: Quenching and Disposal of t-ButylLithium. (n.d.). University of California, Santa Barbara. [Link]
-
Chemical Spill Procedures. (n.d.). Princeton University Environmental Health & Safety. [Link]
-
Chemical Spill Procedures. (n.d.). University of Toronto Environmental Health & Safety. [Link]
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Chemical Spill Response Procedure. (n.d.). University of Manitoba. [Link]
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Quenching and Disposal of Liquid Pyrophoric Materials. (n.d.). Environmental Health and Safety. [Link]
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Quenching Reactive Substances. (2006). Virginia Tech Chemistry Department. [Link]
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Quenching of Pyrophoric Materials. (2016). The Sarpong Group, UC Berkeley. [Link]
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Components of Personal Protective Equipment. (n.d.). Pesticide Environmental Stewardship. [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. [Link]
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Personal Protective Equipment (PPE). (n.d.). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
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Personal Protective Equipment. (n.d.). U.S. Environmental Protection Agency (EPA). [Link]
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Solid Phase Synthesis-- What are the major problems in the lab? (2018). Reddit. [Link]
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Air and Water Reactive Materials Fact Sheet. (n.d.). University of California, Los Angeles - Environmental Health & Safety. [Link]
-
Water-Reactive Chemicals. (n.d.). University of Montana. [Link]
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Technical Support Center: Improving Selectivity in Dibutylchlorophosphine Reactions
Welcome to the Technical Support Center for improving the selectivity of dibutylchlorophosphine reactions. This resource is designed for researchers, scientists, and professionals in drug development who utilize dibutylchlorophosphine in their synthetic workflows. Here, you will find practical, field-tested advice to troubleshoot common issues and enhance the desired product yield. Our guidance is rooted in established chemical principles and aims to provide you with the expertise to navigate the nuances of your experiments with confidence.
Frequently Asked Questions (FAQs)
Q1: My reaction of dibutylchlorophosphine with an organometallic reagent (Grignard or organolithium) is giving a low yield of the desired tertiary phosphine. What are the common causes?
A1: Low yields in these reactions typically stem from a few key factors:
-
Poor Quality of Reagents: Organometallic reagents are highly sensitive to air and moisture.[1][2] Contamination can significantly reduce the active concentration of your nucleophile. Similarly, dibutylchlorophosphine is susceptible to hydrolysis, which can compete with your desired reaction.[3][4]
-
Incorrect Stoichiometry: Inaccurate determination of the organometallic reagent's concentration can lead to either incomplete reaction or an excess of the nucleophile, which can complicate purification.
-
Side Reactions: The high basicity of organolithium and Grignard reagents can lead to deprotonation of acidic protons on your substrate or in the solvent, rather than the desired nucleophilic attack on the phosphorus atom.[2][5]
-
Suboptimal Reaction Temperature: These reactions are often exothermic.[6] Poor temperature control can lead to the formation of byproducts or decomposition of the reagents.[7][8]
Q2: I am observing the formation of significant amounts of a white solid byproduct that is insoluble in my organic solvent. What is it likely to be?
A2: The white solid is most likely the corresponding phosphine oxide, formed by the oxidation of your desired tertiary phosphine product. This can happen if the reaction is exposed to air during the workup or if the starting materials or solvent contain dissolved oxygen. Tertiary phosphines are readily oxidized, and this is a common challenge.
Q3: Can I use any ethereal solvent for my Grignard reaction with dibutylchlorophosphine?
A3: While diethyl ether and tetrahydrofuran (THF) are commonly used, the choice of solvent can influence the reaction's success.[2] THF is generally preferred for Grignard reagent formation due to its higher boiling point, which allows for gentle heating to initiate the reaction without significant loss of solvent.[6][9] However, be aware that organolithium reagents like n-BuLi can react with THF, especially at temperatures above -60°C.[10] For organolithium reactions, non-coordinating solvents like hexanes or toluene are often used, sometimes with the addition of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) to enhance reactivity.[10][11]
Q4: How can I accurately determine the concentration of my organolithium reagent before use?
A4: It is crucial to titrate organolithium reagents before use, as their concentration can change over time due to gradual decomposition.[10] A common method is the double titration with a known amount of a non-hygroscopic acid, such as diphenylacetic acid, in an appropriate solvent.[10]
Troubleshooting Guide
This guide provides a more in-depth look at specific problems you might encounter and offers detailed solutions.
Problem 1: Low Conversion of Dibutylchlorophosphine
You notice a significant amount of unreacted dibutylchlorophosphine in your reaction mixture after the allotted time.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Inactive Organometallic Reagent | The Grignard or organolithium reagent may have been partially or fully quenched by moisture or air.[1] | Ensure all glassware is rigorously dried, and all solvents are anhydrous. Perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen). Consider titrating your organolithium reagent immediately before use. |
| Insufficient Reaction Temperature | Some Grignard reactions require gentle heating to initiate.[6] | If the reaction has not started at room temperature, consider gently warming the mixture. However, monitor the temperature carefully to avoid runaway reactions. |
| Steric Hindrance | If the nucleophile you are adding is particularly bulky, the reaction may be sluggish.[6] | Consider switching from a Grignard reagent to a more reactive organolithium reagent.[12] The addition of a catalyst like copper(I) iodide (CuI) can sometimes facilitate the reaction with less reactive nucleophiles.[6] |
Problem 2: Formation of Multiple Byproducts
Your crude reaction mixture shows several spots on TLC or multiple peaks in GC-MS, indicating a lack of selectivity.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Over-addition of Nucleophile | Using a large excess of a highly reactive organometallic reagent can lead to side reactions. | Use a precise amount of the organometallic reagent (ideally 1.0-1.1 equivalents). Add the reagent slowly to the cooled solution of dibutylchlorophosphine to maintain a low instantaneous concentration of the nucleophile. |
| High Reaction Temperature | Elevated temperatures can provide the activation energy for undesired reaction pathways.[7][13] | Maintain a low reaction temperature, typically between -78°C and 0°C, especially during the addition of the organometallic reagent. Utilize an efficient cooling bath (e.g., dry ice/acetone). |
| Reaction with Solvent | Organolithium reagents can deprotonate ethereal solvents like THF at higher temperatures.[10] | If using an organolithium reagent, consider a non-coordinating solvent like hexanes or toluene. The addition of TMEDA can enhance reactivity in these solvents.[11][14] |
| Hydrolysis of Starting Material | If dibutylchlorophosphine is exposed to moisture, it can hydrolyze to dibutylphosphinous acid, which can then react differently.[3] | Handle dibutylchlorophosphine under anhydrous conditions and ensure the reaction solvent is dry. |
Workflow for Improving Selectivity
The following diagram illustrates a logical workflow for troubleshooting and optimizing the selectivity of your dibutylchlorophosphine reaction.
Caption: Troubleshooting workflow for enhancing reaction selectivity.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Tertiary Phosphine
This protocol provides a general method for the reaction of dibutylchlorophosphine with an organolithium reagent.
Materials:
-
Dibutylchlorophosphine
-
Organolithium reagent (e.g., n-butyllithium in hexanes)
-
Anhydrous solvent (e.g., THF or diethyl ether)
-
Schlenk line or glovebox for inert atmosphere
-
Dry glassware
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet.
-
Reagent Preparation: Dissolve dibutylchlorophosphine (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Addition of Nucleophile: Slowly add the organolithium reagent (1.05 equivalents) dropwise from the addition funnel over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quenching: Cool the reaction mixture to 0°C and slowly quench by adding degassed water or a saturated aqueous solution of ammonium chloride.
-
Work-up: Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Reaction Pathway Diagram
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- 14. Consequences of correlated solvation on the structures and reactivities of RLi-diamine complexes: 1,2-addition and alpha-lithiation reactions of imines by TMEDA-solvated n-butyllithium and phenyllithium - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Pyrophoric Byproducts of Dibutylchlorophosphine
Welcome to the technical support guide for handling dibutylchlorophosphine and its reactive byproducts. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent. Our goal is to provide you with the in-depth technical knowledge and field-proven protocols necessary to ensure safety and experimental success. We will move beyond simple steps to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Risks
This section addresses the fundamental questions regarding the pyrophoric nature of dibutylchlorophosphine and the byproducts formed during its use.
Q1: What is the chemical basis for the pyrophoric nature of dibutylchlorophosphine and its potential byproducts?
A: The pyrophoricity—the tendency to spontaneously ignite in air—stems from the high reactivity of the phosphorus (III) center in dibutylchlorophosphine.[1][2] The phosphorus atom has a lone pair of electrons that is readily attacked by atmospheric oxygen. This oxidation is a highly exothermic process, and the heat generated is sufficient to ignite the compound and any nearby flammable solvents.[3][4] Byproducts such as residual dibutylphosphine, which may be present as an impurity or formed in situ, are also pyrophoric for the same reason.
Q2: What are the primary reactive byproducts I should be concerned about?
A: Two main reaction pathways with air and moisture lead to the formation of hazardous byproducts:
-
Oxidation: Exposure to air (O₂) rapidly oxidizes the P(III) center to a P(V) state.[5][6] This can form a variety of phosphine oxides. While tertiary phosphine oxides (R₃PO) are generally stable, the oxidation of chlorophosphines or secondary phosphines can be complex and highly energetic.
-
Hydrolysis: Dibutylchlorophosphine reacts violently with water (hydrolysis), including atmospheric moisture. The P-Cl bond is readily cleaved to form dibutylphosphinous acid ((Bu)₂POH), which exists in equilibrium with its tautomer, dibutylphosphine oxide ((Bu)₂P(O)H).[5][7] This reaction also produces hydrochloric acid (HCl) gas, which is corrosive and can be observed as fumes when the compound is exposed to moist air.[8]
Q3: How can I visually identify that reactive byproducts are forming?
A: Visual cues are critical indicators of undesirable reactions. Be vigilant for:
-
Fuming: If the cap is removed from a bottle of dibutylchlorophosphine or if there is a leak in your apparatus, you will likely see white fumes. This is HCl gas being generated from the reaction with ambient moisture.[8]
-
Smoking or Sparks: The appearance of smoke, or in more serious cases, sparks, indicates that the material is reacting with oxygen and spontaneously igniting. This is a clear sign of pyrophoric activity.[3][9]
-
Solid Formation: The hydrolysis product, dibutylphosphine oxide, is a solid.[10] The appearance of unexpected white solids in your reaction or on contaminated surfaces can indicate unintentional hydrolysis.
Q4: What is the fundamental chemical strategy behind "quenching" these byproducts?
A: Quenching is a controlled neutralization process. The goal is to react the pyrophoric compound with a mild reagent to form a stable, non-pyrophoric product, managing the heat release to prevent a fire. The standard strategy involves a stepwise increase in the reactivity of the quenching agent:
-
Dilution: The process begins by diluting the reactive material in a high-boiling, non-reactive solvent (e.g., toluene or heptane). This helps to dissipate heat.
-
Mild Proton Source: A less reactive alcohol, like isopropanol, is added slowly at a low temperature (e.g., in an ice bath).[11][12] Isopropanol reacts less vigorously with the pyrophoric material than water, allowing for a controlled release of heat.[12]
-
More Reactive Proton Source: After the initial reaction subsides, a more reactive alcohol like methanol or ethanol may be added to ensure all highly reactive species are consumed.
-
Final Quench: Finally, water is added cautiously to hydrolyze any remaining less-reactive intermediates.[12] This step ensures the complete neutralization of all pyrophoric potential.
Part 2: Proactive Safety & Handling Protocols
Effective management of pyrophoric compounds is rooted in prevention. Adhering to strict handling protocols is non-negotiable.
Essential Safety Equipment & PPE
Before handling dibutylchlorophosphine, ensure the following are immediately accessible.
| Equipment / PPE | Rationale |
| Inert Atmosphere System | A glove box or a well-maintained Schlenk line is mandatory to prevent contact with air and moisture.[11][13] |
| Flame-Resistant (FR) Lab Coat | Standard cotton or polyester lab coats are flammable. An FR coat (e.g., Nomex) is essential. |
| Chemical Splash Goggles & Face Shield | Protects against splashes and the violent reactions that can occur.[14] |
| Chemically Resistant Gloves | Use heavy-duty, chemically resistant gloves (e.g., neoprene over nitrile). Inspect gloves for any punctures before use. |
| Class D Fire Extinguisher | For fires involving reactive metals and organometallics. DO NOT use a standard ABC or CO₂ extinguisher, which can exacerbate the fire.[4] |
| Sand or Powdered Lime (CaO) | Can be used to smother small spills or fires. Keep a container within arm's reach.[4] |
| Emergency Safety Shower/Eyewash | Must be accessible within 10 seconds of the work area.[11] |
Workflow for Safe Handling and Reaction Setup
This workflow illustrates the critical steps for minimizing byproduct formation and ensuring a safe reaction environment.
Caption: Workflow for safe handling of pyrophoric reagents.
Part 3: Troubleshooting Guides - Responding to Incidents
Even with careful planning, unexpected situations can arise. These guides provide clear, actionable steps for common problems.
Guide 1: Fumes or Smoke Observed from Reaction Vessel
Symptom: White smoke or fumes are seen near a septum, joint, or needle during addition.
Cause: A small leak has allowed the reagent or its vapor to contact atmospheric moisture and oxygen.
Immediate Action Protocol:
-
Do Not Panic. A small amount of fuming is manageable if addressed quickly.
-
Increase Inert Gas Flow: Slightly increase the positive pressure of nitrogen or argon to the apparatus. This will help to push out any intruding air and prevent more from entering.
-
Identify and Seal the Leak: If possible, identify the source of the leak. It may be a loose joint or a puncture in a septum. Apply vacuum grease to a joint or cover a punctured septum with another piece of rubber or Teflon tape if it can be done safely.
-
Prepare for Quenching: Have a container of dry sand or powdered lime ready in case the situation escalates to a fire.
-
Monitor Closely: If the fuming stops, you may proceed with your experiment while monitoring the potential leak point carefully. If it continues or worsens, the reaction should be aborted and quenched (See Guide 3).
Guide 2: Managing a Small Spill
Symptom: A small amount (a few mL) of dibutylchlorophosphine solution has spilled inside the fume hood.
Cause: Accidental drip during transfer or equipment failure.
Spill Response Protocol:
-
Alert Others: Immediately alert coworkers in the lab. Do not work alone.[13]
-
Smother the Spill: Immediately cover the spill with a generous amount of dry sand or powdered lime (calcium oxide).[4] This will absorb the liquid and control its reaction with the air. Do NOT use paper towels or other combustible materials.
-
Remove Other Flammables: Carefully remove any nearby flammable solvents or materials from the fume hood.[15]
-
Prepare for Quenching: Allow the smothered spill to sit for several minutes. Then, carefully scoop the sand/reagent mixture into a dry flask containing an inert solvent like toluene under a flow of nitrogen.
-
Execute Quench: Treat the resulting slurry as a pyrophoric residue and follow the detailed quenching protocol in Guide 3.
Guide 3: Standard Protocol for Quenching Residual Reagents and Byproducts
Objective: To safely neutralize residual dibutylchlorophosphine and any pyrophoric byproducts in a reaction flask after the experiment is complete.
Step-by-Step Methodology:
-
Work Environment: This entire procedure must be performed in a certified chemical fume hood.[12] Ensure the sash is as low as possible.
-
Inert Atmosphere: Ensure the reaction flask to be quenched is maintained under a positive pressure of an inert gas (Nitrogen or Argon) with an oil bubbler or similar outlet to prevent pressure buildup.[12][16]
-
Dilution & Cooling:
-
Dilute the reaction mixture/residue with an equal volume of a dry, high-boiling, non-reactive solvent (e.g., toluene, heptane). This helps dissipate heat.
-
Place the flask in an ice/water bath and allow it to cool to 0 °C.[12]
-
-
Stepwise Quenching:
-
Step A (Isopropanol): Using a syringe or dropping funnel, add isopropanol dropwise with vigorous stirring.[11] You may observe gas evolution. Add the isopropanol at a rate that maintains a manageable reaction and keeps the internal temperature low. Continue until gas evolution ceases upon addition.
-
Step B (Ethanol/Methanol): Once the reaction with isopropanol has subsided, switch to a more reactive alcohol like ethanol or methanol. Again, add dropwise until the reaction appears complete.
-
Step C (Water): Very slowly and cautiously, add water dropwise.[12] This final step will hydrolyze any remaining phosphinous species. Be prepared for renewed gas evolution.
-
-
Final Stir: Once the addition of water causes no further reaction, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for at least 2 hours to ensure the quench is complete.[16]
-
Neutralization and Disposal: The resulting mixture can now be prepared for disposal. Neutralize any excess acid (from HCl byproduct) with a base like sodium bicarbonate, if necessary, before packaging it as hazardous waste.
Caption: Controlled quenching protocol for pyrophoric residues.
Part 4: Chemical Transformation Pathways
Understanding the chemical changes that lead to hazardous byproducts is key to preventing their formation.
Caption: Formation of byproducts from Dibutylchlorophosphine.
References
-
Wikipedia. (n.d.). Phosphine oxides. Retrieved January 21, 2026, from [Link]
-
Wild, A., et al. (2018). Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon. ACS Omega. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butylphosphine. PubChem Compound Database. Retrieved January 21, 2026, from [Link]
-
Wikipedia. (n.d.). Organophosphorus chemistry. Retrieved January 21, 2026, from [Link]
-
Grokipedia. (n.d.). Organophosphine. Retrieved January 21, 2026, from [Link]
-
ChemEurope.com. (n.d.). Organophosphorus. Retrieved January 21, 2026, from [Link]
-
Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - PYROPHORIC & WATER REACTIVE COMPOUNDS. Retrieved January 21, 2026, from [Link]
-
The Sarpong Group. (2016). Quenching of Pyrophoric Materials. University of California, Berkeley. Retrieved January 21, 2026, from [Link]
-
University of Waterloo. (2021). WORKING WITH PYROPHORIC COMPOUNDS. Retrieved January 21, 2026, from [Link]
-
UCLA Chemistry and Biochemistry. (n.d.). Procedures for Safe Use of Pyrophoric Liquid Reagents. Retrieved January 21, 2026, from [Link]
-
University of Notre Dame. (2015). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Di-tert-butylphosphine oxide. Request PDF. Retrieved January 21, 2026, from [Link]
-
GHS-LABEL.com. (n.d.). chemical label Dibutylchlorophosphine. Retrieved January 21, 2026, from [Link]
-
Royal Society of Chemistry. (2023). Chemical Science. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2025). A note on the preparation of chloro-dialkylphosphines. Retrieved January 21, 2026, from [Link]
-
Wikipedia. (n.d.). Diphenylphosphine oxide. Retrieved January 21, 2026, from [Link]
-
American Chemical Society. (1961). Chemistry of Chloromethylphosphinic Acid. I. Preparation and Alkaline Hydrolysis. Journal of the American Chemical Society. Retrieved January 21, 2026, from [Link]
-
Stanford Environmental Health & Safety. (n.d.). Information on Pyrophoric Compounds. Retrieved January 21, 2026, from [Link]
-
Princeton EHS. (n.d.). Pyrophoric Materials. Retrieved January 21, 2026, from [Link]
-
MDPI. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules. Retrieved January 21, 2026, from [Link]
-
National Center for Biotechnology Information. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. PubMed. Retrieved January 21, 2026, from [Link]
-
Organic Chemistry Portal. (2023). Synthesis of Phosphinic Amides from Chlorophosphines and Hydroxyl Amines via P(III) to P(V) Rearrangement. Retrieved January 21, 2026, from [Link]
-
Auburn University Risk Management & Safety. (n.d.). Pyrophoric Chemicals Overview. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2025). Anilinolysis of Diethyl Phosphinic Chloride in Acetonitrile. Retrieved January 21, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved January 21, 2026, from [Link]
-
UC San Diego. (2013). Pyrophoric Liquid Safety. YouTube. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2015). Nucleophilic Substitution Reactions of Bis(N,N-diethylamino) Phosphinic Chloride in Acetonitrile. Retrieved January 21, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of Dibutylchlorophosphine and Diphenylchlorophosphine
Introduction
In the realm of organophosphorus chemistry, chlorophosphines are indispensable intermediates for the synthesis of a vast array of compounds, including phosphine ligands, organocatalysts, flame retardants, and pharmaceuticals.[1][2] The reactivity of the phosphorus-chlorine (P-Cl) bond is paramount, governing the utility and reaction scope of these reagents. The nature of the organic substituents on the phosphorus atom profoundly influences this reactivity through a combination of electronic and steric effects.
This guide provides an in-depth, objective comparison of the reactivity of two representative chlorophosphines: Dibutylchlorophosphine, an alkyl-substituted phosphine, and Diphenylchlorophosphine, an aryl-substituted counterpart. By understanding the fundamental principles that dictate their behavior and examining supporting experimental methodologies, researchers, scientists, and drug development professionals can make more informed decisions in reagent selection and reaction design.
Core Molecular and Physical Properties
A foundational comparison begins with the intrinsic properties of each molecule. These characteristics not only define their physical handling but also provide initial clues into their potential chemical behavior.
| Property | Dibutylchlorophosphine | Diphenylchlorophosphine | Reference |
| Molecular Formula | C₈H₁₈ClP | C₁₂H₁₀ClP | [3] |
| Molar Mass | 180.66 g/mol | 220.63 g/mol | [3][4] |
| Appearance | Liquid | Colorless to yellow liquid | [1][3] |
| Boiling Point | 216-217 °C | 320 °C (lit.) | [3][5] |
| Density | 1.0267 g/cm³ | 1.229 g/mL at 25 °C (lit.) | [3][5] |
| Sensitivity | Spontaneously flammable in air | Reacts violently with water; Air & Moisture Sensitive | [5][6] |
Theoretical Framework: Key Factors Governing Reactivity
The observed reactivity of these chlorophosphines is not arbitrary; it is a direct consequence of the interplay between the electronic and steric properties of their butyl and phenyl substituents.
Caption: Factors influencing the reactivity of chlorophosphines.
Electronic Effects: The Decisive Factor
The primary distinction in reactivity stems from the electronic nature of the substituents.
-
Dibutylchlorophosphine: The butyl groups are alkyl chains, which are classic electron-donating groups due to the +I (positive inductive) effect. They push electron density towards the phosphorus atom. This increased electron density makes the phosphorus lone pair more available and thus more nucleophilic (or basic). Alkylphosphines are well-established as being better electron donors than arylphosphines.[7]
-
Diphenylchlorophosphine: The phenyl groups are fundamentally different. The sp² hybridized carbons of the benzene ring are more electronegative than the sp³ carbons of an alkyl chain, leading to an electron-withdrawing inductive effect.[7] Furthermore, the phosphorus lone pair can be delocalized into the π-system of the phenyl rings, reducing its availability. Consequently, the phosphorus atom in diphenylchlorophosphine is significantly more electron-poor and less nucleophilic. While arylphosphines are crucial in catalysis, they are generally inferior to alkylphosphines in terms of electron-donating properties.[8]
Steric Hindrance
Steric effects, which relate to the physical bulk of the substituents, also play a critical role in modulating reactivity by impeding the approach of other molecules to the reactive phosphorus center.[9][10]
-
Dibutylchlorophosphine: The n-butyl groups, while having four carbons each, are flexible chains. They can adopt conformations that minimize steric clash, allowing easier access for incoming nucleophiles or electrophiles.
-
Diphenylchlorophosphine: The two phenyl rings are rigid, planar structures that create significant steric bulk around the phosphorus atom. This "cone" of influence can hinder the approach of reactants, potentially slowing down reactions compared to a less hindered alkylphosphine.[7]
Experimental Protocol: A Comparative Study of Electrophilicity
To empirically validate the theoretical differences, a straightforward comparative experiment can be performed. The reaction of a chlorophosphine with an alcohol (alcoholysis) to form a phosphinite is an excellent model system. This reaction showcases the electrophilic character of the phosphorus atom as it is attacked by the nucleophilic oxygen of the alcohol. The reaction rate will serve as a direct measure of reactivity.
Objective: To compare the reaction rates of dibutylchlorophosphine and diphenylchlorophosphine with ethanol, monitored by ³¹P NMR spectroscopy.
Caption: Experimental workflow for comparing chlorophosphine reactivity.
Step-by-Step Methodology
Materials:
-
Dibutylchlorophosphine (Bu₂PCl)
-
Diphenylchlorophosphine (Ph₂PCl)[1]
-
Anhydrous Ethanol (EtOH)
-
Anhydrous Deuterated Chloroform (CDCl₃)
-
Triphenyl phosphate (internal standard)
-
NMR tubes with septa
-
Inert atmosphere glovebox or Schlenk line
-
Gas-tight syringes
Procedure:
-
Preparation (Inert Atmosphere): Due to the air and moisture sensitivity of chlorophosphines, all manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon).[1][5]
-
Sample Setup:
-
In a glovebox, add 0.5 mL of anhydrous CDCl₃ to two separate NMR tubes.
-
To Tube A , add 0.1 mmol of dibutylchlorophosphine.
-
To Tube B , add 0.1 mmol of diphenylchlorophosphine.
-
To each tube, add a small, known quantity of triphenyl phosphate as an internal standard for quantitative analysis.
-
-
Initial Measurement: Cap both tubes with septa, remove from the glovebox, and acquire an initial ³¹P NMR spectrum (time = 0) for each sample to confirm the chemical shift of the starting materials.
-
Reaction Initiation: Using a gas-tight syringe, rapidly inject 0.11 mmol (1.1 equivalents) of anhydrous ethanol into Tube A . Immediately begin acquiring time-course ³¹P NMR spectra.
-
Repeat step 4 for Tube B .
-
Data Acquisition: Continue to acquire spectra at regular intervals (e.g., every 5 minutes for 1-2 hours or until one reaction reaches completion).
Expected Results and Interpretation
The reaction progress is monitored by observing the disappearance of the starting chlorophosphine signal and the appearance of the corresponding ethyl phosphinite product signal in the ³¹P NMR spectrum.
| Compound | Starting Material (R₂PCl) ³¹P δ (ppm) | Product (R₂POEt) ³¹P δ (ppm) | Expected Reaction Rate |
| Dibutylchlorophosphine | ~125-130 | ~115-120 | Fast |
| Diphenylchlorophosphine | ~80-83 | ~110-115 | Slow |
By plotting the percentage of product formed against time, a clear visual comparison of the reaction rates can be made. The reaction with dibutylchlorophosphine is expected to proceed significantly faster, reaching completion in a much shorter timeframe than the reaction with diphenylchlorophosphine. This outcome would provide direct experimental evidence that the alkyl-substituted phosphine is more reactive towards nucleophilic attack.
Reactivity Towards Oxidation
Both compounds are readily oxidized by air, but the mechanisms and practical implications differ slightly.[1]
-
Dibutylchlorophosphine: As a pyrophoric liquid, it can ignite spontaneously upon exposure to air.[6] This extreme reactivity is due to the high electron density on the phosphorus atom, making it highly susceptible to attack by oxygen. The oxidation product is dibutylphosphinic chloride (Bu₂P(O)Cl).
-
Diphenylchlorophosphine: While still air-sensitive, it is not typically pyrophoric. It oxidizes to form diphenylphosphinic chloride (Ph₂P(O)Cl). The lower electron density on the phosphorus atom makes it kinetically more stable towards oxidation than its alkyl counterpart, though it still requires handling under inert conditions.
Applications as a Reflection of Reactivity
The distinct reactivities of Bu₂PCl and Ph₂PCl dictate their primary applications in synthesis.
-
Diphenylchlorophosphine (Ph₂PCl): Its moderate reactivity and the stability of the resulting phosphines make it a cornerstone reagent for ligand synthesis. It is widely used to introduce the diphenylphosphino (Ph₂P) group into molecules to create ligands for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) and other areas of catalysis.[1][11]
-
Dibutylchlorophosphine (Bu₂PCl): Its high reactivity makes it suitable for synthesizing highly electron-rich, basic alkylphosphine ligands. These ligands are valuable in specific catalytic applications where strong electron donation is required to activate a metal center. It also serves as a precursor for various other organophosphorus compounds where a rapid and complete reaction is desired.
Conclusion
The comparison between dibutylchlorophosphine and diphenylchlorophosphine offers a clear and instructive example of how substituent effects dictate chemical reactivity in organophosphorus chemistry.
-
Dibutylchlorophosphine is the more reactive species. Its reactivity is driven by the electron-donating nature of the butyl groups, which increases the nucleophilicity of the phosphorus atom and the lability of the P-Cl bond. This is, however, coupled with greater air sensitivity.
-
Diphenylchlorophosphine is less reactive but highly versatile. Its reactivity is tempered by the electron-withdrawing and sterically bulky phenyl groups. This moderation makes it an exceptionally useful and controllable reagent for the synthesis of a wide range of widely used phosphine ligands.
For the practicing scientist, the choice between these two reagents is a choice between high reactivity and controlled, versatile functionality. Understanding these core differences is essential for the successful design and execution of synthetic strategies in research and development.
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A Researcher's Guide to 31P NMR Spectroscopy for the Validation of Dibutylchlorophosphine Reaction Products
For researchers, scientists, and drug development professionals, the precise characterization of reaction products is paramount. In the realm of organophosphorus chemistry, particularly when dealing with reactive species like dibutylchlorophosphine, robust analytical techniques are not just beneficial, they are essential. This guide provides an in-depth comparison of analytical methods and a detailed protocol for utilizing ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy as a primary validation tool.
The phosphorus-31 (³¹P) nucleus is a powerful probe for molecular structure and purity.[1][2] With a natural abundance of 100% and a high gyromagnetic ratio, ³¹P NMR offers excellent sensitivity, allowing for the rapid and reliable characterization of phosphorus-containing compounds.[1][2][3][4] This technique is particularly advantageous due to the wide chemical shift range of the ³¹P nucleus, which minimizes signal overlap and simplifies spectral interpretation.[3][5]
Why ³¹P NMR is the Superior Choice for Monitoring Dibutylchlorophosphine Reactions
While other analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and proton/carbon NMR (¹H/¹³C NMR) have their merits, ³¹P NMR stands out for its direct and unambiguous observation of the phosphorus center. Dibutylchlorophosphine is a versatile reagent, but its reactivity also makes it susceptible to oxidation and hydrolysis.[4] Monitoring the transformation of the phosphorus atom is therefore the most direct way to validate the success of a reaction and identify byproducts.
Comparison with Other Techniques:
-
GC-MS: While sensitive, GC-MS can be challenging for reactive or non-volatile organophosphorus compounds. Derivatization is often required, adding complexity and potential for side reactions. Furthermore, extensive isobaric interference can complicate mass spectrometry data for phospholipid mixtures.[6]
-
¹H and ¹³C NMR: These techniques provide valuable information about the organic backbone of the molecule. However, for organophosphorus compounds, the signals from the alkyl groups can be complex and overlapping, making it difficult to definitively identify changes at the phosphorus center.[7]
-
³¹P NMR: This method directly probes the phosphorus nucleus, providing a clear and often simple spectrum where each distinct phosphorus environment gives rise to a unique signal.[2][3] This makes it an ideal tool for tracking the conversion of dibutylchlorophosphine to its various derivatives.
Understanding the ³¹P NMR Landscape of Dibutylchlorophosphine and Its Derivatives
The chemical shift (δ) in a ³¹P NMR spectrum is highly sensitive to the electronic environment of the phosphorus atom.[1] Dibutylchlorophosphine, a trivalent phosphorus compound, will have a characteristic chemical shift that is significantly different from its pentavalent oxidation or substitution products.
Table 1: Typical ³¹P NMR Chemical Shift Ranges for Dibutylchlorophosphine and Potential Reaction Products
| Compound Type | Example Structure | Typical ³¹P Chemical Shift (δ, ppm) |
| Chlorophosphine | (CH₃CH₂CH₂CH₂)₂PCl | ~120 - 225 |
| Phosphine Oxide | (CH₃CH₂CH₂CH₂)₂P(O)R | ~20 - 60 |
| Phosphonium Salt | [(CH₃CH₂CH₂CH₂)₂PR₂]⁺X⁻ | ~-5 - 30 |
| Phosphite | (CH₃CH₂CH₂CH₂)₂POR | ~127 |
Note: Chemical shifts are relative to an external standard of 85% H₃PO₄ (0 ppm). The exact chemical shift will depend on the specific substituents and solvent.[1][8]
The oxidation of phosphines to phosphine oxides is a common side reaction that is easily monitored by ³¹P NMR.[9][10] The significant downfield shift observed upon oxidation provides a clear diagnostic marker for the presence of this impurity.[2][11]
Experimental Protocol: A Self-Validating System for Reaction Monitoring
This protocol is designed to ensure accurate and reproducible results, providing a trustworthy assessment of your reaction's outcome.
Part 1: Sample Preparation
-
Aliquot Collection: At desired time points, carefully extract a representative aliquot (approximately 0.1 - 0.5 mL) from the reaction mixture under an inert atmosphere to prevent adventitious oxidation.
-
Solvent Selection: Dissolve the aliquot in a suitable deuterated solvent (0.6-0.7 mL).[12] For many organophosphorus compounds, chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are good choices.[3][7] Non-protic solvents are recommended to avoid deuterium exchange, especially when analyzing compounds with exchangeable protons.[3]
-
Internal Standard: For quantitative analysis (qNMR), add a known amount of a suitable internal standard.[12] Triphenyl phosphate or a similar stable organophosphorus compound with a chemical shift that does not overlap with the analytes is often used.[3] Alternatively, an external standard, such as a sealed capillary of phosphoric acid, can be used.[8]
-
Filtration: If the sample contains suspended solids, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[8][12]
Part 2: NMR Data Acquisition
-
Instrument Setup: Use a spectrometer equipped with a multinuclear probe tuned to the ³¹P frequency.
-
Decoupling: For routine analysis, acquire the spectrum with proton decoupling (³¹P{¹H}) to simplify the spectrum by collapsing phosphorus-proton couplings.[5]
-
Quantitative Parameters: For accurate quantification, it is crucial to ensure complete relaxation of the phosphorus nuclei between pulses. This is achieved by using a sufficient relaxation delay (typically 5 times the longest T₁ relaxation time). Inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate integration.[5]
-
Referencing: The spectrum should be referenced to an external standard of 85% phosphoric acid at 0 ppm.[1][8]
Visualizing Reaction Pathways with ³¹P NMR
The following diagram illustrates the typical reaction pathways of dibutylchlorophosphine and the corresponding changes in the ³¹P NMR spectrum.
Caption: Reaction pathways of dibutylchlorophosphine and product ³¹P NMR shifts.
Data Interpretation and Validation
A successful reaction will show the disappearance of the starting dibutylchlorophosphine signal and the appearance of a new signal in the expected region for the desired product. The presence of signals in other regions can indicate the formation of byproducts, such as the phosphine oxide. By integrating the signals, the relative amounts of starting material, product, and byproducts can be determined, providing a quantitative measure of the reaction's conversion and purity.[3]
Conclusion
³¹P NMR spectroscopy is an indispensable tool for any researcher working with organophosphorus compounds like dibutylchlorophosphine. Its sensitivity, wide chemical shift range, and direct observation of the phosphorus nucleus make it a superior method for reaction validation compared to other analytical techniques.[2][3][5] By following a robust experimental protocol, researchers can obtain reliable and quantitative data, ensuring the integrity of their synthetic work and accelerating the pace of discovery in chemical and pharmaceutical development.
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A Strategic Guide to Ligand Selection: Unveiling the Advantages of Dibutylchlorophosphine in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the nuanced world of transition metal catalysis, the choice of phosphine ligand is a critical determinant of reaction efficiency, selectivity, and overall success. While bulky, electron-rich ligands such as di-tert-butylchlorophosphine have carved out a significant role in modern synthetic chemistry, a deeper understanding of ligand effects reveals that a less sterically hindered analogue, dibutylchlorophosphine, offers distinct advantages in specific contexts. This guide provides a comprehensive comparison, grounded in mechanistic principles and supported by experimental insights, to empower researchers in making informed ligand selections for their catalytic systems.
The Fundamental Trade-off: Steric Hindrance vs. Accessibility
The primary distinction between dibutylchlorophosphine and di-tert-butylchlorophosphine lies in the steric bulk of the alkyl substituents on the phosphorus atom. The n-butyl groups of dibutylchlorophosphine are significantly less sterically demanding than the bulky tert-butyl groups of its counterpart. This fundamental difference in molecular architecture has profound implications for the ligand's coordination chemistry and its performance in catalytic cycles.
| Parameter | Dibutylphosphine | Di-tert-butylphosphine |
| Tolman Cone Angle (θ) | ~132° | ~182° |
| pKa (of conjugate acid) | ~8.43 | ~11.4 |
Table 1: Comparison of Steric and Electronic Parameters. The Tolman cone angle is a measure of the steric bulk of a phosphine ligand, while the pKa of the conjugate acid reflects its electron-donating ability.
The larger Tolman cone angle of di-tert-butylphosphine-derived ligands is often advantageous in promoting the formation of monoligated, coordinatively unsaturated metal centers, which can be highly reactive in processes like oxidative addition.[1] However, this extreme steric bulk can also hinder substrate approach and, in some cases, lead to catalyst decomposition pathways. In contrast, the more moderate steric profile of dibutylchlorophosphine offers a compelling balance, providing sufficient steric influence to promote key catalytic steps without unduly restricting access to the metal center.
Advantages in Action: Where Dibutylchlorophosphine Excels
While direct, head-to-head comparative studies are not always prevalent in the literature, the principles of ligand effects allow us to identify specific scenarios where dibutylchlorophosphine is poised to outperform its bulkier relative.
Enhanced Reactivity with Sterically Demanding Substrates
In cross-coupling reactions involving sterically hindered aryl halides or nucleophiles, the bulky nature of di-tert-butylphosphine-based ligands can become a significant liability. The steric clash between the ligand and the substrate can impede the oxidative addition or transmetalation steps of the catalytic cycle, leading to lower yields and slower reaction rates.
Dibutylchlorophosphine, with its smaller steric footprint, can create a more accessible catalytic pocket, allowing for more efficient coupling of sterically demanding partners. This is particularly relevant in the synthesis of complex, multi-substituted aromatic compounds, which are common motifs in pharmaceutical drug candidates.
Facilitating Reductive Elimination
While bulky ligands are known to promote reductive elimination, the process can be sensitive to the overall steric environment around the metal center. In some instances, the extreme bulk of di-tert-butylphosphine ligands can distort the geometry of the transition state for reductive elimination, thereby increasing the activation barrier. The more flexible and less imposing nature of dibutylphosphine ligands can allow for a more favorable transition state geometry, leading to faster and more efficient product formation.
Improved Catalyst Stability and Longevity
The n-butyl groups of dibutylchlorophosphine, while less bulky, are also less prone to certain decomposition pathways, such as cyclometalation, which can be observed with highly hindered phosphine ligands. This can translate to a more robust and longer-lived catalyst, a critical factor in process development and large-scale synthesis.
Experimental Workflow: Synthesis of Phosphine Ligands
The synthesis of both dibutylchlorophosphine and di-tert-butylchlorophosphine can be achieved through the reaction of phosphorus trichloride (PCl₃) with the corresponding Grignard reagent. The following protocols outline the general procedures.
Synthesis of Dibutylchlorophosphine
Caption: Synthesis of Di-tert-butylchlorophosphine.
Protocol:
-
To a solution of phosphorus trichloride in anhydrous diethyl ether at -78 °C, add two equivalents of tert-butylmagnesium chloride in THF dropwise.
-
After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 12 hours.
-
The reaction is quenched by the addition of a saturated solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo.
-
The resulting crude product is purified by vacuum distillation to yield di-tert-butylchlorophosphine.
Mechanistic Insights: The Role of Ligand Sterics in Oxidative Addition
The oxidative addition of an aryl halide to a low-valent palladium center is often the rate-determining step in many cross-coupling reactions. The steric and electronic properties of the phosphine ligand play a crucial role in modulating the energy barrier of this step.
Caption: Oxidative Addition with Different Ligands.
With a less sterically demanding ligand like dibutylphosphine, the approach of the aryl halide to the palladium center is less impeded, potentially leading to a lower activation energy for oxidative addition, especially with bulky substrates. Conversely, the significant steric shield provided by di-tert-butylphosphine can create a higher energy transition state due to increased steric repulsion with the incoming aryl halide.
Conclusion: A Nuanced Approach to Ligand Selection
The choice between dibutylchlorophosphine and di-tert-butylchlorophosphine is not a matter of universal superiority but rather a strategic decision based on the specific demands of the chemical transformation. While di-tert-butylchlorophosphine remains a powerful tool for activating unreactive substrates, the advantages of dibutylchlorophosphine in terms of accessibility for sterically hindered substrates, potentially more facile reductive elimination, and enhanced catalyst stability should not be overlooked. By understanding the interplay of steric and electronic effects, researchers can move beyond a "one-size-fits-all" approach to ligand selection and unlock new efficiencies in their catalytic endeavors.
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Tolman, C. A. (1977). Steric Effects of Phosphorus Ligands in Organometallic Chemistry and Homogeneous Catalysis. Chemical Reviews, 77(3), 313–348. [Link]
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A Comparative Guide to Catalysts Derived from Dibutylchlorophosphine for Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is a critical decision that profoundly influences the efficiency, selectivity, and overall success of synthetic campaigns. This guide offers a comparative analysis of a hypothetical catalyst system derived from dibutylchlorophosphine, juxtaposed with well-established, high-performance phosphine ligand-based catalysts. By examining the structural and electronic properties of these ligands, we can project the performance of dibutylchlorophosphine-derived catalysts in key cross-coupling reactions and provide a rationale for catalyst selection in specific synthetic contexts.
Introduction: The Role of Phosphine Ligands in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[1][2] The efficacy of these transformations is critically dependent on the nature of the phosphine ligand coordinated to the palladium center. The ligand's steric and electronic properties govern the stability and reactivity of the catalytic species throughout the catalytic cycle.[3]
Bulky, electron-rich phosphine ligands are known to promote the crucial oxidative addition step and facilitate the final reductive elimination, leading to higher catalytic activity and the ability to couple challenging substrates, such as aryl chlorides.[1][4] This guide will focus on a comparative study of a hypothetical catalyst derived from dibutylchlorophosphine against two commercially successful, sterically hindered phosphine-based catalyst systems.
Our comparative analysis will center on the following ligands:
-
Di(n-butyl)arylphosphine (Hypothetical): A ligand synthesized from dibutylchlorophosphine. The two n-butyl chains offer moderate steric bulk and electron-donating character.
-
Tri-tert-butylphosphine (P(t-Bu)₃): A highly effective and widely used ligand known for its significant steric hindrance and strong electron-donating properties.[5]
-
cataCXium® A (Di(1-adamantyl)-n-butylphosphine): A state-of-the-art ligand featuring extremely bulky adamantyl groups, which imparts exceptional activity and stability to the palladium catalyst.[6][7]
Synthesis of Phosphine Ligands
The synthesis of phosphine ligands is a crucial step in the development of new catalytic systems. The general approach involves the reaction of a chlorophosphine with an organometallic reagent.
General Synthesis of Dialkylarylphosphines
The synthesis of a dialkylarylphosphine ligand, such as our hypothetical di(n-butyl)arylphosphine, would typically involve the reaction of dibutylchlorophosphine with an aryl Grignard or organolithium reagent. This modular approach allows for the introduction of various aryl groups, enabling the fine-tuning of the ligand's electronic and steric properties.
Experimental Protocol: Synthesis of a Hypothetical Di(n-butyl)arylphosphine
-
Preparation of the Organometallic Reagent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), the desired aryl halide (1.0 eq.) is dissolved in an anhydrous ether solvent (e.g., THF or diethyl ether). Magnesium turnings (1.2 eq.) are added, and the mixture is stirred. Activation of the magnesium may be required (e.g., using a crystal of iodine or 1,2-dibromoethane). The reaction is typically initiated with gentle heating and then maintained at a suitable temperature until the magnesium is consumed.
-
Phosphination: The freshly prepared Grignard reagent is cooled to 0 °C. Dibutylchlorophosphine (1.0 eq.) is added dropwise via syringe.
-
Reaction and Work-up: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the di(n-butyl)arylphosphine ligand.
Synthesis of Alternative Ligands
-
Tri-tert-butylphosphine (P(t-Bu)₃): This ligand is commercially available but can be synthesized by the reaction of tert-butylmagnesium chloride with phosphorus trichloride. Its synthesis is well-established and has been optimized for large-scale production.
-
cataCXium® A: The synthesis of this ligand is more complex due to the bulky adamantyl groups. It is typically prepared by reacting di(1-adamantyl)phosphine with an n-butyl halide in the presence of a strong base. The di(1-adamantyl)phosphine precursor is synthesized from 1-adamantyl bromide and phosphorus trichloride.[6]
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The choice of phosphine ligand significantly impacts the reaction's efficiency, especially when using less reactive aryl chlorides as substrates.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The steric bulk of the phosphine ligand plays a crucial role in promoting the formation of the active monoligated Pd(0) species, which readily undergoes oxidative addition. Furthermore, bulky ligands accelerate the reductive elimination step, leading to faster product formation.
Expected Performance and Experimental Data
Based on the steric profiles of the ligands, we can predict the relative performance of the corresponding catalysts.
-
Di(n-butyl)arylphosphine (Hypothetical): The n-butyl groups provide less steric bulk compared to tert-butyl or adamantyl groups. This may result in a slower rate of oxidative addition and reductive elimination, particularly with challenging substrates. Consequently, higher catalyst loadings or longer reaction times might be necessary to achieve high yields.
-
Tri-tert-butylphosphine (P(t-Bu)₃): The significant steric bulk of the three tert-butyl groups creates a highly active catalyst that is effective for a wide range of substrates, including aryl chlorides.
-
cataCXium® A: The extremely bulky adamantyl groups of cataCXium® A lead to exceptionally high catalytic activity, often allowing for very low catalyst loadings and reactions at room temperature.[7]
Table 1: Comparative Performance in a Model Suzuki-Miyaura Reaction (Aryl Chloride + Phenylboronic Acid)
| Catalyst/Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / Di(n-butyl)arylphosphine | 1-2 (Predicted) | 80-100 | 12-24 | Moderate to High | - |
| Pd(OAc)₂ / P(t-Bu)₃ | 0.5-1 | Room Temp - 80 | 2-12 | >95 | [5] |
| Pd(OAc)₂ / cataCXium® A | 0.005-0.1 | Room Temp - 60 | 1-6 | >98 | [7] |
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines.[2] Similar to the Suzuki-Miyaura coupling, the choice of phosphine ligand is critical for achieving high efficiency.
Mechanistic Considerations
The catalytic cycle for the Buchwald-Hartwig amination also involves oxidative addition, followed by amine coordination and deprotonation, and finally, reductive elimination to form the C-N bond.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Bulky, electron-donating ligands are essential for promoting the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.
Expected Performance and Experimental Data
The trend in catalytic activity observed in the Suzuki-Miyaura coupling is expected to be similar in the Buchwald-Hartwig amination.
-
Di(n-butyl)arylphosphine (Hypothetical): The moderate steric bulk may lead to a less efficient catalyst compared to those with bulkier ligands, potentially requiring more forcing conditions for the coupling of challenging substrates.
-
Tri-tert-butylphosphine (P(t-Bu)₃): This ligand provides a highly active catalyst for the amination of a broad range of aryl halides with various amines.
-
cataCXium® A: The exceptional steric bulk of cataCXium® A results in a highly active and versatile catalyst for C-N bond formation, often with very low catalyst loadings.[8]
Table 2: Comparative Performance in a Model Buchwald-Hartwig Amination (Aryl Chloride + Amine)
| Catalyst/Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / Di(n-butyl)arylphosphine | 1-2 (Predicted) | 100-120 | 12-24 | Moderate to High | - |
| Pd(dba)₂ / XPhos | 1.5 | Reflux | 6 | 94 | [9] |
| Pd(OAc)₂ / cataCXium® A | 0.5-1 | 100 | 4-16 | >90 | [8] |
Conclusion and Recommendations
A hypothetical di(n-butyl)arylphosphine ligand is expected to form a moderately active palladium catalyst. While likely effective for the coupling of aryl bromides and iodides, it may require higher catalyst loadings and more forcing conditions to achieve high yields with less reactive aryl chlorides, when compared to catalysts bearing bulkier phosphine ligands.
For routine and challenging cross-coupling reactions, especially in the context of drug discovery and process development where efficiency and broad substrate scope are paramount, the use of well-established, sterically demanding ligands such as tri-tert-butylphosphine and cataCXium® A is highly recommended. These ligands have a proven track record of delivering high performance across a wide range of substrates under mild conditions.
The development of new phosphine ligands continues to be an active area of research. While a catalyst derived from dibutylchlorophosphine may offer a cost-effective alternative for specific, less demanding applications, the superior performance of catalysts based on bulkier phosphines justifies their use in most synthetic endeavors. Further experimental investigation into the catalytic activity of dibutylchlorophosphine-derived ligands would be valuable to fully delineate their potential and limitations.
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The Science Behind CataCXium A Pd G3: Structure, Activation, and Application. (n.d.). Retrieved from [Link]
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Spokoyny, A. M., et al. (2018). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions, 47(5), 1558-1562. [Link]
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Buchwald–Hartwig amination. (2023, November 29). In Wikipedia. [Link]
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A Senior Application Scientist's Guide to Spectroscopic Confirmation of Dibutylchlorophosphine Derivatives
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In the realms of synthetic chemistry and drug development, the unambiguous structural elucidation of organophosphorus compounds is not merely a procedural step, but a foundational requirement for safety, efficacy, and reproducibility. Dibutylchlorophosphine and its derivatives are valuable synthetic intermediates, but their inherent reactivity and the potential for side-reactions demand rigorous analytical confirmation. This guide provides a comprehensive comparison of spectroscopic methods, grounded in established principles and experimental data, to equip researchers with a robust framework for structural verification.
The Primacy of Phosphorus-31 NMR: The Definitive Starting Point
For any analysis involving an organophosphorus compound, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and informative technique.[1][2] With a natural abundance of 100% and a wide chemical shift range, the ³¹P nucleus provides a clear and sensitive window into its chemical environment.[1]
Expertise & Experience: The chemical shift (δ) in a ³¹P NMR spectrum is exquisitely sensitive to the oxidation state, coordination number, and bonding of the phosphorus atom. For trivalent P(III) compounds like dibutylchlorophosphine, the signal appears in a distinct downfield region, typically far removed from the signals of potential pentavalent P(V) oxidation byproducts such as dibutylphosphinic chloride or dibutylphosphine oxide. This initial ³¹P NMR experiment is, therefore, the most critical first step to confirm that the desired P(III) species has been synthesized.
A proton-decoupled ³¹P NMR spectrum of a pure dibutylchlorophosphine sample will ideally show a single sharp singlet.[3] The exact chemical shift is influenced by the solvent and concentration but is highly characteristic.
Experimental Protocol: ³¹P NMR Spectroscopy
-
Sample Preparation: Dissolve 15-25 mg of the dibutylchlorophosphine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) within a 5 mm NMR tube. Anhydrous solvents are recommended due to the reactivity of the P-Cl bond.
-
Instrumentation: Utilize a multinuclear NMR spectrometer equipped with a broadband probe tuned to the ³¹P frequency (e.g., approximately 162 MHz on a 400 MHz instrument).
-
Acquisition Parameters:
-
Employ a standard single-pulse experiment with proton decoupling.
-
Reference the chemical shift scale to an external standard of 85% H₃PO₄ (δ = 0.0 ppm).[1][2]
-
Ensure a sufficient relaxation delay (typically 5-10 seconds for P(III) compounds) to allow for accurate integration if quantifying mixtures.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
Comparative Data for Dibutylchlorophosphine and Related Compounds
| Compound | Phosphorus Oxidation State | Typical ³¹P Chemical Shift (δ, ppm) |
| Dibutylchlorophosphine | P(III) | ~120 - 125 |
| Dibutylphosphine | P(III) | ~ -45 |
| Dibutylphosphine oxide | P(V) | ~ +45 - +55 |
| Dibutylphosphinic chloride | P(V) | ~ +70 - +80 |
Note: These are approximate values and can vary based on solvent and other experimental conditions.
Elucidating the Alkyl Framework: ¹H and ¹³C NMR Spectroscopy
While ³¹P NMR confirms the identity of the phosphorus center, ¹H and ¹³C NMR are indispensable for verifying the structure of the butyl substituents and their attachment to the phosphorus atom.[4][5]
Key Diagnostic Features:
-
¹H NMR: The protons on the carbon atom directly bonded to phosphorus (the α-protons) will be split by the ³¹P nucleus, resulting in a characteristic multiplet. The magnitude of this two-bond coupling constant (²JP-H) is typically in the range of 5-15 Hz. The remaining protons of the butyl chains will appear as more conventional multiplets, showing standard proton-proton couplings.
-
¹³C NMR: In a proton-decoupled ¹³C NMR spectrum, the carbon atoms of the butyl groups will appear as doublets due to coupling with the ³¹P nucleus. The one-bond coupling (¹JP-C) for the α-carbon is the largest, with the magnitude of the coupling constant decreasing with distance from the phosphorus atom (¹JP-C > ²JP-C > ³JP-C).[1]
Integrated NMR Analysis Workflow
Caption: Integrated workflow for NMR-based structural confirmation.
Corroborative Evidence: FTIR and Mass Spectrometry
While NMR spectroscopy provides the most detailed structural information, Fourier Transform Infrared (FTIR) spectroscopy and Mass Spectrometry (MS) offer rapid and valuable complementary data.
Functional Group Identification with FTIR
FTIR spectroscopy is a powerful tool for identifying the presence of specific chemical bonds and functional groups.[6][7][8] For dibutylchlorophosphine, the key vibrational band of interest is the P-Cl stretch.
-
P-Cl Stretch: A medium to strong absorption in the 435-605 cm⁻¹ region is characteristic of the P-Cl bond.[9] The absence of a strong absorption band in the 1150-1250 cm⁻¹ range is also crucial, as this would indicate the presence of a P=O double bond, a marker for the unwanted phosphine oxide byproduct.[10]
Molecular Weight and Fragmentation with Mass Spectrometry
Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.[11] Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for volatile compounds like dibutylchlorophosphine.[12][13][14][15]
Expected Observations in GC-MS:
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of dibutylchlorophosphine. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic M⁺ and M+2 pattern with a ~3:1 intensity ratio.
-
Fragmentation: Common fragmentation pathways for alkylphosphines include the loss of alkyl radicals.[16][17] For dibutylchlorophosphine, the loss of a butyl radical (C₄H₉•, 57 Da) would result in a significant fragment ion.
Logical Flow of Spectroscopic Confirmation
Caption: The logical integration of spectroscopic data for structural verification.
Conclusion
The structural confirmation of dibutylchlorophosphine and its derivatives is a process of building a self-validating analytical case. ³¹P NMR serves as the definitive technique for identifying the phosphorus environment. This is then comprehensively supported by ¹H and ¹³C NMR, which confirm the organic portion of the molecule. Finally, FTIR and Mass Spectrometry provide rapid, corroborative evidence for the presence of key functional groups and the overall molecular weight. By judiciously applying this multi-technique approach, researchers, scientists, and drug development professionals can ensure the structural integrity of these important chemical building blocks, thereby upholding the highest standards of scientific rigor.
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A Comparative Guide to Dibutylphosphino Ligands: Assessing Steric and Electronic Effects for Catalyst Optimization
For researchers, scientists, and professionals in drug development, the rational selection of ligands is a cornerstone of successful transition metal catalysis. The subtle interplay of a ligand's steric and electronic properties can dramatically influence a catalyst's activity, selectivity, and stability.[1] Dibutylphosphino ligands, while perhaps less ubiquitous than their triphenylphosphine or tricyclohexylphosphine counterparts, occupy a valuable niche, offering a unique and highly tunable profile.
This guide provides an in-depth technical assessment of dibutylphosphino ligands, comparing their performance characteristics against common alternatives. We will delve into the quantitative metrics used for this assessment and provide the self-validating experimental protocols required to perform these characterizations in your own laboratory.
The Guiding Principles: Quantifying Ligand Properties with Tolman Parameters
To move beyond qualitative descriptions like "bulky" or "electron-rich," the field relies on a quantitative framework established by Chadwick A. Tolman.[2] This framework allows for the objective comparison of seemingly disparate ligands.[3]
-
Tolman's Electronic Parameter (TEP): The TEP is a direct measure of a ligand's electron-donating or -withdrawing ability.[4][5] It is experimentally determined by measuring the A₁ symmetric C-O vibrational stretching frequency (ν(CO)) in a standard nickel complex, [LNi(CO)₃], using infrared spectroscopy.[5] A more electron-donating ligand increases the electron density on the nickel center. This electron density is then back-donated into the π* antibonding orbitals of the carbonyl ligands, weakening the C-O bond and resulting in a lower ν(CO) frequency.[4][5]
-
Tolman's Cone Angle (θ): This parameter provides a quantitative measure of a ligand's steric bulk.[6][7] It is defined as the apex angle of a cone, centered on the metal atom (at a standard M-P distance of 2.28 Å), which encompasses the van der Waals radii of the ligand's outermost atoms.[2][7] A larger cone angle signifies greater steric hindrance around the metal center, which can be crucial for promoting reductive elimination or controlling substrate access to the coordination sphere.[8]
The Dibutylphosphino Profile: A Strategic Balance
Tri-n-butylphosphine (P(n-Bu)₃), a representative dibutylphosphino ligand, is characterized by its moderate steric bulk and significant electron-donating capacity.
-
Steric Profile: P(n-Bu)₃ has a Tolman cone angle of 132° . This places it in a moderately bulky category, identical to triethylphosphine (PEt₃) but significantly less sterically demanding than the widely used triphenylphosphine (PPh₃) at 145° or the very bulky tricyclohexylphosphine (PCy₃) at 170°.[9] This intermediate size can be highly advantageous, providing sufficient steric pressure to facilitate key catalytic steps without completely blocking substrate coordination.
-
Electronic Profile: The TEP for P(n-Bu)₃ is 2060.3 cm⁻¹ . This value identifies it as a strong σ-donating ligand, considerably more electron-rich than PPh₃ (2068.9 cm⁻¹) and comparable to other trialkylphosphines like PEt₃ (2061.7 cm⁻¹).[9] This strong electron-donating nature enhances electron density at the metal center, which can accelerate the rate-determining oxidative addition step in many cross-coupling catalytic cycles.[8][10]
Data-Driven Comparison with Alternative Phosphine Ligands
The decision to employ a dibutylphosphino ligand is best made with a clear understanding of its properties relative to other options. The following table summarizes the Tolman parameters for several common monodentate phosphine ligands.
| Ligand (L) | Tolman Cone Angle (θ) in degrees | Tolman Electronic Parameter (TEP) ν(CO) in cm⁻¹ | Ligand Type |
| PMe₃ | 118° | 2064.1 | Small, Strong Donor |
| P(n-Bu)₃ | 132° | 2060.3 | Moderate Bulk, Strong Donor |
| PEt₃ | 132° | 2061.7 | Moderate Bulk, Strong Donor |
| PPh₃ | 145° | 2068.9 | Bulky, Weaker Donor |
| PCy₃ | 170° | 2056.4 | Very Bulky, Very Strong Donor |
| P(t-Bu)₃ | 182° | 2056.1 | Extremely Bulky, Very Strong Donor |
| P(OPh)₃ | 128° | 2085.3 | Moderate Bulk, Withdrawing |
This data clearly illustrates the balanced profile of P(n-Bu)₃. It offers stronger electron donation than the common PPh₃ while being significantly less bulky. Compared to the extremely bulky and strongly donating ligands like PCy₃ and P(t-Bu)₃, it provides a more moderate steric environment, which can be crucial for preventing catalyst inhibition with smaller substrates.
Experimental Workflows for Ligand Quantification
Accurate characterization is paramount for rational ligand design. The following protocols describe the standard, self-validating methodologies for determining the Tolman parameters.
Experimental Protocol 1: TEP Determination by Infrared Spectroscopy
Causality: This protocol is designed to create the standard [LNi(CO)₃] complex, where the CO ligands act as spectroscopic reporters.[5] The electron density on the nickel, as modulated by the phosphine ligand (L), directly influences the M-CO backbonding, which is sensitively detected as a shift in the C-O stretching frequency.
Materials:
-
Nickel Tetracarbonyl, Ni(CO)₄ (Extreme Caution: Highly toxic and volatile. Must be handled by trained personnel in a certified high-performance fume hood).
-
Dibutylphosphino ligand (e.g., Tri-n-butylphosphine).
-
Anhydrous, degassed solvent (e.g., hexane or THF).
-
Schlenk line and associated inert-atmosphere glassware.
-
Gas-tight syringe.
-
FTIR spectrometer with an airtight liquid sample cell (e.g., CaF₂ plates).
Procedure:
-
Under a strict inert atmosphere (N₂ or Ar), dissolve the phosphine ligand (0.2 mmol) in 10 mL of anhydrous solvent in a Schlenk flask equipped with a magnetic stir bar.
-
In the fume hood, carefully draw a stoichiometric equivalent of Ni(CO)₄ (0.2 mmol) into a gas-tight syringe.
-
Slowly add the Ni(CO)₄ solution to the stirring phosphine solution. The reaction is typically instantaneous, proceeding via displacement of one CO ligand.
-
Allow the solution to stir for 15 minutes at room temperature to ensure complete reaction.
-
Under a positive pressure of inert gas, transfer a portion of the solution to the airtight FTIR cell.
-
Immediately acquire the IR spectrum, typically in the 2200-1800 cm⁻¹ range.
-
Identify the highest frequency, most intense absorption band corresponding to the A₁ symmetric C-O stretch. This value, in cm⁻¹, is the Tolman Electronic Parameter.
Experimental Protocol 2: Cone Angle Determination by X-ray Crystallography
Causality: While originally determined from physical models, the most accurate cone angles are derived from the precise atomic coordinates obtained via single-crystal X-ray diffraction.[11][12] This method provides an exact, experimentally-derived value for the ligand's steric profile within a real coordination environment.
Materials:
-
A stable, crystalline complex of the phosphine ligand (e.g., [AuCl(P(n-Bu)₃)]).
-
Crystallization vials.
-
Appropriate solvent system for crystal growth (e.g., dichloromethane/pentane).
-
Single-crystal X-ray diffractometer.
-
Crystallographic software for structure solution and refinement.
Procedure:
-
Synthesis & Crystallization: Synthesize a stable, well-defined metal complex of the dibutylphosphino ligand. Grow single crystals suitable for X-ray diffraction by slow evaporation, vapor diffusion, or solvent layering.
-
Crystal Mounting: Carefully select a high-quality crystal and mount it on the diffractometer goniometer.
-
Data Collection: Center the crystal in the X-ray beam and collect the diffraction data according to the instrument's standard operating procedures.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software (e.g., SHELXT, Olex2). Refine the model to achieve a high-quality fit between the observed and calculated diffraction patterns.
-
Cone Angle Calculation: Once the structure is refined, use crystallographic software to calculate the exact cone angle.[13] This involves defining the metal atom as the cone's vertex, using the experimentally determined M-P bond length, and calculating the angle required to encompass the van der Waals radii of all ligand atoms.
Visualizing Ligand-Catalyst Relationships
The interplay between ligand properties and catalytic outcomes can be conceptualized through logical diagrams.
Caption: The causal link between ligand properties and catalytic metrics.
Caption: Workflow for the experimental determination of Tolman parameters.
Conclusion
Dibutylphosphino ligands represent a powerful tool in the chemist's arsenal for catalyst development. Their profile as moderately bulky, strongly electron-donating ligands provides a valuable alternative to more conventional phosphines. In situations where the steric hindrance of PPh₃ or PCy₃ is detrimental, or where the electron-donating power of PPh₃ is insufficient, a dibutylphosphino ligand may provide the ideal electronic and steric environment to enhance catalytic efficiency. By employing the quantitative and verifiable experimental methods outlined in this guide, researchers can confidently assess and compare these ligands, leading to a more rational and accelerated approach to catalyst design and optimization.
References
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- Tolman electronic parameter. Wikipedia.
- A Comprehensive Guide to Phosphine Ligands: Comparing Steric and Electronic Effects in C
- Exact ligand cone angles.
- Phosphine Ligands [Cross-coupling Reaction using Transition Metal C
- Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand. Dalton Transactions.
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A Senior Application Scientist's Guide to Dibutylchlorophosphine in Synthesis: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount to successful and efficient synthesis. Dibutylchlorophosphine [(n-Bu)₂PCl] has emerged as a versatile and valuable building block in organophosphorus chemistry. Its unique combination of reactivity and steric properties makes it a compelling choice for the synthesis of a diverse array of compounds, from sophisticated phosphine ligands to robust phosphonium salts. This guide provides an in-depth technical comparison of dibutylchlorophosphine with common alternatives, supported by experimental data and detailed protocols, to empower you in making informed decisions for your synthetic endeavors.
Introduction to Dibutylchlorophosphine: Properties and Reactivity
Dibutylchlorophosphine is a colorless to light-yellow liquid characterized by the presence of a reactive phosphorus-chlorine bond and two n-butyl groups. These butyl chains impart moderate steric bulk and electron-donating character to the phosphorus center, influencing its nucleophilicity and the properties of its derivatives. The P-Cl bond is the primary site of reactivity, readily undergoing nucleophilic substitution with a wide range of nucleophiles, including organometallic reagents (Grignard and organolithium), alcohols, and amines. This reactivity is the cornerstone of its utility in constructing P-C, P-O, and P-N bonds.
Synthesis of Tertiary Phosphines: A Comparative Perspective
The most prevalent application of dibutylchlorophosphine is in the synthesis of tertiary phosphines, which are crucial as ligands in catalysis, reagents in organic transformations (e.g., Wittig and Mitsunobu reactions), and precursors to other organophosphorus compounds.[1]
Reaction with Organometallic Reagents
The reaction of dibutylchlorophosphine with Grignard or organolithium reagents is a standard and effective method for forming P-C bonds.[2][3][4][5] The general transformation is as follows:
Comparative Analysis:
| Feature | Dibutylchlorophosphine | Diphenylchlorophosphine | Di-tert-butylchlorophosphine |
| Reactivity | High | Moderate | Lower (due to sterics) |
| Steric Hindrance of Resulting Phosphine | Moderate | Moderate | High |
| Electron-Donating Ability of Resulting Phosphine | Good | Moderate | Excellent |
| Typical Yields | Generally high (often >80%) | High (often >85%) | Variable, can be lower with hindered nucleophiles |
| Cost | Moderate | Lower | Higher |
Experimental Insight: The choice between these chlorophosphines is dictated by the desired electronic and steric properties of the final phosphine ligand. For instance, in palladium-catalyzed cross-coupling reactions, bulky and electron-rich phosphines often lead to higher catalytic activity.[6][7][8] While di-tert-butylchlorophosphine yields exceptionally bulky and electron-donating ligands, its own steric hindrance can sometimes impede the reaction with bulky nucleophiles. Dibutylchlorophosphine offers a balanced profile, providing good electron-donating properties and moderate steric bulk, making it a versatile option for a broad range of applications. Diphenylchlorophosphine is a cost-effective choice when the resulting phosphine's electronic properties are suitable, but it provides less steric shielding compared to its alkyl counterparts.
Experimental Protocol: Synthesis of Dibutylphenylphosphine
This protocol details the synthesis of a mixed alkyl-aryl tertiary phosphine, a common structural motif in ligand design.
Materials:
-
Dibutylchlorophosphine
-
Phenylmagnesium bromide (or phenyllithium)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Standard Schlenk line or glovebox equipment for air-free manipulations[9]
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve dibutylchlorophosphine (1 equivalent) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of phenylmagnesium bromide (1.05 equivalents) in diethyl ether dropwise to the stirred solution of dibutylchlorophosphine.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by ³¹P NMR spectroscopy.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford dibutylphenylphosphine.
Logical Workflow for Tertiary Phosphine Synthesis:
Caption: Workflow for tertiary phosphine synthesis.
Synthesis of Phosphonium Salts: Building Blocks for Catalysis and More
Phosphonium salts are widely used as phase-transfer catalysts, ionic liquids, and precursors to phosphonium ylides for the Wittig reaction.[10][11] Dibutylchlorophosphine can be a precursor to tetrabutylphosphonium salts through a two-step process.
Two-Step Synthesis of Tetrabutylphosphonium Salts
The synthesis involves the initial formation of tributylphosphine from dibutylchlorophosphine and a butyl Grignard reagent, followed by quaternization with an alkyl halide.[12][13]
Step 1: Synthesis of Tributylphosphine
Step 2: Quaternization ``` (n-Bu)₃P + n-BuBr → [(n-Bu)₄P]⁺Br⁻
(n-Bu)₂PCl + H₂O → (n-Bu)₂P(O)H + HCl
Caption: Synthesis of dibutylphosphine oxide.
Emerging Applications and Future Outlook
While the synthesis of tertiary phosphines and their derivatives remains the primary application of dibutylchlorophosphine, its utility extends to other areas of synthetic chemistry.
-
Precursor to Phosphinidene Complexes: Although less common than other precursors, chlorophosphines can potentially serve as sources for phosphinidene complexes, which are highly reactive species with applications in bond activation and catalysis. [9]* Synthesis of P-Chiral Compounds: Dibutylchlorophosphine can be a starting point for the synthesis of P-chiral ligands, which are of significant interest in asymmetric catalysis. [14][15]This often involves reaction with chiral auxiliaries followed by stereospecific nucleophilic displacement.
-
Functionalized Ionic Liquids: The dibutylphosphino group can be incorporated into the cation or anion of ionic liquids, tuning their physical and chemical properties for specific applications in catalysis and materials science.
The continued exploration of dibutylchlorophosphine's reactivity will undoubtedly unveil new synthetic methodologies and applications, further solidifying its role as a key reagent in the organophosphorus chemist's toolkit.
Conclusion
Dibutylchlorophosphine is a highly effective and versatile reagent for the synthesis of a wide range of organophosphorus compounds. Its balanced steric and electronic properties provide a valuable alternative to other commonly used chlorophosphines. This guide has provided a comparative overview of its applications, supported by experimental insights and protocols, to aid researchers in leveraging the full potential of this important synthetic tool. The careful consideration of the comparative data presented herein will facilitate the rational design of synthetic routes and the efficient production of target molecules.
References
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Tributylphosphine. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
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Synthesis of tributylphosphine oxide. (n.d.). PrepChem.com. Retrieved January 21, 2026, from [Link]
- Hersh, W. H., Klein, L., & Todaro, L. J. (2004). Stereoselective synthesis of P-chiral phosphorus compounds from N-tert-butoxycarbonyl amino acids. The Journal of Organic Chemistry, 69(21), 7355–7358.
- Imamoto, T., Oshiki, T., Onozawa, T., Kusumoto, T., & Sato, K. (2006). Synthesis and applications of high-performance P-chiral phosphine ligands. Pure and Applied Chemistry, 78(2), 249-258.
- The Catalytic Synthesis of Phosphines: Applications in Catalysis. (n.d.). The University of Liverpool Repository.
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Tetrabutylphosphonium bromide. (n.d.). Cheméo. Retrieved January 21, 2026, from [Link]
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Ligand design for cross-couplings: phosphines. (2024, January 10). YouTube. Retrieved January 21, 2026, from [Link]
- Race, J. J., et al. (2021). Ortho-F,F-DPEphos: Synthesis and Coordination Chemistry in Rhodium and Gold Complexes, and Comparison with DPEphos. Chemistry – A European Journal, 27(45), 11655-11663.
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The Grignard Reaction. (n.d.). Retrieved January 21, 2026, from [Link]
- Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54705.
- Littke, A. F., & Fu, G. C. (2002). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. Accounts of Chemical Research, 35(9), 805-816.
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preparation of alkenes by reaction of lithium dipropenylcuprates with alkyl halides. (n.d.). Organic Syntheses Procedure. Retrieved January 21, 2026, from [Link]
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- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1566-1578.
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(n.d.). Organic Syntheses Procedure. Retrieved January 21, 2026, from [Link]
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- Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (2002). Safe handling of organolithium compounds in the laboratory. Chemical Health and Safety, 9(3), 6-11.
- Tsai, M. D., & Bruzik, K. (1984). Phospholipids Chiral at Phosphorus. Synthesis of Chiral Phosphatidylcholine and Stereochemistry of Phospholipase D. Biochemistry, 23(8), 1721-1728.
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organolithium reagents 1. (n.d.). Retrieved January 21, 2026, from [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566-1578.
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- Chen, Y., et al. (2011). [2.2]Paracyclophane-based monophosphine ligand for palladium-catalyzed cross-coupling reactions of aryl chlorides. Organic & Biomolecular Chemistry, 9(23), 8045-8049.
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A Senior Application Scientist's Guide to the Cost-Effectiveness of Dibutylchlorophosphine in Large-Scale Synthesis
For Immediate Release
In the demanding world of pharmaceutical and fine chemical synthesis, the selection of reagents is a critical decision that balances reactivity, selectivity, and, crucially, cost. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of dibutylchlorophosphine, a key intermediate, and evaluates its cost-effectiveness in large-scale production environments. We will explore its performance in comparison to common alternatives, supported by experimental data and process considerations.
Introduction: The Role of Chlorophosphines in Modern Synthesis
Chlorophosphines are versatile building blocks in organophosphorus chemistry. Their reactive P-Cl bond allows for the straightforward introduction of a phosphine moiety into a wide range of organic molecules.[1][2] This is particularly important in the synthesis of tertiary phosphine ligands, which are indispensable in homogeneous catalysis for reactions such as cross-coupling, hydrogenation, and hydroformylation.[3][4] The electronic and steric properties of the phosphine ligand, dictated by the substituents on the phosphorus atom, are critical for catalytic activity and selectivity.[5] Dibutylchlorophosphine offers a unique combination of moderate steric bulk and electron-donating alkyl groups, making it a valuable reagent for specific applications.
A Comparative Analysis of Common Chlorophosphine Reagents
The decision to use dibutylchlorophosphine in a large-scale synthesis is best made by comparing it to other commercially available chlorophosphines. The most common alternatives are diphenylphosphine chloride and dicyclohexylchlorophosphine. Each reagent presents a different profile in terms of reactivity, the properties of the resulting phosphine ligands, and cost.
| Reagent | Formula | Molecular Weight | Key Features | Common Applications |
| Dibutylchlorophosphine | (C₄H₉)₂PCl | 180.65 g/mol | Electron-rich, moderately sterically hindered | Synthesis of alkylphosphine ligands, reagents for specific reductions |
| Diphenylphosphine Chloride | (C₆H₅)₂PCl | 220.64 g/mol | Electron-withdrawing aryl groups, sterically accessible | Synthesis of widely used phenylphosphine ligands (e.g., dppf, dppp), flame retardants, UV-hardening paints[6] |
| Dicyclohexylchlorophosphine | (C₆H₁₁)₂PCl | 232.73 g/mol | Bulky, electron-rich alkyl groups | Precursor for bulky phosphine ligands in palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki)[7][8] |
Cost-Effectiveness Analysis
While the upfront cost of a reagent is a significant factor, a true cost-effectiveness analysis must consider the entire manufacturing process. This includes reaction efficiency, downstream processing, and safety-related expenses.
Direct Cost Comparison
The bulk pricing of chemical reagents can fluctuate based on market demand, raw material costs, and supplier. However, a general price comparison reveals that dibutylchlorophosphine is often more expensive on a per-kilogram basis than diphenylphosphine chloride, a workhorse reagent in the industry.[9] Dicyclohexylchlorophosphine, due to its more complex synthesis, is also a significant cost driver.[10]
It is important to note that these are approximate values and can vary. A thorough cost analysis should always involve obtaining quotes from multiple suppliers for the required scale.
Impact on Reaction Performance and Process Mass Intensity (PMI)
The choice of chlorophosphine can have a profound impact on reaction yield, selectivity, and overall process efficiency.
-
Yield and Selectivity: In certain catalytic systems, the electronic and steric properties of dibutyl-substituted phosphine ligands can lead to higher yields and selectivities compared to their phenyl- or cyclohexyl-substituted counterparts. This can offset the higher initial cost of the reagent by providing more of the desired product per batch.
-
Reaction Conditions: The reactivity of the chlorophosphine can influence the required reaction conditions. For example, the synthesis of some tertiary phosphines from diphenylphosphine chloride may require the use of highly reactive and often more expensive organolithium reagents.[11] In some cases, the use of dibutylchlorophosphine might allow for the use of less expensive Grignard reagents.[1][12]
-
Downstream Processing: The nature of the byproducts and the ease of purification of the final product are critical in large-scale synthesis. The choice of chlorophosphine can influence the complexity of the purification process, impacting solvent usage, labor costs, and overall cycle time.
Safety and Handling Considerations
Organophosphorus compounds, including chlorophosphines, require careful handling due to their potential toxicity and reactivity.[13][14][15] They are often sensitive to air and moisture.[16] The costs associated with ensuring a safe working environment, including specialized handling equipment, personal protective equipment (PPE), and waste disposal, must be factored into the overall cost analysis.[17][18] While the specific hazards vary between the different chlorophosphines, the operational costs for safe handling are a significant consideration for all.
Experimental Protocol: A Representative Synthesis of a Tertiary Phosphine
The following is a generalized, representative protocol for the synthesis of a tertiary phosphine from a chlorophosphine and a Grignard reagent. This procedure should be adapted and optimized for the specific substrate and scale of the reaction.
Reaction: R'₂PCl + RMgX → R'₂PR + MgXCl
Materials:
-
Dibutylchlorophosphine (or alternative chlorophosphine)
-
Appropriate Grignard reagent (e.g., Phenylmagnesium bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Under a positive pressure of inert gas, charge the flask with the chlorophosphine reagent dissolved in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by an appropriate analytical method (e.g., ³¹P NMR).
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude tertiary phosphine.
-
The crude product can be further purified by distillation under reduced pressure or by chromatography, depending on its physical properties.
Visualization of the Synthetic Workflow
The following diagrams illustrate the general workflow for the synthesis of a tertiary phosphine and a decision-making process for selecting the appropriate chlorophosphine reagent.
Caption: General workflow for the synthesis of a tertiary phosphine.
Caption: Decision tree for selecting a chlorophosphine reagent.
Conclusion and Recommendations
The selection of a chlorophosphine for large-scale synthesis is a multi-faceted decision that extends beyond the initial purchase price.
-
Dibutylchlorophosphine is a valuable reagent when the synthesis of electron-rich, moderately bulky tertiary phosphine ligands is required to achieve high catalytic activity or selectivity. Its higher cost may be justified by improved overall process efficiency.
-
Diphenylphosphine Chloride remains the reagent of choice for many applications due to its lower cost and the wide utility of the resulting phenylphosphine ligands.[6]
-
Dicyclohexylchlorophosphine is a specialty reagent, the use of which is typically dictated by the need for very bulky and electron-rich ligands to enable challenging catalytic transformations.[7][16]
Ultimately, the most cost-effective approach is to perform a thorough process evaluation, including small-scale trials with different chlorophosphine reagents, to determine the optimal balance of reagent cost, reaction performance, and operational considerations for your specific application.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Dibutylchlorophosphine
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I understand that meticulous handling of reactive chemicals is paramount in the laboratory. Dibutylchlorophosphine, a valuable reagent in organic synthesis, demands the utmost respect due to its hazardous properties. This guide provides a detailed, step-by-step protocol for its safe disposal, grounded in scientific principles and regulatory compliance, to ensure the safety of laboratory personnel and the protection of our environment.
Understanding the Risks: The Chemical Profile of Dibutylchlorophosphine
Dibutylchlorophosphine (C₈H₁₈ClP) is a combustible and corrosive liquid that can cause severe skin burns and eye damage.[1][2] Its reactivity, particularly with moisture, necessitates careful handling and storage under an inert atmosphere.[1][3] Understanding these intrinsic hazards is the foundation of a robust safety protocol.
| Property | Value | Source |
| Molecular Formula | C₈H₁₈ClP | [4] |
| Molecular Weight | 180.66 g/mol | [4] |
| Boiling Point | 216-217 °C | [4] |
| Density | 1.0267 g/cm³ | [4] |
| Hazard Codes | F (Flammable), C (Corrosive) | [4] |
| UN Number | 2845 | [4] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of dibutylchlorophosphine is not merely a suggestion but a regulatory mandate. The U.S. Environmental Protection Agency (EPA) classifies such materials as hazardous waste, requiring a "cradle-to-grave" management process.[5] This means that from the moment it is generated as waste to its final disposal, every step must be documented and executed in compliance with federal and state regulations.[6][7]
Caption: Decision workflow for the disposal of Dibutylchlorophosphine.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling dibutylchlorophosphine for any purpose, including disposal, it is imperative to be outfitted with the appropriate PPE.[1][2] This is a non-negotiable aspect of laboratory safety.
-
Hand Protection : Wear chemical-resistant gloves. Given the corrosive nature of dibutylchlorophosphine, nitrile or neoprene gloves are recommended.[8] Always inspect gloves for any signs of degradation or perforation before use.[9]
-
Eye and Face Protection : Chemical safety goggles in combination with a face shield are essential to protect against splashes.[10][11]
-
Skin and Body Protection : A flame-resistant lab coat worn over long-sleeved clothing is required.[12] For larger quantities or in the event of a spill, a chemical-resistant apron or suit should be worn.[11]
-
Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] If there is a risk of inhalation, a NIOSH-approved respirator with appropriate cartridges should be used.[8][9]
In-Lab Neutralization for Small Residual Amounts
For small, residual amounts of dibutylchlorophosphine (e.g., rinsing of reaction vessels), a carefully controlled in-lab neutralization can be performed. This process aims to convert the reactive phosphine into less hazardous phosphate salts.
Experimental Protocol for Neutralization:
-
Prepare a Neutralizing Solution : In a suitably large container within a chemical fume hood, prepare a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or a slurry of calcium hydroxide (Ca(OH)₂). The choice of a weak base is crucial to control the reaction rate and prevent excessive heat generation.
-
Controlled Addition : While stirring the neutralizing solution, slowly and cautiously add the dibutylchlorophosphine waste. The reaction is exothermic and will release gases; therefore, a slow addition rate is critical to maintain control.
-
Monitor and Test : After the addition is complete, continue stirring for at least one hour. Use pH paper or a calibrated pH meter to ensure the final solution is near neutral (pH 6-8).
-
Dispose of Neutralized Solution : The resulting aqueous solution, containing dibutylphosphinic acid salts and other byproducts, should be collected in a designated hazardous waste container for pickup by a licensed disposal company.[1] Do not dispose of this solution down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office and local regulations.[13]
Management of Bulk Waste and Contaminated Materials
For larger quantities of dibutylchlorophosphine or materials contaminated with it (e.g., absorbent pads from a spill), direct neutralization may not be feasible or safe. In these instances, the primary goal is secure containment and proper labeling for professional disposal.
Procedure for Bulk Waste and Contaminated Materials:
-
Container Selection : Use only containers that are compatible with dibutylchlorophosphine. High-density polyethylene (HDPE) or glass containers are generally suitable.[14][15] Ensure the container is in good condition, with a secure, leak-proof lid.[16]
-
Labeling : The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Dibutylchlorophosphine".[17] Include the date the waste was first added to the container.
-
Segregation and Storage : Store the waste container in a designated Satellite Accumulation Area (SAA).[16] This area should be away from heat, sparks, and open flames.[1][3] Do not store with incompatible materials, such as strong oxidizing agents.[3]
-
Disposal Request : Arrange for the collection of the hazardous waste through your institution's EHS department or a contracted licensed hazardous waste disposal company.[18]
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to mitigate the risks.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel from the immediate vicinity.
-
Isolate : If safe to do so, prevent the spread of the liquid by using a non-combustible absorbent material like sand or vermiculite. Do not use combustible materials like paper towels.
-
Ventilate : Increase ventilation in the area, if possible.
-
Report : Immediately notify your laboratory supervisor and your institution's EHS office.
-
Decontaminate : Once the spill is absorbed, the contaminated material should be collected into a designated hazardous waste container and disposed of following the procedures for bulk waste.[3]
Conclusion: A Culture of Safety
The responsible disposal of dibutylchlorophosphine is a critical component of a robust laboratory safety culture. By understanding the hazards, adhering to established protocols, and complying with all regulatory requirements, we can ensure a safe working environment for ourselves and our colleagues while protecting the broader community and environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
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Zenodo. (2022). Elimination of organophosphate pesticides from vegetables using chemical neutralizer: pesticides denatured from Solanum melongena L. (Brinjal) Using BTMAC. Retrieved from [Link]
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Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
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Mastering the Handling of Dibutylchlorophosphine: A Guide to Essential Personal Protective Equipment and Safety Protocols
For Immediate Implementation by Laboratory Personnel
Dibutylchlorophosphine, a potent organophosphorus compound, is an invaluable reagent in synthetic chemistry. However, its utility is matched by its significant hazards, primarily its pyrophoric nature, meaning it can spontaneously ignite upon contact with air. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the essential personal protective equipment (PPE), operational plans, and disposal protocols required for the safe handling of this reactive chemical. Adherence to these procedures is not merely a matter of compliance but a critical safeguard for personnel and laboratory infrastructure.
Understanding the Inherent Risks of Dibutylchlorophosphine
Dibutylchlorophosphine (C₈H₁₈ClP) is classified as a pyrophoric liquid, a substance that will ignite spontaneously in air.[1] This reactivity is the primary hazard and dictates the stringent handling procedures required. Beyond its flammability, it is also corrosive and reacts violently with water, releasing toxic gases.[2] Exposure can cause severe skin burns and eye damage.[3] A thorough understanding of these risks is the foundation of a robust safety culture.
Key Hazards Associated with Dibutylchlorophosphine:
| Hazard | Description |
| Pyrophoricity | Spontaneously ignites on exposure to air.[1] |
| Water Reactivity | Reacts violently with water and moisture, which can lead to the release of flammable and toxic gases. |
| Corrosivity | Causes severe burns to skin and eyes upon contact.[3] |
| Toxicity | Harmful if swallowed or in contact with skin. Inhalation may cause respiratory irritation.[3] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling Dibutylchlorophosphine. A multi-layered approach is necessary to provide comprehensive protection against its diverse hazards.
Core PPE Requirements:
-
Hand Protection: Double gloving is mandatory. An inner layer of nitrile gloves should be worn beneath a pair of heavy-duty, chemical-resistant gloves such as neoprene or butyl rubber. This combination provides both dexterity and robust protection against chemical permeation and potential ignition.
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement. However, due to the high risk of splashes and rapid reactions, a full-face shield worn over safety goggles is strongly recommended.[1][4]
-
Body Protection: A flame-resistant (FR) lab coat, such as one made from Nomex®, must be worn at all times.[1][5] For procedures with a higher risk of splashing, a chemical-resistant apron over the FR lab coat is advised.
-
Footwear: Fully enclosed, chemical-resistant footwear is required. Open-toed shoes are strictly prohibited in any laboratory setting where hazardous chemicals are handled.
The following flowchart outlines the decision-making process for selecting the appropriate level of PPE.
Caption: Decision flowchart for PPE selection.
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan is crucial to minimize the risk of incidents. All personnel must be thoroughly trained on these procedures before handling Dibutylchlorophosphine.
Pre-Handling Preparations:
-
Designated Work Area: All manipulations must be conducted in a certified chemical fume hood with the sash positioned as low as possible to provide a physical barrier. The work area should be free of clutter and flammable materials.
-
Inert Atmosphere: For transfers and reactions, it is essential to work under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with air.
-
Emergency Equipment: Ensure that a Class D fire extinguisher (for combustible metals), powdered lime, or dry sand is immediately accessible. A safety shower and eyewash station must be within a 10-second travel distance.
-
Buddy System: Never work alone when handling pyrophoric chemicals. A second person, knowledgeable of the procedures and emergency protocols, must be present.
Handling and Transfer Procedure:
The following workflow diagram illustrates the standard procedure for transferring Dibutylchlorophosphine using a syringe.
Caption: Step-by-step workflow for safe transfer.
Emergency Procedures: Preparedness is Paramount
In the event of an incident, a swift and correct response is critical to mitigating harm.
Spill Response:
-
Small Spills (<100 mL):
-
Alert personnel in the immediate area.
-
Do not use water or a carbon dioxide fire extinguisher.
-
Cover the spill with a generous amount of dry sand, powdered lime (calcium oxide), or another suitable absorbent material.
-
Move flammable materials away from the spill area.
-
Once the material is absorbed, slowly and carefully quench the mixture with a less reactive alcohol like isopropanol.
-
Collect the quenched material in a designated, labeled waste container.
-
-
Large Spills (>100 mL):
-
Evacuate the laboratory immediately and activate the fire alarm.
-
Call emergency services (911) and inform them of the nature of the spill.
-
Do not attempt to clean up a large spill.
-
Personnel Exposure:
-
Skin Contact: Immediately proceed to the safety shower and flush the affected area with copious amounts of water for at least 15 minutes.[2][6] Remove all contaminated clothing while under the shower. Seek immediate medical attention.
-
Eye Contact: Go to the nearest eyewash station and flush the eyes for a minimum of 15 minutes, holding the eyelids open.[2][6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Decontamination and Waste Disposal Plan
Proper decontamination and disposal are the final, critical steps in the safe handling of Dibutylchlorophosphine.
Decontamination:
-
Equipment: Glassware and other equipment that have come into contact with Dibutylchlorophosphine must be decontaminated before being removed from the fume hood. Rinse the equipment with a high-boiling point, non-reactive solvent such as heptane or toluene to dilute any residue. Then, slowly add a less reactive alcohol like isopropanol to quench any remaining pyrophoric material. Finally, rinse with water.
-
Work Surfaces: Wipe down the work area in the fume hood with a cloth dampened with a non-reactive solvent, followed by a wipe with a cloth dampened with a quenching agent like isopropanol.
Waste Disposal:
-
Excess Reagent: Unused or excess Dibutylchlorophosphine must be destroyed by quenching. This should be done in a reaction flask under an inert atmosphere. Dilute the pyrophoric material with a non-reactive solvent like heptane and cool the flask in an ice bath. Slowly add isopropanol dropwise with stirring. After the initial reaction subsides, a more reactive alcohol like methanol can be added to ensure complete quenching. Finally, slowly add water to neutralize any remaining reactive species.
-
Contaminated Materials: All contaminated materials, including gloves, absorbent pads, and quenched residues, must be collected in a clearly labeled, sealed container for hazardous waste disposal. Follow all institutional and local regulations for the disposal of hazardous chemical waste.
By integrating these safety protocols into your standard operating procedures, you can effectively mitigate the risks associated with Dibutylchlorophosphine and foster a culture of safety within your laboratory.
References
-
UCLA Chemistry and Biochemistry. (n.d.). Procedures for Safe Use of Pyrophoric Liquid Reagents. Retrieved from [Link]
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University of Pittsburgh. (2016). Pyrophoric Liquid Reagents. Retrieved from [Link]
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University of Nebraska-Lincoln. (n.d.). Pyrophoric Chemicals: Handling & Use. Retrieved from [Link]
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Environmental Health and Safety, University of Florida. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]
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New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from [Link]
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Research Safety, University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
